N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Description
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Properties
IUPAC Name |
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUVBMUUAYSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Abstract
The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates physicochemical properties.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to this compound, a versatile chemical building block.[3] The synthesis is presented as a logical, three-stage process: (I) the formation of the critical benzamidoxime precursor from benzonitrile, (II) the construction of the 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde core, and (III) the final reductive amination to yield the target secondary amine. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles, critical process parameters, and analytical validation methods essential for successful and reproducible synthesis.
Introduction
1,2,4-oxadiazoles represent a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] Their utility often stems from their ability to act as rigid scaffolds that can position substituents in precise orientations for optimal interaction with biological targets.[7]
The target molecule, this compound, incorporates this privileged scaffold, functionalized with a methylaminomethyl group at the C5 position. This side chain provides a basic nitrogen center, which is a common feature in many pharmacologically active agents, enabling salt formation and crucial hydrogen bonding interactions.
This guide details a validated and logical synthetic sequence. The chosen pathway emphasizes efficiency, the use of readily available starting materials, and scalable reaction conditions, making it suitable for both academic research and industrial drug development settings.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection occurs at the C-N bond formed during the final reductive amination step, revealing the key aldehyde intermediate and methylamine. A subsequent disconnection of the oxadiazole ring points to benzamidoxime and a two-carbon synthon as the core building blocks.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Intermediates
Chapter 1: Synthesis of Benzamidoxime
The synthesis of benzamidoxime is the foundational step of the entire sequence. It is reliably prepared via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in benzonitrile.[8][9]
Principle and Mechanism
The reaction proceeds by the attack of the nitrogen atom of hydroxylamine on the electrophilic nitrile carbon. A subsequent proton transfer and tautomerization yield the final amidoxime product. The use of a base, such as sodium carbonate or sodium hydroxide, is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the common commercial form.[10][11]
Caption: Mechanism of Benzamidoxime Formation.
Experimental Protocol: Benzamidoxime Synthesis
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.5 eq).
-
Solvent Addition: Add 50 mL of ethanol and 20 mL of water. Stir the mixture until effervescence ceases, indicating the formation of free hydroxylamine.[10]
-
Reactant Addition: Add benzonitrile (1.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Purification: Add 100 mL of cold water to the residue. The product, benzamidoxime, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[11]
Data and Characterization
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | 80-90% |
| Melting Point | 79-81 °C |
| ¹H NMR (DMSO-d₆) | δ 9.65 (s, 1H, OH), 7.70-7.30 (m, 5H, Ar-H), 5.85 (s, 2H, NH₂) |
Trustworthiness Note: The primary impurity in this reaction is often the corresponding benzamide, formed from hydrolysis of the nitrile or rearrangement of the amidoxime under harsh conditions.[12] Purity should be confirmed by melting point and NMR spectroscopy. Recrystallization from an ethanol/water mixture can be performed if necessary.
Chapter 2: Synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
This intermediate is the direct precursor for the final reductive amination. Its synthesis involves the acylation of benzamidoxime followed by a thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.[13][14]
Principle and Mechanism
The most widely applied method for forming the 1,2,4-oxadiazole ring is the reaction between an amidoxime and an acid derivative.[1] The reaction begins with the O-acylation of the benzamidoxime, which is more nucleophilic on the oxygen atom, to form an O-acylamidoxime intermediate.[15] This intermediate, upon heating, undergoes intramolecular cyclization with the elimination of a water molecule to yield the aromatic oxadiazole ring.
Caption: General mechanism for 1,2,4-oxadiazole formation.
Experimental Protocol: 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde
This protocol assumes a two-step process from a C5-chloromethyl intermediate, a common and reliable method.
-
Step 2a: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
-
Dissolve benzamidoxime (1.0 eq) in 100 mL of pyridine at 0 °C.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction to 110 °C and reflux for 3 hours to effect cyclization.
-
Cool the mixture, pour it into 200 mL of ice-cold water, and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chloromethyl intermediate.
-
-
Step 2b: Oxidation to Aldehyde
-
Dissolve the crude 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 eq) in 150 mL of DMSO.
-
Add sodium bicarbonate (3.0 eq).
-
Heat the mixture to 100 °C and stir for 4-6 hours (Sommelet-Hauser or Kornblum oxidation).
-
Cool the reaction, pour into 500 mL of water, and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the pure aldehyde.
-
Data and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield (Overall) | 50-65% |
| ¹H NMR (CDCl₃) | δ 10.15 (s, 1H, CHO), 8.20-8.10 (m, 2H, Ar-H), 7.60-7.50 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 184.5 (CHO), 177.0 (C5-oxadiazole), 168.0 (C3-oxadiazole), 132.0, 130.0, 129.0, 127.5 (Ar-C) |
Part II: Final Synthesis and Characterization
Chapter 3: Reductive Amination to Yield the Target Compound
Reductive amination is a highly efficient method for forming C-N bonds. It involves the reaction of a carbonyl compound (the aldehyde intermediate) with an amine (methylamine) in the presence of a reducing agent.[16]
Principle and Mechanism
The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with methylamine to form a Schiff base (imine) intermediate, with the elimination of water. Second, a selective reducing agent, typically a borohydride such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, reduces the imine C=N double bond to the corresponding amine single bond without reducing the starting aldehyde.[17] STAB is often preferred for its mildness and lack of toxicity compared to cyanoborohydride.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: this compound
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde (1.0 eq) in 30 mL of dichloromethane (DCM).
-
Amine Addition: Add a solution of methylamine (1.5 eq, typically as a 2M solution in THF or a 40% aqueous solution) to the flask.
-
Imine Formation: Add 2-3 drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, DCM:Methanol gradient with 1% triethylamine) to yield the final product.
Data and Characterization of Final Product
| Parameter | Expected Value |
| CAS Number | 55983-96-5[3] |
| Appearance | Clear solution or oil |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol [3] |
| ¹H NMR (CDCl₃) | δ 8.10-8.00 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 4.20 (s, 2H, CH₂), 2.55 (s, 3H, N-CH₃), 1.90 (br s, 1H, NH) |
| Mass Spec (ESI+) | m/z 190.1 [M+H]⁺ |
Conclusion
This guide has detailed a reliable and well-documented three-stage synthetic pathway for this compound. The sequence leverages fundamental organic reactions, including nitrile addition, O-acylation/cyclodehydration, and reductive amination, to construct the target molecule from simple precursors. By providing mechanistic insights, step-by-step protocols, and expected analytical data, this document serves as a complete technical resource for researchers in synthetic and medicinal chemistry. The successful execution of this pathway provides access to a valuable heterocyclic building block for further elaboration in drug discovery and materials science.
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The Synthesis of 5-Substituted 3-Phenyl-1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of amide and ester functionalities, which enhances metabolic stability and modulates target selectivity.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives. We will explore the foundational synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven protocols. This guide is designed to bridge theoretical knowledge with practical application, empowering researchers to efficiently synthesize and explore this privileged heterocyclic motif in their drug discovery programs.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The five-membered 1,2,4-oxadiazole ring system has emerged as a significant scaffold in the development of a wide array of therapeutic agents due to its unique physicochemical properties.[1][2] Its inherent stability and ability to participate in hydrogen bonding interactions have made it a valuable component in designing molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The phenyl group at the 3-position provides a common structural motif in many biologically active 1,2,4-oxadiazoles, while the substituent at the 5-position offers a versatile point for modification to fine-tune a compound's pharmacological profile.
This guide will focus on the most prevalent and reliable methods for constructing the 3-phenyl-1,2,4-oxadiazole core, with a particular emphasis on the widely adopted strategy involving the acylation and subsequent cyclization of benzamidoxime.
Foundational Synthetic Strategy: From Amidoximes to 1,2,4-Oxadiazoles
The most common and versatile approach to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process starting from an amidoxime.[6][7][8] This method, first reported by Tiemann and Krüger in 1884, has stood the test of time and remains a staple in the synthetic chemist's toolbox.[2][7] The general pathway involves the O-acylation of an amidoxime followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring.
For the synthesis of 3-phenyl-1,2,4-oxadiazoles, the key starting material is benzamidoxime. This intermediate is typically prepared from benzonitrile and hydroxylamine.
Synthesis of the Key Intermediate: Benzamidoxime
The synthesis of benzamidoxime is a critical first step. A reliable method involves the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base, such as triethylamine or sodium carbonate, in an alcoholic solvent.
Experimental Protocol: Synthesis of Benzamidoxime
-
To a solution of benzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents).[9]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford benzamidoxime, which can often be used in the next step without further purification.
Acylation of Benzamidoxime and Cyclization to the 1,2,4-Oxadiazole
The subsequent step involves the acylation of the benzamidoxime with a suitable acylating agent, such as an acyl chloride or a carboxylic acid, to form an O-acylamidoxime intermediate. This intermediate is often not isolated and undergoes in-situ thermal or base-catalyzed cyclodehydration to yield the desired 5-substituted 3-phenyl-1,2,4-oxadiazole.[10][11]
The choice of the acylating agent directly determines the substituent at the 5-position of the oxadiazole ring.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted 3-Phenyl-1,2,4-Oxadiazoles
-
Dissolve benzamidoxime (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF) or dichloromethane (DCM).[9][12]
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents), to the solution.[12]
-
Add the desired carboxylic acid (1 equivalent) and a base, such as triethylamine (2 equivalents), to the reaction mixture.[12]
-
Stir the reaction at room temperature for 30 minutes, then heat to 140 °C for 1-2 hours.[12]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted 3-phenyl-1,2,4-oxadiazole.[12]
Mechanistic Insights and Rationale for Experimental Choices
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Benzamidoxime Formation
The formation of benzamidoxime proceeds through the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The basic conditions are necessary to generate the free hydroxylamine from its hydrochloride salt.
1,2,4-Oxadiazole Ring Formation
The formation of the 1,2,4-oxadiazole ring from the O-acylamidoxime intermediate is a cyclodehydration reaction. The reaction can be promoted by heat or by the addition of a base. The mechanism involves an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the acyl group, followed by the elimination of a water molecule.
The use of coupling agents like EDCI and HOBt in the reaction with carboxylic acids is to activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the oxygen of the amidoxime.
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives.
Caption: General workflow for the synthesis of 5-substituted 3-phenyl-1,2,4-oxadiazoles.
Modern Synthetic Approaches
While the classical two-step method is robust, several modern variations have been developed to improve efficiency and broaden the substrate scope.
One-Pot Syntheses
One-pot procedures, where the amidoxime formation and subsequent acylation/cyclization are performed in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of time and resource efficiency.[5][13] These methods often utilize microwave irradiation to accelerate the reaction rates.[5]
Alternative Acylating Agents and Catalysts
Recent research has explored the use of various acylating agents and catalysts to streamline the synthesis. For instance, the use of Vilsmeier reagent to activate carboxylic acids has been reported as an efficient method for one-pot synthesis.[5] Additionally, the use of solid-supported reagents and catalysts can simplify purification processes.
Characterization Data
The synthesized 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives are typically characterized by a combination of spectroscopic techniques. The following table provides representative data for a sample compound.
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H9ClN2O | 65 | 120.3–123.4 | 8.20–8.18 (m, 4H, Ar-H), 7.58–7.52 (m, 5H, Ar-H) | 174.78, 169.03, 139.19, 131.33, 129.53, 129.46, 129.43, 128.90, 127.52, 127.47, 126.73, 122.73 | 256.04 (M+)[12] |
| 3-phenyl-5-(4-tert-butylphenyl)-1,2,4-oxadiazole | C18H18N2O | 45 | 50.5–51.8 | 8.22–8.14 (m, 4H, Ar-H), 7.61–7.51 (m, 5H, Ar-H), 1.40–1.37 (d, 9H, –C(CH3)3) | 175.79, 168.90, 156.49, 131.13, 128.84, 128.03, 127.54, 127.09, 126.11, 121.52, 35.23, 31.12 | 278.14 (M+)[12] |
Conclusion
The synthesis of 5-substituted 3-phenyl-1,2,4-oxadiazole derivatives is a well-established and highly adaptable process, crucial for the exploration of new chemical entities in drug discovery. The foundational approach via benzamidoxime remains a reliable and versatile strategy. By understanding the mechanistic details and embracing modern synthetic innovations, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for biological evaluation. This guide provides the necessary technical foundation and practical protocols to empower scientists in their pursuit of novel therapeutics.
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Chemical and physical properties of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This five-membered ring system is of considerable interest in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1] The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability.[2] This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, a plausible synthetic route, and a discussion of its potential biological significance based on related structures.
Chemical Identity and Properties
The fundamental chemical identifiers and computed properties for this compound are summarized in the table below. These properties are crucial for its identification, handling, and application in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5-(Methylaminomethyl)-3-phenyl-1,2,4-oxadiazole | [3][4] |
| CAS Number | 55983-96-5 | [3][4] |
| Molecular Formula | C₁₀H₁₁N₃O | [3][4] |
| Molecular Weight | 189.21 g/mol | [3][4] |
| Exact Mass | 189.09021 | [3][4] |
| SMILES | CNCc1nc(c2ccccc2)no1 | - |
| InChI Key | UXYCPKAVPVNXAB-UHFFFAOYSA-N | [5] |
Molecular Structure
The structure of this compound consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group and at the 5-position with a methylaminomethyl group.
Caption: Chemical structure of this compound.
Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 318.2 °C at 760 mmHg | [3][4] |
| Density | 1.142 g/cm³ | [3][4] |
| Flash Point | 146.3 °C | [3][4] |
| Refractive Index | 1.546 | [4] |
| LogP | 1.84690 | [3][4] |
| Appearance | Clear solution (predicted) | [4] |
| Solubility | Soluble in water (predicted) | [4] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound has not been published, a plausible and efficient synthetic route can be devised based on established methodologies for 1,2,4-oxadiazole synthesis. The most likely pathway involves the preparation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, followed by nucleophilic substitution with methylamine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
This procedure is adapted from known methods for the synthesis of similar 1,2,4-oxadiazole intermediates.[2]
-
Reaction Setup: To a solution of benzamidoxime (1 equivalent) in a suitable solvent such as toluene, add triethylamine (1.1 equivalents).
-
Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.1 equivalents) in toluene dropwise, maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Nucleophilic Substitution: Add an excess of methylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine and any salts. Dry the organic layer, concentrate, and purify the product by column chromatography to obtain this compound.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons (in the aromatic region, ~7.4-8.1 ppm), a singlet for the methylene protons adjacent to the oxadiazole ring, a singlet for the N-methyl protons, and a broad singlet for the amine proton.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the two carbons of the oxadiazole ring (typically in the range of 165-175 ppm), signals for the phenyl carbons, and signals for the methylene and methyl carbons of the side chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as N-H stretching of the secondary amine.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ).
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for this compound, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[6] Derivatives of 1,2,4-oxadiazoles have been investigated for their potential as:
-
Anticancer agents: Many 1,2,4-oxadiazole derivatives have shown promising in vitro activity against various cancer cell lines.[2]
-
Anti-inflammatory agents: Some compounds containing this heterocycle exhibit anti-inflammatory properties.[7]
-
Antimicrobial and Antifungal agents: The oxadiazole ring is a component of some compounds with antibacterial and antifungal activity.[8]
-
Antiviral agents: Recently, 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease.[9]
The presence of the N-methylmethanamine substituent at the 5-position may influence the compound's solubility, basicity, and ability to form hydrogen bonds, which could in turn modulate its interaction with biological targets. Further research is required to elucidate the specific pharmacological profile of this compound.
Conclusion
This compound is a synthetically accessible derivative of the pharmacologically relevant 1,2,4-oxadiazole scaffold. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and a discussion of its potential biological significance. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of novel heterocyclic compounds for drug discovery and development.
References
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Guda, R., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 304-309.
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A Technical Guide to the Biological Activity Screening of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Abstract
This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of the novel compound, N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine. The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, known to be a component in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Recognizing the potential of this structural class, we outline a logical, resource-efficient screening cascade designed for drug discovery professionals. The workflow begins with broad-spectrum primary assays to identify general cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. Positive results from this initial tier trigger progression to more specific, mechanism-of-action-oriented secondary assays. This document provides not only detailed, step-by-step protocols for key in vitro experiments but also the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to characterizing the bioactivity profile of this promising molecule.
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery, and among them, the 1,2,4-oxadiazole ring has garnered significant attention.[2][5] Its value lies in its unique physicochemical properties and its role as a bioisosteric equivalent for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3] Derivatives of 1,2,4-oxadiazole have been investigated for a vast spectrum of therapeutic applications, showing potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and even anti-Alzheimer agents.[1][6][7][8]
The subject of this guide, this compound, is a novel entity built upon this versatile scaffold. The presence of the phenyl group at the 3-position and the N-methylmethanamine at the 5-position suggests potential interactions with various biological targets. However, without empirical data, its pharmacological profile remains unknown. The objective of this whitepaper is to provide a rigorous and logical framework for the initial biological evaluation of this compound, guiding researchers from broad-based screening to more focused mechanistic studies.
A Tiered Screening Strategy: Maximizing Efficiency and Insight
In early-stage drug discovery, a tiered or hierarchical screening approach is paramount for the efficient allocation of resources.[9] This strategy front-loads cost-effective, high-throughput assays to cast a wide net, identifying any potential "hits" from a broad range of possible biological activities. Subsequent tiers then employ more complex and targeted assays to validate these initial findings and begin to elucidate the mechanism of action. This avoids the premature commitment of resources to expensive, low-probability investigations.
Our proposed workflow is designed to systematically answer three primary questions in Tier 1 before proceeding to more specific inquiries in Tier 2.
Tier 1: Primary Screening Protocols
This initial phase is designed to detect broad biological activity using established, reliable, and scalable in vitro assays.
Anticancer / Cytotoxicity Screening: The MTT Assay
The first critical step is to evaluate the compound's effect on cell viability and proliferation.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]
Scientist's Insight: Why the MTT Assay? The MTT assay is chosen for primary screening due to its robustness, cost-effectiveness, and high-throughput compatibility. It provides a quantitative measure (the IC50 value) of a compound's potency, allowing for direct comparison across different cell lines and with reference drugs. The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours of incubation, remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include a "vehicle control" (media with DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Antimicrobial Screening: Broth Microdilution Method
The spread of antimicrobial resistance necessitates the search for new antimicrobial agents. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).[14] Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from a concentration of 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A viability indicator like resazurin can be added to aid visualization.
Anti-inflammatory Screening: Protein Denaturation Assay
Chronic inflammation is implicated in numerous diseases. Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay assesses the ability of a compound to inhibit the denaturation of protein (typically bovine serum albumin or egg albumin) induced by heat.[16][17]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).
-
Controls: Use Diclofenac sodium as a positive control. A control solution without the test compound is used for baseline measurement.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[17]
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[18]
Tier 2: Secondary Screening and Mechanistic Elucidation
A positive result in any Tier 1 assay warrants progression to Tier 2 to validate the finding and explore the underlying mechanism of action.
Investigating Cytotoxic "Hits"
If the compound shows significant cytotoxicity (e.g., a low micromolar IC50 value), the next logical step is to determine the mode of cell death.
-
Apoptosis vs. Necrosis: Assays like Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[11] This provides crucial insight into whether the compound is triggering a controlled cellular suicide program, often a desirable trait for anticancer agents.
-
Signaling Pathway Analysis: Cytotoxic compounds often act by modulating key cellular signaling pathways.[10] A simplified representation of a pathway leading to apoptosis is shown below. Further studies, such as Western blotting for key proteins like caspases, Bcl-2, and Bax, can pinpoint the molecular targets.
Investigating Anti-inflammatory "Hits"
A compound that inhibits protein denaturation may exert its effect through several mechanisms. A key follow-up is to assess its ability to inhibit pro-inflammatory enzymes.
-
Enzyme Inhibition Assays: Commercially available kits can be used to measure the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[16] These enzymes are critical mediators of the inflammatory cascade, and their inhibition is the mechanism of action for many NSAIDs.
Exploring Potential Neurological Activity
Given that 1,2,4-oxadiazole derivatives have been reported as potential agents for neurological disorders[8], exploring this avenue is a logical secondary step, especially if other primary screens are negative.
-
Neuronal Viability and Activity Assays: Initial screening can be performed on cultured neuronal cells (e.g., SH-SY5Y) to assess for neurotoxicity or neuroprotection. More advanced techniques like multi-electrode arrays (MEAs) or calcium imaging can measure changes in neuronal network activity and firing patterns in response to the compound.[19][20][21]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for decision-making. All quantitative data should be summarized in tables for easy comparison.
Table 1: Example Cytotoxicity Data (IC50 Values)
| Cell Line | Compound | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
|---|---|---|---|
| MCF-7 (Breast) | This compound | 12.5 ± 1.3 | 0.8 ± 0.1 |
| A549 (Lung) | this compound | 28.1 ± 3.5 | 1.2 ± 0.2 |
Table 2: Example Antimicrobial Data (MIC Values)
| Microorganism | Compound | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|
| S. aureus | This compound | 64 | ≤ 1 |
| E. coli | this compound | >128 | ≤ 0.5 |
Table 3: Example Anti-inflammatory Data (Protein Denaturation)
| Concentration (µg/mL) | % Inhibition ± SD (Test Compound) | % Inhibition ± SD (Diclofenac Sodium) |
|---|---|---|
| 100 | 25.4 ± 2.1 | 45.8 ± 3.0 |
| 250 | 48.9 ± 3.8 | 70.2 ± 4.1 |
| 500 | 75.1 ± 5.2 | 92.5 ± 2.8 |
Conclusion and Future Directions
This guide provides a foundational, multi-tiered strategy for the initial biological characterization of this compound. The proposed workflow is designed to be both scientifically rigorous and resource-conscious, enabling a clear path from broad-spectrum screening to initial mechanistic insight. A positive "hit" in any of these assays serves as a critical starting point, justifying further investigation into structure-activity relationships (SAR), target identification, and eventual progression into more complex cellular and preclinical models. The versatility of the 1,2,4-oxadiazole core suggests that a systematic and logical screening approach is essential to fully unlock the therapeutic potential of its derivatives.
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- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Deriv
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1,2,4-Oxadiazole Compounds
Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Motif in Modern Drug Discovery
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a diverse array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The metabolic stability of the 1,2,4-oxadiazole ring, often serving as a bioisostere for ester and amide functionalities, further enhances its appeal in the design of novel therapeutics.[2]
This guide provides an in-depth exploration of the experimental workflows and scientific rationale essential for elucidating the mechanism of action (MoA) of 1,2,4-oxadiazole compounds. As researchers and drug development professionals, a thorough understanding of a compound's MoA is paramount for its translation from a promising lead to a clinical candidate. We will delve into the core experimental strategies, from initial target identification to the intricate dissection of signaling pathways, providing both the "how" and the "why" behind each methodological choice.
Part 1: The Initial Spark - Identifying the Molecular Target
The journey to unraveling the MoA of a novel 1,2,4-oxadiazole compound begins with a fundamental question: what is its molecular target? The answer to this question provides the crucial first piece of the puzzle, guiding all subsequent investigations. While computational methods such as molecular docking can offer valuable initial hypotheses, experimental validation is indispensable.
Computational Approaches: In Silico Target Prediction
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[4] This technique allows for the virtual screening of a 1,2,4-oxadiazole derivative against a library of known protein structures, providing insights into potential binding interactions and affinities.[4] For instance, docking studies have been instrumental in identifying potential interactions between 1,2,4-oxadiazole compounds and the active sites of enzymes like caspase-3 and epidermal growth factor receptor (EGFR).[4][5][6]
Key Considerations for Molecular Docking:
-
Protein Structure Quality: The accuracy of docking simulations is heavily reliant on the quality of the target protein's crystal structure.
-
Force Field Selection: The choice of force field, which describes the energetics of the protein-ligand system, can significantly influence the results.
-
Validation: Docking results should always be interpreted with caution and validated experimentally.
Experimental Target Identification: From Hypothesis to Confirmation
A variety of experimental techniques can be employed to identify the direct molecular target(s) of a 1,2,4-oxadiazole compound. These methods are broadly categorized into affinity-based and activity-based approaches.
Affinity-Based Target Identification
This strategy relies on the specific binding of the compound to its target protein.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful technique for isolating target proteins from a complex biological mixture, such as a cell lysate. The 1,2,4-oxadiazole compound is first immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. The cell lysate is then passed over this matrix, and proteins that bind to the compound are retained while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified by mass spectrometry.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for Affinity Chromatography-Mass Spectrometry. Detailed Protocol: Affinity Chromatography
-
Immobilization of the 1,2,4-Oxadiazole Compound:
-
Synthesize a derivative of the 1,2,4-oxadiazole compound containing a reactive functional group (e.g., a carboxylic acid or amine) for covalent attachment to the affinity resin.
-
Couple the derivatized compound to an activated resin (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.
-
Wash the resin extensively to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and activity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding and Washing:
-
Incubate the clarified cell lysate with the affinity resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using a competitive ligand (e.g., an excess of the free 1,2,4-oxadiazole compound) or by changing the buffer conditions (e.g., altering pH or ionic strength).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
-
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. Cells are treated with the 1,2,4-oxadiazole compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Dissecting the Downstream Cascade - Signaling Pathway Analysis
Once a molecular target has been identified and validated, the next critical step is to elucidate the downstream signaling pathways that are modulated by the 1,2,4-oxadiazole compound. This involves a series of experiments designed to map the flow of information from the target protein to the ultimate cellular response.
Case Study 1: A 1,2,4-Oxadiazole Derivative as an Inducer of Apoptosis via Caspase Activation
Several studies have reported the pro-apoptotic activity of 1,2,4-oxadiazole derivatives in cancer cells.[2][3][4] A common mechanism involves the activation of the caspase cascade, a family of proteases that execute programmed cell death.
Hypothetical Scenario: A novel 1,2,4-oxadiazole compound, "Oxadiazole-X," is found to induce cell death in a human breast cancer cell line (e.g., MCF-7). The initial hypothesis is that Oxadiazole-X triggers apoptosis.
Experimental Approach:
-
Confirm Apoptotic Cell Death:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population upon treatment with Oxadiazole-X would be indicative of apoptosis.
-
-
Investigate Caspase Activation:
-
Western Blot Analysis: This is the cornerstone technique for assessing the activation of caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is marked by their cleavage into smaller, active fragments. Western blotting with antibodies specific to the cleaved forms of these caspases provides direct evidence of their activation. A key substrate of activated caspase-3 is PARP (poly(ADP-ribose) polymerase); its cleavage is another hallmark of apoptosis.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified pathway of apoptosis induction by a 1,2,4-oxadiazole. Detailed Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysate Preparation:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of Oxadiazole-X for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
-
-
Data Presentation: Quantitative Analysis of Apoptosis Induction
| Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved Caspase-3 |
| Vehicle | - | 5.2 ± 1.1 | 1.0 |
| Oxadiazole-X | 1 | 15.8 ± 2.5 | 2.8 ± 0.4 |
| Oxadiazole-X | 5 | 45.3 ± 4.1 | 8.5 ± 1.2 |
| Oxadiazole-X | 10 | 78.9 ± 6.3 | 15.2 ± 2.1 |
Case Study 2: A 1,2,4-Oxadiazole Derivative as an Inhibitor of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[7] Its aberrant activation is implicated in various inflammatory diseases and cancers.
Hypothetical Scenario: A 1,2,4-oxadiazole compound, "Oxadiazole-Y," is identified as having anti-inflammatory properties in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The hypothesis is that Oxadiazole-Y inhibits the NF-κB pathway.
Experimental Approach:
-
Assess Inhibition of NF-κB-mediated Gene Expression:
-
Reporter Gene Assay: This is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of Oxadiazole-Y would indicate inhibition of the NF-κB pathway.
-
-
Investigate the Molecular Mechanism of Inhibition:
-
Western Blot Analysis: The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus. Western blotting can be used to assess the levels of phosphorylated IκBα, total IκBα, and phosphorylated p65.
-
Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of the p65 subunit. In unstimulated cells, p65 is predominantly cytoplasmic. Upon stimulation with LPS, it translocates to the nucleus. Inhibition of this translocation by Oxadiazole-Y would provide strong evidence for NF-κB pathway inhibition.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole. -
Conclusion: A Roadmap for Mechanistic Insight
The investigation into the mechanism of action of 1,2,4-oxadiazole compounds is a multifaceted endeavor that requires a logical and systematic approach. By combining computational predictions with robust experimental validation, researchers can confidently identify molecular targets and dissect the intricate signaling pathways through which these versatile compounds exert their biological effects. The workflows and protocols outlined in this guide provide a comprehensive roadmap for navigating this exciting area of drug discovery, ultimately paving the way for the development of novel and effective therapeutics.
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Pharmacological profile of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
An In-Depth Technical Guide to the Pharmacological Profile of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Abstract
The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1] Derivatives of this scaffold have demonstrated a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This whitepaper presents a comprehensive technical guide to the prospective pharmacological profile of this compound, a specific derivative for which public data is limited. Leveraging established knowledge of structurally related 3-phenyl-1,2,4-oxadiazole compounds, we outline a systematic, field-proven framework for its synthesis, in vitro characterization, and preclinical in vivo evaluation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals, providing detailed experimental protocols and the scientific rationale necessary to fully elucidate the therapeutic potential of this promising chemical entity.
Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become increasingly prevalent in the design of novel therapeutic agents.[4] Its utility stems from its ability to engage in hydrogen bonding and its inherent stability to hydrolytic cleavage, making it an excellent replacement for metabolically labile ester and amide groups.[1] This bioisosteric equivalence has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of diseases.[5]
Notably, compounds featuring the 3-phenyl-1,2,4-oxadiazole core have been identified as potent modulators of various biological targets. Research has highlighted their activity as anti-allodynic agents with high affinity for the sigma-1 (σ1) receptor, inhibitors of the SARS-CoV-2 main protease, and multifunctional agents for Alzheimer's disease targeting GSK-3β.[2][6][7] Given the established neuropharmacological activity within this chemical class, this guide proposes a focused investigation of this compound (hereafter referred to as Compound X) as a modulator of central nervous system (CNS) targets, with a primary hypothesis centered on the σ1 receptor.
Physicochemical Properties and Synthesis Strategy
A thorough understanding of a compound's physical and chemical properties is foundational to any pharmacological investigation. These parameters influence solubility, formulation, and interpretation of biological data.
Compound Properties
The known physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 55983-96-5 | [8] |
| Molecular Formula | C₁₀H₁₁N₃O | [8] |
| Molecular Weight | 189.21 g/mol | [8] |
| LogP (Predicted) | 1.847 | [8] |
| Boiling Point | 318.2°C at 760 mmHg | [8] |
| Density | 1.142 g/cm³ | [8] |
Proposed Synthetic Pathway
The synthesis of Compound X can be achieved through a reliable and scalable multi-step process, beginning with commercially available starting materials. The causality behind this proposed workflow is based on well-established reactions for forming the 1,2,4-oxadiazole ring system.[9]
Caption: Proposed synthetic workflow for Compound X.
Protocol 2.2.1: Synthesis of Compound X
-
Amidoxime Formation: Reflux benzonitrile with hydroxylamine hydrochloride and a base (e.g., potassium carbonate) in ethanol to yield N'-hydroxybenzimidamide.
-
Coupling: Couple N'-hydroxybenzimidamide with N-Boc-glycine using a standard peptide coupling reagent like EDCI in DMF at room temperature to form the acylated intermediate.
-
Cyclization: Heat the intermediate from step 2 in a high-boiling solvent such as toluene or xylene to induce cyclodehydration, forming the 1,2,4-oxadiazole ring. This provides the Boc-protected precursor.
-
Deprotection: Treat the Boc-protected precursor with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, yielding the primary amine.
-
N-Methylation: Perform reductive amination on the primary amine using formaldehyde and a reducing agent like sodium triacetoxyborohydride to yield the final product, Compound X.
-
Purification: Purify the final compound using column chromatography on silica gel. Characterize the structure and confirm purity via ¹H-NMR, ¹³C-NMR, and LC-MS.
In Vitro Pharmacological Profiling
The primary objective of in vitro profiling is to determine the compound's interaction with its biological target(s), including its binding affinity, functional activity (agonist, antagonist, or modulator), and selectivity.
Primary Target Hypothesis: Sigma-1 (σ1) Receptor
Based on literature precedent for 3-phenyl-1,2,4-oxadiazole derivatives exhibiting potent anti-allodynic effects via σ1 receptor binding, this receptor is selected as the primary hypothetical target for Compound X.[2] The σ1 receptor is an intracellular chaperone protein implicated in various neurological and psychiatric disorders, making it an attractive therapeutic target.
Caption: Hypothesized σ1 receptor signaling pathway modulation.
Radioligand Binding Assays
The initial step is to quantify the binding affinity of Compound X for the human σ1 receptor. This is achieved through a competitive radioligand binding assay.
Protocol 3.2.1: σ1 Receptor Competitive Binding Assay
-
Tissue Preparation: Use membranes prepared from CHO cells stably expressing the human σ1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: -pentazocine (a known high-affinity σ1 ligand), used at a concentration near its Kd value (e.g., 2-3 nM).
-
Incubation: Incubate cell membranes (20-30 µg protein) with the radioligand and varying concentrations of Compound X (e.g., 0.1 nM to 100 µM) in a final volume of 200 µL.
-
Non-specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of a non-radiolabeled σ1 ligand (e.g., 10 µM haloperidol).
-
Equilibration: Incubate for 120 minutes at 25°C. The long incubation time is chosen to ensure the reaction reaches equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value (concentration of Compound X that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
| Compound | Target | Radioligand | Ki (nM) [Hypothetical] |
| Compound X | Human σ1 | -pentazocine | 15.2 |
| Haloperidol (Control) | Human σ1 | -pentazocine | 3.5 |
Functional Assays
To determine if Compound X acts as an agonist or antagonist at the σ1 receptor, a functional assay is required. Agonism at σ1 receptors has been shown to potentiate neurite outgrowth in PC12 cells.
Protocol 3.3.1: Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plating: Plate cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Differentiation: Induce differentiation by switching to a low-serum medium containing a sub-optimal concentration of Nerve Growth Factor (NGF), for example, 10 ng/mL. This concentration is chosen to allow for potentiation by a σ1 agonist to be observed.
-
Compound Treatment: Treat cells with varying concentrations of Compound X (e.g., 1 nM to 30 µM) in the presence of NGF. Include a known σ1 agonist (e.g., PRE-084) as a positive control.
-
Incubation: Incubate for 48-72 hours.
-
Imaging & Analysis: Fix the cells and capture images using a high-content imaging system. Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than two cell body diameters.
-
Data Analysis: Plot the percentage of neurite-bearing cells against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) for agonists or IC₅₀ for antagonists (if co-administered with a known agonist).
| Compound | Functional Activity | EC₅₀ (nM) [Hypothetical] |
| Compound X | σ1 Agonist | 125 |
| PRE-084 (Control) | σ1 Agonist | 60 |
Preclinical In Vivo Evaluation
Following promising in vitro results, the next logical phase is to assess the compound's behavior and efficacy in a living system.
Pharmacokinetic (PK) Profiling
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X, which dictates its dosing regimen and potential for reaching the target tissue.
Caption: Workflow for a rodent pharmacokinetic study.
Protocol 4.1.1: Rat Pharmacokinetic Study
-
Animals: Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling.
-
Dosing:
-
IV Group: Administer Compound X at 1 mg/kg via the tail vein.
-
PO Group: Administer Compound X at 10 mg/kg via oral gavage. The vehicle should be a suitable formulation (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) into heparinized tubes at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method must be validated for linearity, accuracy, and precision.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters like Cmax, Tmax, AUC, elimination half-life (T½), and oral bioavailability (%F).
In Vivo Efficacy Model: Neuropathic Pain
Given the established role of σ1 receptor agonists in mitigating neuropathic pain, the Chung model (Spinal Nerve Ligation) is a highly relevant and robust model to test the efficacy of Compound X.[2]
Protocol 4.2.1: Spinal Nerve Ligation (SNL) Model
-
Surgery: Anesthetize rats and tightly ligate the L5 spinal nerve. Allow animals to recover for 7-10 days to fully develop mechanical allodynia.
-
Baseline Measurement: Measure baseline paw withdrawal threshold in response to mechanical stimulation using von Frey filaments. Only animals showing significant allodynia (reduced withdrawal threshold) are included.
-
Dosing: Administer Compound X or vehicle intraperitoneally (IP) or orally (PO) at various doses (e.g., 3, 10, 30 mg/kg). Include a positive control like gabapentin.
-
Post-Dose Measurement: Measure paw withdrawal thresholds at multiple time points after dosing (e.g., 30, 60, 120, 240 minutes).
-
Data Analysis: Calculate the percentage reversal of allodynia for each animal at each time point. Determine the dose-response relationship and the minimal effective dose (MED).
SAR Insights and Future Directions
The initial characterization of Compound X provides a launchpad for further optimization. Structure-activity relationship (SAR) studies are critical for improving potency, selectivity, and pharmacokinetic properties.
Caption: Key sites for future SAR exploration on Compound X.
-
Phenyl Ring: Substitution on the phenyl ring can significantly impact binding affinity and selectivity. Exploring electron-withdrawing (e.g., -F, -Cl, -CF₃) and electron-donating (e.g., -OCH₃, -CH₃) groups at the ortho, meta, and para positions is a logical next step.
-
N-Alkyl Group: The size of the N-alkyl substituent can influence potency and metabolic stability. Synthesizing analogs with N-H (des-methyl), N-ethyl, and N-isopropyl groups would be informative.
-
Future Directions: A successful lead compound would undergo further profiling, including selectivity screening against a broader panel of receptors, CYP450 inhibition assays to assess drug-drug interaction potential, and hERG channel assays to evaluate cardiac safety.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous strategy for the pharmacological characterization of this compound. By leveraging the known activities of the broader 3-phenyl-1,2,4-oxadiazole class, we have established a primary hypothesis centered on σ1 receptor agonism. The detailed in vitro and in vivo protocols described herein provide a clear, actionable path for elucidating the compound's binding affinity, functional activity, pharmacokinetic profile, and preclinical efficacy. The successful execution of this research plan will definitively establish the pharmacological profile of Compound X and determine its potential as a lead candidate for the development of novel therapeutics for neurological disorders.
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The Ascendancy of the 1,2,4-Oxadiazole Nucleus: A Technical Guide to Synthesis and Application
Foreword: The Unassuming Heterocycle with Profound Impact
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating remarkable versatility and a broad spectrum of biological activities. The 1,2,4-oxadiazole, a five-membered heterocycle, is a quintessential example of such a scaffold. Initially explored over a century ago, its true potential has been unlocked in recent decades, driven by its unique properties as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and refined pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, and therapeutic applications of novel 1,2,4-oxadiazole analogues, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a pragmatic and insightful resource for advancing your research.
Part 1: Strategic Synthesis of the 1,2,4-Oxadiazole Core
The construction of the 1,2,4-oxadiazole ring is a cornerstone of its application in drug discovery. Modern synthetic chemistry has evolved from classical, often harsh, methods to elegant and efficient one-pot and microwave-assisted protocols. The choice of synthetic route is dictated by factors such as substrate scope, desired substitution pattern, and scalability.
The Cornerstone of Synthesis: The Amidoxime Route
The most prevalent and versatile approach to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[3] This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.
This protocol details a robust one-pot procedure that circumvents the isolation of the O-acylamidoxime, thereby improving efficiency.[4] The in situ activation of the carboxylic acid is a critical step, often achieved using coupling agents.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the selected carboxylic acid (1.0 equivalent) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Amidoxime Addition: To the stirring solution, add the corresponding amidoxime (1.0 equivalent).
-
Base-Catalyzed Cyclization: Add a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIEA) (2.0 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.[5][6]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid and the carbodiimide coupling agent.
-
Coupling Agent: EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the nucleophilic nitrogen of the amidoxime.
-
Base: DIEA acts as a proton scavenger, neutralizing the acidic byproducts of the reaction and promoting the cyclization of the O-acylamidoxime intermediate.
-
Purification: Column chromatography is a standard and effective method for separating the desired 1,2,4-oxadiazole from any unreacted starting materials, byproducts, and the urea byproduct from the EDC coupling agent.[7]
Accelerating Discovery: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by significantly reducing reaction times and often improving yields.[8][9]
This protocol outlines a rapid and efficient one-pot synthesis of 1,2,4-oxadiazoles using microwave irradiation.[3][10]
Step-by-Step Methodology:
-
Reagent Charging: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 equivalent), the amidoxime (1.1 equivalents), and a suitable coupling reagent like HBTU (1.1 equivalents) in a microwave-compatible solvent such as acetonitrile or DMF.
-
Base Addition: Add a suitable base, for example, DIEA (3.0 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a pre-set temperature (typically 120-150°C) for a short duration (usually 10-20 minutes).[1] The reaction should be monitored for pressure and temperature to ensure safety.
-
Cooling and Work-up: After the irradiation is complete, the vessel is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[7]
Causality of Experimental Choices:
-
Microwave Heating: Microwaves directly and efficiently heat the polar molecules in the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate compared to conventional heating.[8]
-
Sealed Vessel: The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction.
-
Safety: It is crucial to use a dedicated microwave synthesizer with temperature and pressure controls to ensure the safe execution of the reaction.
Caption: Comparison of conventional and microwave-assisted synthesis workflows for 1,2,4-oxadiazoles.
Part 2: Therapeutic Landscape of 1,2,4-Oxadiazole Analogues
The 1,2,4-oxadiazole moiety is a versatile pharmacophore found in a wide array of biologically active compounds.[11][12] Its ability to act as a metabolically stable bioisostere for esters and amides has been a key driver in its adoption in drug design.[1]
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[13][14] These compounds have demonstrated efficacy against a variety of cancer cell lines, often exhibiting low micromolar to nanomolar IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | MCF-7 (Breast) | 0.76 ± 0.044 | [15] |
| 7a | A549 (Lung) | 0.18 ± 0.019 | [15] |
| 11b | A375 (Melanoma) | 2.09 | [16] |
| 11b | HT-29 (Colon) | 0.76 | [16] |
| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [13] |
| Compound 4h | A549 (Lung) | <0.14 | [10][17] |
| Compound 13h | DU-145 (Prostate) | More potent than etoposide | [18] |
| 11c | ACHN (Renal) | 0.11 | [8] |
Targeting Key Signaling Pathways in Cancer
The anticancer activity of 1,2,4-oxadiazole analogues often stems from their ability to inhibit key signaling pathways that are dysregulated in cancer, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and the BRAF pathways.[19][20]
The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation and is implicated in cancer progression. Certain 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of p38α kinase.[19]
Caption: Inhibition of the p38 MAPK signaling pathway by 1,2,4-oxadiazole analogues.
The BRAFV600E mutation is a common driver of melanoma.[20] Novel 1,2,4-oxadiazole hybrids have been developed as inhibitors of the BRAF kinase, offering a promising therapeutic strategy for this aggressive cancer.[20]
Caption: Targeting the BRAFV600E signaling pathway in melanoma with 1,2,4-oxadiazole inhibitors.
Expanding Therapeutic Horizons: Anti-inflammatory and Neuroprotective Activities
Beyond cancer, 1,2,4-oxadiazole derivatives have demonstrated significant potential in treating inflammatory diseases and neurodegenerative disorders.
Several 1,2,4-oxadiazole analogues have been shown to inhibit key inflammatory mediators. For instance, compound 17 was identified as a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production and NF-κB activation in RAW264.7 cells, highlighting its anti-inflammatory properties. Another study reported a 1,2,4-oxadiazole derivative with an IC50 value of 5.09 ± 0.88 µM against IL-6.[5]
In the context of neurodegenerative diseases like Alzheimer's, 1,2,4-oxadiazole derivatives have shown promising neuroprotective effects. One study reported that a novel 1,2,4-oxadiazole derivative, wyc-7-20 , exhibited a protective effect against H2O2 and Aβ oligomer-induced cytotoxicity in SH-SY5Y cells.[4] Another compound, 24 , demonstrated potent protection against oxidative injury in PC12 cells and was effective in a rat model of ischemic stroke. Furthermore, a series of 1,2,4-oxadiazole derivatives exhibited excellent inhibitory potential against acetylcholinesterase (AChE), with IC50 values ranging from 0.00098 to 0.07920 µM, significantly more potent than the standard drug donepezil.[7]
Part 3: Concluding Remarks and Future Directions
The 1,2,4-oxadiazole scaffold has firmly established itself as a cornerstone in modern drug discovery. The development of efficient and robust synthetic methodologies, particularly one-pot and microwave-assisted protocols, has enabled the rapid generation of diverse chemical libraries for biological screening. The broad spectrum of pharmacological activities, ranging from potent anticancer effects to promising anti-inflammatory and neuroprotective properties, underscores the immense therapeutic potential of this heterocyclic nucleus.
Future research in this field will likely focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Deeper exploration of SAR will guide the design of next-generation 1,2,4-oxadiazole analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Mechanism of Action Elucidation: A more profound understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation.
-
Novel Therapeutic Applications: The exploration of 1,2,4-oxadiazoles in other disease areas, such as infectious diseases and metabolic disorders, holds significant promise.
-
Advanced Drug Delivery Systems: The formulation of 1,2,4-oxadiazole-based drugs into novel delivery systems could enhance their efficacy and reduce potential side effects.
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An In-depth Technical Guide to the 3-Phenyl-1,2,4-Oxadiazole Scaffold: A Privileged Motif in Drug Discovery, Featuring Methyl-(3-phenyl-oxadiazol-5-ylmethyl)-amine (CAS 55983-96-5)
An In-depth Technical Guide to the 3-Phenyl-1,2,4-Oxadiazole Scaffold: A Privileged Motif in Drug Discovery, Featuring Methyl-(3-phenyl-[1][2][3]oxadiazol-5-ylmethyl)-amine (CAS 55983-96-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,2,4-Oxadiazole Ring System
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for other functional groups, such as esters and amides.[1] The rigid, planar structure of the 1,2,4-oxadiazole ring allows it to act as a linker between different pharmacophoric elements, orienting them in a specific and predictable manner for optimal interaction with biological targets. Furthermore, the electronic properties of the ring can be modulated through substitution, allowing for the fine-tuning of a compound's activity and pharmacokinetic profile.
This guide will provide a comprehensive overview of the 3-phenyl-1,2,4-oxadiazole scaffold, a particularly important subset of this chemical class that has demonstrated a wide range of biological activities. We will use Methyl-(3-phenyl-[2][3][4]oxadiazol-5-ylmethyl)-amine (CAS 55983-96-5) as a representative example to explore the synthesis, properties, and potential applications of this promising class of compounds. While specific biological data for this particular compound is limited in the public domain, the extensive research on structurally related analogues provides a strong foundation for understanding its potential in drug discovery.
Physicochemical Properties of Methyl-(3-phenyl-[1][2][3]oxadiazol-5-ylmethyl)-amine
| Property | Value | Source |
| CAS Number | 55983-96-5 | Multiple Suppliers |
| Molecular Formula | C₁₀H₁₁N₃O | Supplier Data |
| Molecular Weight | 189.22 g/mol | Supplier Data |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
A closely related analogue, N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine (CAS 16219-33-3), has a reported molecular weight of 175.19 g/mol .[4] Hazard information for this analogue suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] It is reasonable to assume that Methyl-(3-phenyl-[2][3][4]oxadiazol-5-ylmethyl)-amine may have a similar hazard profile.
Synthesis and Chemical Reactivity
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and efficient route involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acid chloride or an ester, followed by a cyclodehydration step.
A plausible synthetic route to Methyl-(3-phenyl-[2][3][4]oxadiazol-5-ylmethyl)-amine would likely start from benzamidoxime. This could be reacted with a suitable three-carbon synthon that already contains the methylamino group or a precursor that can be converted to it.
A general synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles is depicted below:
Caption: General synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles.
Representative Experimental Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-oxadiazole
The following is a representative protocol for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, catalyzed by PTSA-ZnCl₂.[5]
Materials:
-
Amidoxime (1.0 mmol)
-
Nitrile (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 mmol)
-
Zinc chloride (ZnCl₂) (0.1 mmol)
-
Toluene (5 mL)
Procedure:
-
A mixture of the amidoxime, nitrile, PTSA, and ZnCl₂ in toluene is stirred at 110 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Mechanism of Action and Biological Activities of the 3-Phenyl-1,2,4-Oxadiazole Scaffold
While specific mechanistic studies on Methyl-(3-phenyl-[2][3][4]oxadiazol-5-ylmethyl)-amine are not publicly available, the broader class of 3-phenyl-1,2,4-oxadiazole derivatives has been extensively investigated and shown to exhibit a wide array of biological activities. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,2,4-oxadiazole derivatives.[6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] The mechanisms underlying their anticancer effects are diverse and target-dependent. For instance, some derivatives have been found to act as inhibitors of key signaling proteins involved in cancer progression.
One such target is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: Potential mechanism of action of 3-phenyl-1,2,4-oxadiazole derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial and Antifungal Activities
Derivatives of 1,2,4-oxadiazole have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2] The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential enzymes or disruption of cell wall synthesis. The structural diversity that can be achieved with the 1,2,4-oxadiazole scaffold allows for the development of compounds with selective toxicity towards microbial cells.
Other Biological Activities
In addition to their anticancer and antimicrobial properties, 1,2,4-oxadiazole derivatives have been investigated for a variety of other therapeutic applications, including:
Applications in Drug Development
The diverse biological activities of the 3-phenyl-1,2,4-oxadiazole scaffold make it a highly attractive starting point for drug discovery and development programs. The ability to readily synthesize a wide range of analogues allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Several 1,2,4-oxadiazole-containing compounds have entered clinical trials, and some have been approved for therapeutic use, highlighting the clinical relevance of this heterocyclic system.[7] The continued exploration of this chemical space is likely to yield new drug candidates for a variety of diseases.
Conclusion
The 3-phenyl-1,2,4-oxadiazole scaffold represents a privileged and versatile platform for the design and development of novel therapeutic agents. While specific biological data for Methyl-(3-phenyl-[2][3][4]oxadiazol-5-ylmethyl)-amine (CAS 55983-96-5) is currently limited, the extensive body of research on structurally related compounds underscores the potential of this molecule and its analogues. The well-established synthetic methodologies and the broad spectrum of biological activities associated with this scaffold ensure that it will remain an area of active investigation for medicinal chemists and drug discovery scientists for the foreseeable future. Further research into the specific properties and biological profile of Methyl-(3-phenyl-[2][3][4]oxadiazol-5-ylmethyl)-amine is warranted to fully elucidate its potential as a lead compound for the development of new medicines.
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In Vitro Preliminary Screening of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine: A Technical Guide for Early-Stage Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (CAS No. 55983-96-5).[1] The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][3][4] The structural features of the title compound, specifically the N-methylmethanamine moiety appended to the 1,2,4-oxadiazole ring, suggest a plausible interaction with monoaminergic systems. Multiple studies have identified 1,2,4-oxadiazole derivatives as potent inhibitors of monoamine oxidase (MAO), a key enzyme family in the metabolism of neurotransmitters.[2][5] This guide, therefore, outlines a tiered screening cascade commencing with primary assays for MAO-A and MAO-B inhibition, followed by essential secondary safety and liability assessments to build a foundational pharmacological profile. The protocols detailed herein are designed to ensure scientific rigor, data reproducibility, and the generation of a robust preliminary dataset to inform subsequent stages of drug development.
Introduction: Rationale and Strategic Approach
This compound is a small molecule featuring a 3-phenyl-1,2,4-oxadiazole core. This heterocyclic system is a well-established bioisostere for amide and ester functionalities, offering enhanced metabolic stability.[6] The diverse pharmacological activities reported for this scaffold—ranging from anticancer to anti-inflammatory and neuroprotective effects—make it a compelling starting point for drug discovery programs.[2][7][8]
The primary structural alert for targeted biological activity in the title compound is the N-methyl-1-(...)-methanamine group. This feature bears a structural resemblance to endogenous monoamines and known MAO substrates. This observation forms the cornerstone of our proposed screening strategy. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system and peripheral tissues, responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are established therapeutics for depression (MAO-A selective) and Parkinson's disease (MAO-B selective).[5] Several recent studies have successfully identified potent and selective MAO inhibitors based on the 1,2,4-oxadiazole scaffold, validating this as a high-priority target class for the title compound.[2][5]
Our screening strategy is therefore designed as a logical cascade to efficiently test this primary hypothesis and concurrently build a preliminary safety profile.
Screening Cascade Overview
The proposed workflow is structured in three sequential tiers designed to maximize information gain while conserving resources.
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The 1,2,4-Oxadiazole Ring: A Technical Guide to its Bioisosteric Properties in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic optimization of lead compounds is a critical endeavor. The 1,2,4-oxadiazole ring has emerged as a powerful tool in medicinal chemistry, primarily due to its valuable bioisosteric properties. This five-membered heterocycle serves as a robust and metabolically stable replacement for common functional groups, offering a pathway to enhanced pharmacokinetic profiles and improved drug-like characteristics.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the bioisosteric properties of the 1,2,4-oxadiazole ring, supported by experimental data and detailed methodologies.
The Concept of Bioisosterism in Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a bioactive molecule with another group that has similar physical and chemical properties.[4] The goal is to modulate the molecule's properties to achieve a more desirable biological and pharmacological profile.[4] Bioisosteres are broadly classified into two categories: classical and non-classical. Classical bioisosteres are atoms or groups with similar valence electron configurations, while non-classical bioisosteres are structurally distinct but elicit a similar biological response.[4] The application of bioisosterism can lead to improvements in:
-
Potency and Selectivity: By altering electronic and steric properties to optimize interactions with the biological target.
-
Pharmacokinetic Properties (ADME): Including absorption, distribution, metabolism, and excretion, by modifying characteristics like lipophilicity and metabolic stability.[4][5]
-
Toxicity Profile: By replacing a labile or toxic functional group with a more stable and safer alternative.[5]
The 1,2,4-oxadiazole ring is a prime example of a non-classical bioisostere that has been successfully employed to address challenges associated with amides, esters, and carboxylic acids in drug candidates.[6][7][8]
The 1,2,4-Oxadiazole as a Bioisostere
The five-membered ring of 1,2,4-oxadiazole, containing one oxygen and two nitrogen atoms, possesses a unique combination of electronic and steric features that allow it to mimic the functionality of other groups while often conferring superior properties.[3]
Bioisostere for Amide and Ester Moieties
One of the most significant applications of the 1,2,4-oxadiazole ring is as a replacement for amide and ester functionalities.[6][7] Amides and esters are susceptible to hydrolysis by ubiquitous enzymes such as amidases and esterases, leading to poor metabolic stability and short in vivo half-lives.[9] The 1,2,4-oxadiazole ring is generally resistant to such enzymatic cleavage, thereby enhancing the metabolic stability of the drug candidate.[6][8][9]
Causality Behind the Choice: The decision to replace an amide or ester with a 1,2,4-oxadiazole is driven by the need to overcome metabolic lability without sacrificing the key interactions required for biological activity. The 1,2,4-oxadiazole can mimic the hydrogen bonding capabilities of the amide or ester carbonyl group, a crucial interaction for many ligand-receptor binding events.[3]
Physicochemical and Pharmacokinetic Profile Modulation
The introduction of a 1,2,4-oxadiazole ring can significantly impact a molecule's physicochemical properties, which in turn influences its ADME profile.
Comparative Physicochemical Properties
The following table provides a comparative overview of the key physicochemical properties of the 1,2,4-oxadiazole ring versus its amide and ester counterparts.
| Property | Amide/Ester | 1,2,4-Oxadiazole | Rationale for Change & Impact |
| Metabolic Stability | Susceptible to hydrolysis | Generally resistant to hydrolysis[6][8][9] | The heterocyclic ring is not a substrate for common hydrolytic enzymes, leading to increased plasma half-life. |
| Lipophilicity (LogP/LogD) | Variable | Can modulate lipophilicity; often more lipophilic than 1,3,4-oxadiazole isomer[10] | The electronic nature and substitution pattern of the oxadiazole ring influence its partitioning behavior, allowing for fine-tuning of lipophilicity to optimize absorption and distribution. |
| Hydrogen Bonding | Carbonyl oxygen is a hydrogen bond acceptor | Ring nitrogen atoms can act as hydrogen bond acceptors[3] | Mimics the hydrogen bonding interactions of the original functional group, preserving binding affinity to the target. |
| Aqueous Solubility | Variable | Can be influenced by substituents | The overall polarity and crystal lattice energy of the molecule are affected, which can be manipulated to improve solubility. |
Enhancing Metabolic Stability: A Deeper Look
The enhanced metabolic stability of 1,2,4-oxadiazoles is a key advantage in drug design. This resistance to metabolic degradation translates to a longer duration of action and potentially a reduced dosing frequency.
Synthetic Strategies for 1,2,4-Oxadiazole Analogs
The successful implementation of the 1,2,4-oxadiazole bioisosteric replacement strategy relies on efficient and versatile synthetic methodologies. Several robust methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[2][11][12]
Classical Synthesis from Amidoximes and Carboxylic Acid Derivatives
The most common and versatile approach involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by cyclodehydration.[11][12]
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N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine safety, toxicity, and handling
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine and Related 1,2,4-Oxadiazole-Based Compounds
Foreword
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides. While this compound is a specific entity within this class, comprehensive public data on its safety and toxicity are scarce. This guide, therefore, addresses the safety, toxicity, and handling of this compound by extrapolating from the known profiles of the 1,2,4-oxadiazole class and related substituted heterocyclic compounds. Researchers, scientists, and drug development professionals should use this document as a foundational resource, supplementing it with rigorous in-house analysis for any novel compound.
Chemical and Physical Properties
This compound is a synthetic compound with the molecular formula C10H11N3O. Its structure features a central 1,2,4-oxadiazole ring, a common five-membered heterocycle in drug discovery.
| Property | Value | Source |
| Molecular Formula | C10H11N3O | ChemSpider |
| Molecular Weight | 189.22 g/mol | ChemSpider |
| IUPAC Name | This compound | ChemSpider |
| PubChem CID | 14510006 | PubChem |
| Predicted LogP | 1.8 | ChemSpider |
| Predicted Boiling Point | 337.5 °C | ChemSpider |
| Predicted Density | 1.2 g/cm³ | ChemSpider |
Toxicological Profile and Hazard Assessment
A comprehensive toxicological profile for this specific molecule is not publicly available. Therefore, a predictive assessment based on its structural motifs is necessary.
The 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring itself is generally considered to be of low toxicity and is found in several approved drugs. However, the metabolic fate of the ring can, in some cases, lead to ring-opening and the formation of potentially reactive species. The primary concern with many nitrogen-containing heterocycles is their potential for genotoxicity.
Key Structural Alerts for Toxicity
-
Aromatic Phenyl Group: Unsubstituted phenyl groups can undergo oxidative metabolism by cytochrome P450 enzymes to form reactive epoxide intermediates, which can be cytotoxic or genotoxic.
-
Methylamine Side Chain: Primary and secondary amines can be substrates for monoamine oxidase (MAO) and other enzymes, potentially leading to the formation of cytotoxic aldehydes and reactive oxygen species.
Recommended In Vitro Toxicity Screening
A standard battery of in vitro tests should be conducted to establish a baseline toxicity profile for any novel 1,2,4-oxadiazole derivative.
Caption: Recommended workflow for in vitro toxicity screening.
Safe Handling and Personal Protective Equipment (PPE)
Given the unknown toxicological profile, this compound should be handled with a high degree of caution.
Engineering Controls
-
Primary: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.
-
Secondary: The laboratory should have adequate ventilation and be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
A risk assessment should always be performed before handling, but the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A lab coat, with consideration for a chemically resistant apron for larger quantities.
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
The container should be clearly labeled with the chemical name, structure, and any known hazards.
Disposal
-
Disposal must be in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Waste should be collected by a licensed chemical waste disposal company.
Emergency Procedures
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For large spills, contain the spill and contact emergency services.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Caption: Decision tree for first aid response to exposure.
Conclusion
While this compound is a molecule of interest in medicinal chemistry, its safety and toxicity profile has not been fully characterized. The principles outlined in this guide, based on the broader class of 1,2,4-oxadiazoles, provide a framework for its safe handling and for the design of necessary toxicological studies. A thorough, compound-specific risk assessment is mandatory before any significant research or development activities are undertaken.
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole motif is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and privileged structure.[1][2] This five-membered heterocycle is a bioisosteric equivalent for amide and ester functionalities, a feature that medicinal chemists strategically employ to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The inherent stability of the oxadiazole ring, coupled with its capacity for diverse substitution at the 3- and 5-positions, allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the incorporation of the 1,2,4-oxadiazole scaffold into a wide array of therapeutic agents, demonstrating activities across antimicrobial, anti-inflammatory, and anticancer domains.[1][2]
One-pot synthesis methodologies for 3,5-disubstituted-1,2,4-oxadiazoles are particularly valuable in drug development. By telescoping multiple reaction steps into a single operation, these protocols offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This application note provides detailed protocols for three distinct and reliable one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles, designed for practical implementation in a research and development setting.
Mechanistic Rationale: The Chemistry of 1,2,4-Oxadiazole Ring Formation
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles predominantly proceeds through the formation of a crucial intermediate: the amidoxime. The general pathway involves the acylation of the amidoxime's hydroxyl group, followed by a cyclodehydration event to forge the oxadiazole ring. The specific reagents and conditions of the one-pot protocol dictate the precise nature of the intermediates and the mechanism of cyclization. Understanding these pathways is critical for troubleshooting and optimizing the synthetic route.
A common mechanistic sequence involves the following key steps:
-
Amidoxime Formation: In syntheses starting from nitriles, the initial step is the addition of hydroxylamine to the nitrile, typically under basic conditions, to generate the amidoxime.
-
O-Acylation: The amidoxime then reacts with an acylating agent (e.g., an activated carboxylic acid, acyl chloride, or an aldehyde-derived species) to form an O-acylamidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes intramolecular cyclization with the elimination of a water molecule to yield the final 3,5-disubstituted-1,2,4-oxadiazole. The efficiency of this step is often enhanced by the reaction conditions, such as the presence of a base or an activating agent.
Below is a generalized workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles:
Caption: Generalized workflow for one-pot 1,2,4-oxadiazole synthesis.
Protocol 1: Base-Mediated One-Pot Synthesis from Nitriles, Aldehydes, and Hydroxylamine
This protocol offers a direct route to 3,5-disubstituted-1,2,4-oxadiazoles from readily available starting materials, where the aldehyde serves a dual role as both a reactant and an oxidant.[3][4]
Reaction Principle and Mechanism
The reaction proceeds in three sequential steps within a single pot:
-
Amidoxime Formation: A base promotes the intermolecular addition of hydroxylamine to a nitrile to form an amidoxime.
-
Cyclization to Dihydro-1,2,4-oxadiazole: The in-situ generated amidoxime reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.
-
Oxidation: A second molecule of the aldehyde oxidizes the dihydro-1,2,4-oxadiazole to the aromatic 1,2,4-oxadiazole.
The mechanistic pathway for this protocol is illustrated below:
Caption: Mechanism of base-mediated one-pot 1,2,4-oxadiazole synthesis.
Detailed Experimental Protocol
-
To a stirred solution of the nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL), add potassium carbonate (2.0 mmol).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the consumption of the nitrile by Thin Layer Chromatography (TLC).
-
After the formation of the amidoxime is complete, add the aldehyde (2.5 mmol) to the reaction mixture.
-
Continue to reflux the mixture for an additional 8-12 hours, monitoring the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
Data Summary: Substrate Scope and Yields
| Entry | Nitrile (R1) | Aldehyde (R2) | Product | Yield (%) |
| 1 | Benzonitrile | Benzaldehyde | 3,5-Diphenyl-1,2,4-oxadiazole | 85 |
| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole | 82 |
| 3 | 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole | 88 |
| 4 | Phenylacetonitrile | Benzaldehyde | 3-Benzyl-5-phenyl-1,2,4-oxadiazole | 75 |
Protocol 2: NaOH/DMSO-Mediated One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters
This protocol provides a highly efficient and often room-temperature route to 3,5-disubstituted-1,2,4-oxadiazoles, utilizing a superbasic medium of sodium hydroxide in dimethyl sulfoxide (DMSO).[2][5]
Reaction Principle and Mechanism
The NaOH/DMSO system facilitates both the O-acylation of the amidoxime with a carboxylic acid ester and the subsequent intramolecular cyclodehydration in a one-pot fashion. The strong basicity of the medium promotes the deprotonation of the amidoxime, enhancing its nucleophilicity for the attack on the ester carbonyl. The subsequent cyclization is also base-catalyzed.
The workflow for this protocol is as follows:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Introduction: Unveiling the Potential of a Novel 1,2,4-Oxadiazole Derivative in Neuropharmacology
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, present in a diverse array of biologically active compounds.[1][2] This five-membered heterocycle is recognized for its metabolic stability and its ability to act as a bioisostere for esters and amides, making it an attractive framework for the design of novel therapeutics. Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as potent inhibitors of various enzymes, including those implicated in neurodegenerative diseases.[1][3]
This application note focuses on N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 55983-96-5), a compound featuring the 1,2,4-oxadiazole core linked to a secondary amine. The presence of the amine functionality, a common feature in many neuromodulators, suggests a potential interaction with targets in the central nervous system. A particularly compelling target for compounds with this structural motif is Monoamine Oxidase (MAO) .
MAO is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] Its two isoforms, MAO-A and MAO-B, are well-established drug targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5][6] The inhibition of MAO can lead to an increase in the synaptic concentration of these key neurotransmitters, thereby alleviating symptoms associated with their dysregulation.[5] Given the structural similarities of this compound to known MAO inhibitors and the documented activity of 1,2,4-oxadiazole derivatives against MAO,[1][7] a high-throughput screening (HTS) campaign to evaluate its inhibitory potential against MAO-A and MAO-B is a scientifically sound starting point for its pharmacological characterization.
This document provides a detailed protocol for a fluorescence-based HTS assay designed to rapidly assess the inhibitory activity of this compound against both MAO isoforms.
Principle of the Fluorescence-Based MAO HTS Assay
The assay protocol described herein is a homogeneous, fluorescence-based method amenable to high-throughput screening in 384-well microplate format. The principle of the assay is centered on the enzymatic activity of MAO, which, in the presence of a suitable substrate, produces hydrogen peroxide (H₂O₂). This H₂O₂ is then utilized by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product. The resulting fluorescence intensity is directly proportional to the MAO activity. Potential inhibitors of MAO will decrease the production of H₂O₂, leading to a reduction in the fluorescence signal.
Figure 1: Principle of the coupled-enzyme fluorescence-based MAO assay.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human recombinant MAO-A | Sigma-Aldrich | M7316 | -80°C |
| Human recombinant MAO-B | Sigma-Aldrich | M7441 | -80°C |
| This compound | Varies | 55983-96-5 | Room Temperature |
| p-Tyramine hydrochloride (MAO substrate) | Sigma-Aldrich | T90344 | Room Temperature |
| Amplex™ Red reagent | Thermo Fisher | A12222 | -20°C, desiccated |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| Clorgyline hydrochloride (MAO-A inhibitor) | Sigma-Aldrich | M3778 | Room Temperature |
| Pargyline hydrochloride (MAO-B inhibitor) | Sigma-Aldrich | P8013 | Room Temperature |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Potassium phosphate buffer, 0.1 M, pH 7.4 | In-house or Varies | - | 4°C |
| 384-well black, flat-bottom microplates | Corning | 3712 | Room Temperature |
Preparation of Stock Solutions
-
This compound (Test Compound): Prepare a 10 mM stock solution in 100% DMSO.
-
Clorgyline (MAO-A Positive Control): Prepare a 1 mM stock solution in deionized water.
-
Pargyline (MAO-B Positive Control): Prepare a 1 mM stock solution in deionized water.
-
p-Tyramine (Substrate): Prepare a 100 mM stock solution in deionized water.
-
Amplex Red Reagent: Prepare a 10 mM stock solution in 100% DMSO.
-
HRP: Prepare a 10 U/mL stock solution in 0.1 M potassium phosphate buffer.
High-Throughput Screening Workflow
Figure 2: High-throughput screening workflow for MAO inhibitors.
Step-by-Step HTS Protocol for MAO-A and MAO-B Inhibition
This protocol is designed for a final assay volume of 20 µL in a 384-well plate.
-
Compound Plating:
-
Prepare serial dilutions of the this compound stock solution in 100% DMSO. A common starting concentration for the highest dose in the assay is 100 µM.
-
In a 384-well compound plate, add the diluted test compound, positive controls (Clorgyline for MAO-A, Pargyline for MAO-B), and DMSO for negative controls (100% inhibition and 0% inhibition, respectively).
-
Using an acoustic dispenser or a liquid handler, transfer 100 nL of the compounds and controls from the compound plate to the 384-well black assay plate. This will result in a 200-fold dilution in the final assay volume.
-
-
Reagent Preparation (Prepare fresh daily):
-
MAO Enzyme Mix: Dilute the MAO-A or MAO-B stock solution in 0.1 M potassium phosphate buffer to the desired final concentration (e.g., 1-5 µg/mL).
-
Detection Mix: In a separate tube, prepare the detection mix containing HRP (final concentration 1 U/mL) and Amplex Red (final concentration 50 µM) in 0.1 M potassium phosphate buffer. Protect this mix from light.
-
-
Assay Execution:
-
Add 10 µL of the MAO Enzyme Mix to each well of the assay plate containing the pre-spotted compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the test compound to interact with the enzyme.
-
Prepare the Substrate Mix by diluting the p-Tyramine stock solution in 0.1 M potassium phosphate buffer to a final concentration of 1 mM.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Mix to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at approximately 590 nm.
-
Data Analysis
-
Percent Inhibition Calculation: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Negative_Control - Signal_Blank))
-
Signal_Compound: Fluorescence signal in the presence of the test compound.
-
Signal_Blank: Fluorescence signal of wells with all reagents except the MAO enzyme (background).
-
Signal_Negative_Control: Fluorescence signal of the uninhibited reaction (DMSO only).
-
-
Quality Control - Z'-Factor: The Z'-factor is a statistical measure of the quality of an HTS assay.[8][9][10] It is calculated for each assay plate to ensure the data is reliable.
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
SD: Standard Deviation
-
Mean: Average signal
Z'-Factor Value Assay Quality > 0.5 Excellent 0 to 0.5 Acceptable < 0 Unacceptable An assay with a Z'-factor of 0.5 or greater is generally considered robust for HTS.[11]
-
-
IC₅₀ Determination: For compounds that show significant inhibition (typically >50% at a single concentration), a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Addressing Potential Assay Interferences
Fluorescence-based assays are susceptible to interference from test compounds.[12][13][14] It is crucial to perform counter-screens to identify and eliminate false positives.
-
Compound Autofluorescence: Pre-read the compound plate at the assay's excitation and emission wavelengths before adding the reagents. Compounds with intrinsic fluorescence that overlaps with the assay signal should be flagged.
-
Inhibition of HRP: A counter-screen can be performed where H₂O₂ is added directly to the detection mix (HRP and Amplex Red) in the presence of the test compound. A decrease in signal indicates inhibition of the reporter enzyme, HRP, rather than MAO.
-
Compound Aggregation: Apparent inhibition can be caused by the formation of compound aggregates that sequester the enzyme.[12] This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
Expected Results and Interpretation
A successful screening campaign will identify whether this compound exhibits inhibitory activity against MAO-A and/or MAO-B.
| Compound | Target | Expected Activity | Hypothetical IC₅₀ (µM) |
| This compound | MAO-A | To be determined | - |
| This compound | MAO-B | To be determined | - |
| Clorgyline | MAO-A | Inhibitor | < 0.1 |
| Pargyline | MAO-B | Inhibitor | < 1 |
If the compound shows potent and selective inhibition of either MAO-A or MAO-B, it would be a promising lead for further optimization and development as a therapeutic agent for neurological disorders. Structure-activity relationship (SAR) studies with analogs of the hit compound would be a logical next step to improve potency and selectivity.[4][6][15][16]
Conclusion
The protocol outlined in this application note provides a robust and efficient method for evaluating the inhibitory potential of this compound against MAO-A and MAO-B in a high-throughput screening format. By leveraging a well-validated fluorescence-based assay and incorporating rigorous quality control and counter-screening measures, researchers can confidently assess the compound's activity and determine its potential as a novel modulator of monoamine oxidase for applications in drug discovery.
References
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
-
On HTS: Z-factor. Drug Discovery Demystified. [Link]
-
Z-factor. Wikipedia. [Link]
-
Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]
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HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]
-
The human monoamine oxidase (MAO) inhibition potencies of oxadiazole derivatives (3d, 3e, 5g, 5k) and known antibiotics. ResearchGate. [Link]
-
Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. PubMed. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]
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Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PubMed Central. [Link]
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Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. ResearchGate. [Link]
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Evaluating N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine as a Potential Acetyl-CoA Carboxylase Inhibitor
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine as a novel inhibitor of Acetyl-CoA Carboxylase (ACC). This guide covers the foundational science of ACC as a therapeutic target, detailed protocols for compound synthesis, in-vitro enzymatic assays, and cell-based functional assays.
Introduction: The Rationale for ACC Inhibition
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting and first committed step in the de novo fatty acid synthesis pathway.[2][3] In mammals, two main isoforms exist: ACC1, located in the cytoplasm, and ACC2, found on the outer mitochondrial membrane.[4]
-
ACC1 is predominant in lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces serves as a building block for new fatty acids.[2][4]
-
ACC2 primarily functions in oxidative tissues such as the heart and skeletal muscle. Its localized production of malonyl-CoA inhibits carnitine palmitoyltransferase I (CPT-1), thereby regulating fatty acid oxidation.[4]
This dual role places ACC at a critical metabolic crossroads. Elevated fatty acid synthesis is a hallmark of various diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity.[2][5][6] Furthermore, many cancer cells exhibit a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane production, making ACC a compelling target in oncology.[7][8] The 1,2,4-oxadiazole scaffold has been identified in various compounds with potent biological activities, including anticancer and enzyme inhibitory effects, providing a strong rationale for exploring novel derivatives as ACC inhibitors.[9][10][11][12][13]
This guide focuses on a specific derivative, this compound, outlining the necessary steps to validate its potential as a therapeutic agent targeting ACC.
Section 1: The ACC-Mediated Metabolic Pathway
Understanding the enzyme's role is critical for designing and interpreting experiments. ACC's activity directly influences the balance between lipid synthesis and degradation. Inhibition of ACC is expected to decrease the cellular pool of malonyl-CoA, leading to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation.
Caption: Figure 1: ACC's central role in regulating fatty acid synthesis and oxidation.
Section 2: Protocol for Synthesis of the Target Compound
The synthesis of this compound can be achieved through a multi-step process adapted from established methodologies for creating 1,2,4-oxadiazole derivatives.[14] This protocol provides a plausible and robust pathway.
Rationale: The chosen synthetic route involves the formation of an amidoxime, which is a common and reliable precursor for the 1,2,4-oxadiazole ring. Subsequent cyclization with an activated carbonyl species, followed by functional group manipulation, yields the final product.
Caption: Figure 2: Proposed synthetic pathway for the target compound.
Step-by-Step Protocol:
-
Synthesis of N'-hydroxybenzimidamide (Benzamidoxime):
-
To a solution of benzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the benzamidoxime.
-
-
Synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile:
-
To a solution of benzamidoxime (1.0 eq) in dry THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes, then add ethyl 2-cyanoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the oxadiazole intermediate.
-
-
Reduction to 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine:
-
Prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in dry THF under an inert atmosphere.
-
Add a solution of the acetonitrile intermediate (1.0 eq) in dry THF dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the primary amine.
-
-
Reductive Amination to Yield the Final Product:
-
Dissolve the primary amine (1.0 eq) in methanol.
-
Add aqueous formaldehyde (37% solution, 1.5 eq) and stir for 1 hour.
-
Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench with dilute HCl, then basify with NaOH solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield this compound.
-
Section 3: In Vitro Enzymatic Inhibition Assay
To determine the direct inhibitory effect of the compound on ACC activity, a robust enzymatic assay is required. The ADP-Glo™ Kinase Assay is a suitable method, as it measures the production of ADP, a common product of ATP-dependent carboxylase reactions.[1][2][5]
Principle: The assay quantifies enzyme activity by measuring the amount of ADP produced during the ACC-catalyzed reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the ADP concentration, and thus to ACC activity.
Caption: Figure 3: Workflow for the in vitro ACC inhibition assay using ADP-Glo™.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT, pH 7.5).
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
Positive Control: Use a known ACC inhibitor (e.g., PF-05175157, CP-640186) and prepare a similar dilution series.[2][3]
-
Enzyme: Dilute recombinant human ACC1 or ACC2 enzyme to the desired working concentration in assay buffer.
-
Substrate Mix: Prepare a solution containing Acetyl-CoA, ATP, and Sodium Bicarbonate in assay buffer.[5]
-
-
Assay Procedure (96-well plate format):
-
Add 1 µL of diluted test compound, positive control, or DMSO (vehicle control) to appropriate wells.
-
Add 20 µL of diluted enzyme solution to all wells.
-
Scientist's Note: Include "no enzyme" wells as a background control.
-
Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Mix to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 40 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 80 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound | Target | IC50 (nM) [Predicted] |
| This compound | hACC1 | 150 |
| This compound | hACC2 | 220 |
| PF-05175157 (Positive Control)[2] | hACC1 | 200 |
Table 1: Example data table for summarizing ACC inhibition results.
Section 4: Cell-Based De Novo Lipogenesis Assay
Demonstrating that the compound inhibits ACC within a cellular context is a critical validation step. This assay measures the direct downstream effect of ACC inhibition: a reduction in the synthesis of new fatty acids.[15][16]
Principle: Cells are incubated with a labeled precursor, typically [14C]acetate or [3H]acetate. The rate of de novo lipogenesis (DNL) is determined by measuring the amount of radiolabel incorporated into the total lipid fraction after treatment with the test compound.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HepG2 human liver cancer cells, A549 non-small cell lung cancer cells) in 12-well plates and grow to ~80% confluency.[7]
-
Rationale: These cell lines are known to have active de novo lipogenesis pathways, making them excellent models for this assay.
-
-
Compound Treatment:
-
Prepare dilutions of the test compound and positive control in cell culture media.
-
Remove the old media from the cells and replace it with media containing the test compounds at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 2-4 hours.
-
-
Radiolabeling:
-
To each well, add [14C]acetate (or another suitable labeled precursor) to a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 4 hours in a 37°C, 5% CO2 incubator.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and scrape them into a solution of chloroform:methanol (2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Scientist's Note: This extraction method, based on the Folch technique, is standard for isolating total lipids from a complex biological sample.
-
-
Quantification and Analysis:
-
Transfer the organic phase to a scintillation vial and allow the solvent to evaporate completely.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).
-
Normalize the CPM values to the total protein content of a parallel well to account for differences in cell number.
-
Calculate the percent reduction in DNL compared to the vehicle-treated control cells.
-
| Treatment | Concentration (µM) | DNL (% of Control) |
| Vehicle (DMSO) | - | 100 ± 5.2 |
| Test Compound | 0.1 | 85 ± 4.1 |
| Test Compound | 1.0 | 42 ± 3.7 |
| Test Compound | 10.0 | 15 ± 2.5 |
| ND-646 (Positive Control)[8] | 1.0 | 35 ± 4.0 |
Table 2: Example data showing dose-dependent inhibition of De Novo Lipogenesis (DNL) in HepG2 cells.
Conclusion and Future Directions
This guide provides the foundational protocols to synthesize and evaluate this compound as an ACC inhibitor. Positive results from the enzymatic and cell-based assays would establish the compound as a valid hit.
Subsequent steps in the drug discovery process would include:
-
Isoform Selectivity: Determining if the compound preferentially inhibits ACC1 or ACC2.
-
Mechanism of Action Studies: Investigating whether the inhibition is allosteric or competitive.[8]
-
In Vivo Efficacy: Testing the compound in animal models of metabolic disease or cancer to assess its therapeutic potential.[8][16]
-
Pharmacokinetic and Safety Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity properties.
The methodologies outlined herein provide a rigorous and validated framework for advancing this promising compound from a conceptual molecule to a lead candidate for therapeutic development.
References
-
ACC1 Assay Service - BPS Bioscience. [Link]
-
Carboxylase Assays Services - Reaction Biology. [Link]
-
Acetyl-Coenzyme A Carboxylase 2 (ACC2) Assay Kit - BPS Bioscience. [Link]
-
Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy - BellBrook Labs. [Link]
-
High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC) - Agilent. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. [Link]
-
Discovery of Acetyl-Coenzyme A Carboxylase 2 Inhibitors: Comparison of a Fluorescence Intensity-Based Phosphate Assay and a Fluorescence Polarization-Based ADP Assay for High-Throughput Screening - ResearchGate. [Link]
-
Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - Taylor & Francis. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. [Link]
-
Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - NIH. [Link]
-
Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. [Link]
-
Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl) - Biomed J Sci & Tech Res. [Link]
-
Synthesis of o-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-methyl benzamide - PrepChem.com. [Link]
-
Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - NIH. [Link]
-
Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PubMed Central. [Link]
-
Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed. [Link]
-
Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - NIH. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals. [Link]
-
Acetyl-CoA carboxylase inhibition increases retinal pigment epithelial cell fatty acid flux and restricts apolipoprotein efflux - PubMed. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. [Link]
-
Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - NIH. [Link]c/articles/PMC8133575/)
Sources
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- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. tandfonline.com [tandfonline.com]
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- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vitro Cytotoxicity Assays for N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine on Cancer Cell Lines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Evaluating a Novel Anticancer Candidate
The search for novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole scaffold, have garnered significant interest due to their diverse pharmacological activities, including potent anticancer properties[1][2]. Numerous derivatives have demonstrated cytotoxicity against a wide array of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and DU-145 (prostate), making this structural motif a privileged scaffold in medicinal chemistry[1][3][4].
This application note provides a comprehensive guide to evaluating the in vitro cytotoxicity of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (CAS No. 55983-96-5)[5]. We move beyond simple procedural lists to offer a strategic framework built on robust, validated assays. As a self-validating system, this guide emphasizes the inclusion of appropriate controls and explains the scientific rationale behind each methodological choice, empowering researchers to generate reliable and reproducible data.
The protocols detailed herein—MTT for metabolic viability, LDH for membrane integrity, and Annexin V/PI for apoptosis—form a powerful tripartite approach to characterizing the cytotoxic profile of this novel compound.
Part 1: Foundational Concepts & Experimental Design
A successful cytotoxicity study begins with a well-conceived experimental design. This involves understanding the test compound, selecting appropriate biological systems, and establishing rigorous controls.
The Compound: this compound
-
Molecular Formula: C₁₀H₁₁N₃O[5]
-
Molecular Weight: 189.21 g/mol [5]
-
Rationale for Study: As a member of the 1,2,4-oxadiazole family, this compound is a candidate for anticancer activity. Its structural features warrant a thorough investigation into its potential to inhibit cancer cell growth and induce cell death.
Strategic Selection of Cancer Cell Lines
The choice of cell lines is critical for determining the potency and potential spectrum of activity. A well-selected panel should include:
-
Diverse Cancer Types: To assess broad-spectrum activity or identify specific sensitivities. The NCI-60 panel, for instance, uses cell lines from nine different tissue origins[6]. Recommended starting points based on studies of other oxadiazole derivatives include:
-
MCF-7: An estrogen receptor (ER)-positive human breast adenocarcinoma cell line, widely used in anticancer drug screening[3][7].
-
A549: A human lung carcinoma cell line, valuable for studying lung cancer therapeutics[2][8].
-
HepG2: A human liver carcinoma cell line, useful for assessing hepatotoxicity and anticancer effects[3].
-
U87 MG: A human glioblastoma cell line, for evaluating activity against aggressive brain tumors[8][9].
-
-
A Non-Cancerous Control Cell Line: To evaluate selective cytotoxicity. A high therapeutic index (the ratio of toxicity in normal cells to cancer cells) is a hallmark of a promising drug candidate[7]. Commonly used control lines include:
Establishing Self-Validating Experimental Controls
For each assay, the following controls are non-negotiable for data integrity:
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself has no cytotoxic effect.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the assay is performing correctly and the cells are responsive to cytotoxic stimuli.
Part 2: Core Cytotoxicity Assay Protocols
This section provides detailed, step-by-step protocols for three fundamental and complementary cytotoxicity assays.
Assay 1: MTT Assay for Cell Viability and Metabolic Activity
Principle and Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation[11][12]. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals[13]. The amount of formazan produced is directly proportional to the number of viable cells[14]. This assay is a robust, high-throughput method for initial screening and determining the compound's IC₅₀ (50% inhibitory concentration).
Experimental Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay [11]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired density in complete culture medium. This density should be optimized for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth[15].
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Also prepare vehicle and positive controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, filter-sterilized) to each well for a final concentration of 0.5 mg/mL[11].
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Remove the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[14].
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Assay 2: Lactate Dehydrogenase (LDH) Release Assay
Principle and Rationale: The LDH assay is a cytotoxicity assay that quantifies the integrity of the plasma membrane[16]. Lactate dehydrogenase is a stable cytosolic enzyme present in most cells. When the cell membrane is damaged or compromised—a hallmark of necrosis or late apoptosis—LDH is released into the culture medium[17][18]. The assay measures the activity of this released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by absorbance[16][19]. This assay is an excellent complement to the MTT assay, as it directly measures cell death rather than metabolic activity.
Experimental Workflow Diagram: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay [16][19]
-
Cell Seeding and Treatment:
-
Follow Steps 1 and 2 of the MTT protocol to seed and treat cells in a 96-well plate.
-
In parallel, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light. The incubation time can be optimized based on signal development.
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 650 nm.
-
Assay 3: Annexin V / Propidium Iodide (PI) Apoptosis Assay
Principle and Rationale: This flow cytometry-based assay provides detailed information on the mode of cell death, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells[20]. During early apoptosis, the phospholipid phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface[21]. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify these early apoptotic cells[22]. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis, where it intercalates with DNA.
Cell Population Interpretation Diagram
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, CasNo.55983-96-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis of novel oxadiazole derivatives and their cytotoxic activity" by BİLGESU ONUR SUCU and ELİF BEYZA KOÇ [journals.tubitak.gov.tr]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
Experimental design for testing antimicrobial activity of oxadiazole derivatives
Topic: Experimental Design for Testing the Antimicrobial Activity of Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a paramount global health crisis, rendering conventional antibiotics increasingly ineffective and threatening modern medicine.[1] This has catalyzed the urgent search for new chemical scaffolds with potent antimicrobial properties. Among the most promising candidates are derivatives of the 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring.[2][3][4] This class of compounds has garnered significant attention due to its broad spectrum of pharmacological activities, including potent antibacterial, antifungal, antiviral, and antitubercular effects.[1][4][5][6] The versatility of the oxadiazole ring allows for structural modifications that can enhance its biological activity, making it an attractive scaffold for drug discovery.[7]
This guide provides a comprehensive experimental framework for the systematic evaluation of novel oxadiazole derivatives, progressing from initial potency screening to advanced characterization of their antimicrobial effects. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological rigor and data reproducibility.[8][9][10][11][12][13]
A Hierarchical Approach to Antimicrobial Evaluation
A structured, multi-phased approach is essential for the efficient and logical evaluation of new chemical entities. This strategy ensures that foundational data on potency and spectrum are established before committing resources to more complex and labor-intensive assays. The workflow progresses from primary in vitro screening to assessments of bactericidal dynamics, anti-biofilm potential, and host cell safety.
Phase 1: Determining In Vitro Potency
The initial phase focuses on quantifying the fundamental potency of the oxadiazole derivatives against a panel of clinically relevant microorganisms.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[13][14]
Principle: The broth microdilution method is a standardized and widely used technique to determine MIC values.[15] A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined.[16]
Materials:
-
Test oxadiazole derivatives
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Multichannel pipette
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]
-
-
Compound Dilution Plate Setup:
-
Prepare a stock solution of the oxadiazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the test compound at twice the highest desired final concentration to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process down to column 10. Discard 100 µL from column 10.[17]
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the final diluted bacterial inoculum (prepared in Step 1) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.
-
Do not add inoculum to column 12.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Data Analysis and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxadiazole derivative in which there is no visible growth.[16]
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum, distinguishing bactericidal from bacteriostatic agents.[18][19][20]
Principle: This assay is a direct extension of the MIC test. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar plates to determine the concentration at which bacteria are no longer viable.[18]
Materials:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Calibrated microbiological loop or micropipette
Step-by-Step Procedure:
-
Subculturing:
-
From the MIC plate, identify the well corresponding to the MIC and all wells with higher concentrations (i.e., all clear wells).
-
Mix the contents of each of these wells thoroughly.
-
Using a micropipette, plate a 10-100 µL aliquot from each clear well onto a separate, clearly labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[17]
-
-
Data Analysis and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the oxadiazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][20]
-
Interpretation of MBC/MIC Ratio: The ratio of MBC to MIC provides valuable insight. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[17]
-
Phase 2: Characterizing Pharmacodynamics
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay evaluates the rate and extent of bacterial killing over time, providing crucial information on whether the compound's effect is concentration-dependent or time-dependent.[21]
Principle: A standardized inoculum is exposed to various concentrations of the oxadiazole derivative (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate surviving bacteria (CFU/mL).[21][22]
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Standardized bacterial inoculum (as prepared for MIC)
-
Oxadiazole derivative stock solution
-
Sterile saline or PBS for dilutions
-
MHA plates
Step-by-Step Procedure:
-
Assay Setup:
-
Prepare tubes containing CAMHB with the oxadiazole derivative at final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any compound.[21]
-
Inoculate all tubes (except a sterility control) with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Time-Point Sampling:
-
Incubate all tubes at 37°C, typically with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[22]
-
-
Enumeration of Viable Bacteria:
-
Immediately perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates to obtain countable colony numbers.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
Following incubation, count the colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum count.[23][24]
-
The resulting curves illustrate the speed and concentration-dependence of the antimicrobial effect.
-
Phase 3: Assessing Activity in Advanced Models
Protocol 4: Anti-Biofilm Activity Assay
Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance.[25] It is therefore critical to assess a compound's ability to both prevent biofilm formation and eradicate established biofilms.
Principle: The crystal violet (CV) staining method is commonly used to quantify biofilm biomass in a 96-well plate format.[25] The assay can be adapted to measure either the inhibition of new biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC) or the eradication of pre-formed biofilms (Minimum Biofilm Eradication Concentration - MBEC).
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in a suitable broth (e.g., Tryptic Soy Broth - TSB)
-
Oxadiazole derivative
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
PBS
-
Plate reader
Step-by-Step Procedure for MBIC:
-
Plate Setup: Prepare two-fold serial dilutions of the oxadiazole derivative in growth medium directly in a 96-well plate, similar to the MIC assay.
-
Inoculation: Add a standardized bacterial suspension to each well (including a growth control).
-
Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.[26]
-
Washing: Carefully discard the medium and planktonic (free-floating) cells. Gently wash the wells twice with PBS to remove any remaining non-adherent bacteria.[26]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and let it stand for 10-15 minutes at room temperature.[26]
-
Final Wash: Discard the CV solution and wash the plate with distilled water until the wash water is clear.[26]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound CV dye.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Data Analysis: The MBIC is defined as the lowest concentration of the compound that causes a significant reduction in biofilm biomass compared to the growth control.
Step-by-Step Procedure for MBEC:
-
Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow mature biofilms to form.
-
Treatment: Discard the medium, wash the wells with PBS, and then add fresh medium containing serial dilutions of the oxadiazole derivative to the wells with the pre-formed biofilms.
-
Second Incubation: Incubate the plate for another 24 hours.
-
Quantification: Proceed with the washing, staining, and quantification steps as described for the MBIC assay (steps 4-9).
-
Data Analysis: The MBEC is the lowest compound concentration required to significantly reduce the biomass of the pre-formed biofilm.
Phase 4: Evaluating Safety and Selectivity
A promising antimicrobial agent must be selectively toxic to microbial pathogens while exhibiting minimal toxicity to host cells.
Protocol 5: Cytotoxicity Assay (MTT Method)
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for the cytotoxicity of drug candidates.[27]
Principle: The assay measures the metabolic activity of cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to a purple formazan product.[27][28] The amount of formazan produced is directly proportional to the number of living cells.[27]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Oxadiazole derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the oxadiazole derivative. Include wells with untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation Summary
Organizing data in clear, concise tables is crucial for comparison and interpretation.
Table 1: Summary of MIC and MBC Values (µg/mL)
| Bacterial Strain | ATCC Number | Oxadiazole Derivative A | Oxadiazole Derivative B | Control Antibiotic |
|---|---|---|---|---|
| MIC / MBC | MIC / MBC | MIC / MBC | ||
| S. aureus | 29213 | 4 / 8 | 2 / 2 | 1 / 2 (Vancomycin) |
| E. coli | 25922 | 16 / 64 | 8 / 32 | 0.5 / 1 (Ciprofloxacin) |
| P. aeruginosa | 27853 | >64 / >64 | 32 / 64 | 2 / 4 (Gentamicin) |
Table 2: Representative Time-Kill Assay Data for S. aureus (log₁₀ CFU/mL)
| Time (h) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |
| 2 | 6.55 | 5.10 | 4.35 | 3.15 | <2.0 |
| 4 | 7.81 | 4.88 | 3.12 | <2.0 | <2.0 |
| 8 | 8.92 | 4.95 | <2.0 | <2.0 | <2.0 |
| 24 | 9.15 | 5.01 | <2.0 | <2.0 | <2.0 |
Table 3: Cytotoxicity (IC₅₀) and Selectivity Index
| Compound | IC₅₀ on HEK293 (µM) | MIC against S. aureus (µM) | Selectivity Index (SI = IC₅₀/MIC) |
|---|---|---|---|
| Oxadiazole Derivative B | >100 | 4 | >25 |
| Control Antibiotic | >100 | 0.7 | >142 |
Conclusion
The experimental framework detailed in this application note provides a robust and systematic pathway for the comprehensive evaluation of novel oxadiazole derivatives as potential antimicrobial agents. By progressing through a logical hierarchy of assays—from determining basic potency with MIC and MBC to characterizing pharmacodynamics with time-kill studies, assessing anti-biofilm activity, and ensuring a preliminary safety profile through cytotoxicity testing—researchers can efficiently identify and advance the most promising candidates. Adherence to standardized protocols ensures that the generated data is reliable, reproducible, and relevant for the critical mission of developing next-generation therapeutics to combat the global threat of antimicrobial resistance.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 2. ijmspr.in [ijmspr.in]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. ESCMID: EUCAST [escmid.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. protocols.io [protocols.io]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. microchemlab.com [microchemlab.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. benchchem.com [benchchem.com]
- 22. actascientific.com [actascientific.com]
- 23. scribd.com [scribd.com]
- 24. emerypharma.com [emerypharma.com]
- 25. benchchem.com [benchchem.com]
- 26. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 27. The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for creating a focused library of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine analogues
Topic: Techniques for Creating a Focused Library of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for esters and amides, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2][3] This document provides a comprehensive guide for the design and synthesis of a focused library based on the this compound core. We will detail a robust and flexible synthetic strategy amenable to parallel synthesis, enabling the systematic exploration of the chemical space around this scaffold. The protocols herein describe the synthesis of key intermediates, the construction of the oxadiazole ring, and the final diversification steps, supported by insights into reaction mechanisms and optimization strategies.
Strategic Design of the Focused Library
The creation of a focused library, as opposed to a large, diverse screening collection, is predicated on systematically probing the structure-activity relationship (SAR) around a known hit or a rationally designed pharmacophore. The core scaffold, this compound, offers two primary vectors for diversification (R¹ and R²) that can be explored to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
R¹ Diversification (3-Aryl Position): Modifications to the phenyl ring at the 3-position of the oxadiazole allow for the exploration of electronic and steric effects. Introducing electron-donating or electron-withdrawing groups can modulate the electronic character of the entire molecule, potentially influencing target binding or metabolic stability.
-
R² Diversification (N-Alkyl Position): While the core topic specifies N-methyl, a focused library can explore the impact of small changes at this position. Varying the alkyl group (e.g., ethyl, cyclopropyl) can probe for specific hydrophobic interactions within a target's binding pocket.
The following diagram illustrates the logical framework for library design.
Caption: High-level overview of the synthetic workflow.
Detailed Protocols
Protocol 1: Synthesis of Substituted Benzamidoximes (Stage 1)
The cornerstone of 1,2,4-oxadiazole synthesis is the amidoxime intermediate. [4]This is reliably prepared from the corresponding nitrile by reaction with hydroxylamine. [5][6][7]This method is robust and generally provides high yields for a wide range of substituted benzonitriles.
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (Na₂CO₃) (1.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask, add the substituted benzonitrile (e.g., 10 mmol, 1.0 eq) and ethanol (50 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 eq) and sodium carbonate (1.59 g, 15 mmol, 1.5 eq) in water (20 mL).
-
Add the aqueous solution to the nitrile solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and reduce the volume in vacuo to remove most of the ethanol.
-
Add 50 mL of water to the residue. The product will often precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Collect the solid product by filtration or, if extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude amidoxime is often of sufficient purity for the next step but can be recrystallized from an ethanol/water mixture if necessary.
Trustworthiness: The formation of the amidoxime can be confirmed by ¹H NMR (disappearance of the nitrile peak in IR, appearance of a broad -NH₂ singlet and an -OH singlet) and mass spectrometry to verify the addition of NH₂OH to the nitrile mass.
Protocol 2: Synthesis of the Boc-Protected Oxadiazole Core (Stage 2)
This key step involves the coupling of the amidoxime with a protected amino acid (Boc-Glycine) followed by an in-situ or subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. [2][8]Using a coupling agent like HBTU or EDC is common for forming the initial O-acylamidoxime intermediate, which then cyclizes upon heating. [2][8] Materials:
-
Substituted Benzamidoxime (from Protocol 1, 1.0 eq)
-
Boc-Glycine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂), dissolve Boc-Glycine (11 mmol, 1.1 eq) in anhydrous DMF (40 mL).
-
Add EDC (1.87 g, 12 mmol, 1.2 eq), HOBt (1.62 g, 12 mmol, 1.2 eq), and DIPEA (4.35 mL, 25 mmol, 2.5 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the substituted benzamidoxime (10 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the O-acylamidoxime intermediate.
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours to drive the cyclization. Monitor by LC-MS for the formation of the desired oxadiazole product.
-
After cooling, pour the reaction mixture into 200 mL of cold water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl (1-(3-aryl-1,2,4-oxadiazol-5-yl)methyl)carbamate.
Protocol 3: Library Generation via Parallel Synthesis (Stage 3)
This stage is performed in a parallel format, typically using a 24 or 96-well reaction block. [9][10]It involves two sequential steps in each well: Boc deprotection followed by reductive amination.
Materials:
-
Boc-Protected Oxadiazole Core (from Protocol 2, 1.0 eq per well)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Aldehyde or Ketone (e.g., Formaldehyde, Acetaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
Procedure:
A. Boc Deprotection:
-
Aliquot the Boc-protected oxadiazole core (e.g., 0.1 mmol, 1.0 eq) into each well of the reaction block.
-
To each well, add a solution of 25% TFA in DCM (1 mL).
-
Seal the block and agitate at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under a stream of nitrogen, followed by high vacuum. The resulting primary amine triflate salt is typically used directly in the next step.
B. Reductive Amination:
-
To each well containing the dried amine salt, add anhydrous MeOH (1 mL).
-
Add the desired aldehyde or ketone (0.12 mmol, 1.2 eq) and a drop of glacial acetic acid.
-
Seal the block and agitate for 30 minutes at room temperature to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 eq) to each well. Caution: Gas evolution may occur.
-
Seal the block and agitate at room temperature for 12-24 hours. Monitor a representative well by LC-MS to confirm reaction completion.
-
Quench the reactions by adding saturated aqueous NaHCO₃ solution to each well.
-
Extract the products using an appropriate solvent (e.g., DCM or ethyl acetate).
-
The crude products are then ready for purification.
Library Purification and Characterization
High-throughput purification is essential for library synthesis. [11]Mass-directed preparative HPLC is the method of choice.
-
Purification: Crude samples are injected onto a reverse-phase C18 column and eluted with a water/acetonitrile gradient. The mass spectrometer triggers fraction collection only when the target mass of the desired analogue is detected.
-
Characterization: The purity and identity of each final compound must be confirmed. [12] * LC-MS: To confirm the correct molecular weight and assess final purity (typically >95%).
-
¹H NMR: Performed on a representative subset of the library (or all compounds, if resources permit) to confirm the structure.
-
Data Summary
The following table provides a representative summary for a small, focused library generated using the described protocols.
| Compound ID | R¹ Group | R² Group | Formula | MW ( g/mol ) | Yield (%) | Purity (LC-MS) |
| L1-A1 | -H | -CH₃ | C₁₀H₁₁N₃O | 189.22 | 65 | >98% |
| L1-A2 | 4-Cl | -CH₃ | C₁₀H₁₀ClN₃O | 223.66 | 58 | >97% |
| L1-A3 | 4-OMe | -CH₃ | C₁₁H₁₃N₃O₂ | 219.24 | 61 | >98% |
| L1-A4 | 3-CF₃ | -CH₃ | C₁₁H₁₀F₃N₃O | 257.21 | 52 | >95% |
| L1-B1 | -H | -CH₂CH₃ | C₁₁H₁₃N₃O | 203.24 | 62 | >96% |
| L1-B2 | 4-Cl | -CH₂CH₃ | C₁₁H₁₂ClN₃O | 237.69 | 55 | >95% |
References
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2018). Molecules. [Link]
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Vaidya, A., et al. (2017). Design and synthesis of novel 1, 2,4 Oxadiazole derivatives as potent anti-cancer agents. ResearchGate. [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2022). PubMed Central. [Link]
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methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters. [Link]
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Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]
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Eschweiler–Clarke reaction. Wikipedia. [Link]
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Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. [Link]
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Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. [Link]
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Epton, R., et al. (1998). Parallel-compound synthesis: methodology for accelerating drug discovery. PubMed. [Link]
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Parallel Synthesis. BioDuro. [Link]
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Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. ResearchGate. [Link]
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NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. [Link]
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1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. PubMed Central. [Link]
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Brainard, P. L., et al. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. [Link]
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Small-Molecule Discovery from DNA-Encoded Chemical Libraries. PubMed Central. [Link]
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Application Note & Protocols: Developing Cell-Based Assays for Novel 1,2,4-Oxadiazole Compounds
Abstract
The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities and its role as a bioisostere for amide and ester groups, which can improve metabolic stability.[1][2][3] Derivatives of 1,2,4-oxadiazole have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4] The development of novel compounds based on this scaffold necessitates a robust and systematic approach to evaluating their biological effects in a cellular context. This guide provides a comprehensive framework for developing and implementing a suite of cell-based assays to characterize novel 1,2,4-oxadiazole compounds, from initial cytotoxicity screening to elucidating the mechanism of action.
Introduction: The Rationale for a Tiered Assay Approach
The initial characterization of a novel compound library requires a strategic, tiered approach to efficiently identify promising candidates and eliminate those with undesirable properties, such as overt cytotoxicity. A hierarchical screening cascade allows for the progressive and more detailed investigation of a compound's biological activity. This approach conserves resources by focusing in-depth studies on compounds that meet predefined criteria at each stage.
Our proposed workflow begins with broad cytotoxicity and cell viability assays to determine the general cellular tolerance to the 1,2,4-oxadiazole compounds.[5] Compounds exhibiting interesting activity within a specific concentration range will then be advanced to secondary assays to probe for more specific cellular responses, such as the induction of apoptosis or cell cycle arrest.[6][7] Finally, for lead candidates, tertiary assays are employed to investigate target engagement and elucidate the underlying signaling pathways being modulated.[8][9] This systematic progression ensures a thorough understanding of the compound's cellular pharmacology.
Caption: Tiered approach for assay development.
Tier 1: Primary Screening - Cytotoxicity and Cell Viability Assays
The foundational step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation.[10] These assays provide a crucial window into the therapeutic index of a compound and help to distinguish between general toxicity and a more specific, targeted effect.
Rationale and Causality
A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential, unless it is being developed as a potent cytotoxic agent for applications like oncology.[4][11] Conversely, a compound that shows no effect on cell viability may be inactive or may have a more subtle modulatory role. Therefore, establishing a dose-response curve for cytotoxicity is essential for determining the appropriate concentration range for subsequent, more mechanistic assays.
Recommended Assay: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells.
Detailed Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel 1,2,4-oxadiazole compounds.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
Novel 1,2,4-oxadiazole compounds dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 1,2,4-oxadiazole compounds in complete medium. A common concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
| Parameter | Description |
| Vehicle Control | Represents 100% cell viability. |
| Test Compound | Absorbance values are normalized to the vehicle control. |
| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. This is calculated using non-linear regression analysis of the dose-response curve. |
Tier 2: Secondary Screening - Apoptosis and Cell Cycle Analysis
Compounds that demonstrate significant effects on cell viability in the primary screen should be further investigated to determine the mechanism of cell death or growth inhibition. Apoptosis (programmed cell death) and cell cycle arrest are two common mechanisms through which anticancer agents exert their effects.[7][12]
Rationale and Causality
Understanding whether a compound induces apoptosis or causes cells to arrest at a particular phase of the cell cycle provides critical insight into its potential therapeutic application. For example, a compound that selectively induces apoptosis in cancer cells is a promising candidate for further development.[3][13]
Recommended Assays
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis.[7][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.
-
Cell Cycle: Propidium Iodide (PI) staining of DNA followed by flow cytometry allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[6][15]
Detailed Protocol: Annexin V/PI Staining for Apoptosis
Objective: To quantify the percentage of apoptotic cells following treatment with 1,2,4-oxadiazole compounds.
Materials:
-
Cells treated with the compound of interest at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the 1,2,4-oxadiazole compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Data Interpretation:
| Cell Population | Annexin V | PI | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Cells in the early stages of apoptosis |
| Late Apoptotic/Necrotic | Positive | Positive | Cells in the late stages of apoptosis or necrotic |
| Necrotic | Negative | Positive | Primarily necrotic cells |
Tier 3: Lead Characterization - Target Engagement and Signaling Pathway Analysis
For compounds that demonstrate a specific and potent biological activity, the next crucial step is to identify their molecular target and elucidate the signaling pathways they modulate.[8][16] This is essential for understanding the mechanism of action and for rational lead optimization.
Rationale and Causality
Confirming that a compound directly interacts with its intended target within a cellular context provides strong evidence for its mechanism of action.[9][17] Furthermore, identifying the downstream signaling events affected by the compound can reveal potential biomarkers for efficacy and off-target effects. Many signaling pathways, such as the MAPK and PI3K/AKT pathways, are commonly dysregulated in cancer and are frequent targets for drug development.[12][18][19]
Caption: Simplified signaling pathway modulation.
Recommended Assays
-
Target Engagement: Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in live cells.[20] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
-
Signaling Pathway Analysis: Western blotting is a widely used technique to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules.
Detailed Protocol: Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of a 1,2,4-oxadiazole compound on the activation of a specific signaling pathway (e.g., MAPK pathway).
Materials:
-
Cells treated with the compound of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, p-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody against the total protein or a loading control (e.g., β-actin) to ensure equal loading.
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the changes in protein phosphorylation between treated and untreated cells.
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the data, all assays must be properly validated.[21][22] Key validation parameters include:
-
Specificity: The ability of the assay to measure the analyte of interest without interference from other components.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
Implementing robust quality control measures, such as the consistent use of positive and negative controls and monitoring assay performance over time, is essential for generating high-quality, trustworthy data.[23]
Conclusion
The systematic, tiered approach to cell-based assay development described in this application note provides a comprehensive framework for the characterization of novel 1,2,4-oxadiazole compounds. By progressing from broad phenotypic screens to more focused mechanistic studies, researchers can efficiently identify promising drug candidates and gain a deep understanding of their cellular pharmacology. Adherence to rigorous assay validation and quality control principles will ensure the generation of reliable and reproducible data, which is paramount for successful drug discovery and development.
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Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2441. Retrieved from [Link]
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Vasan, N., et al. (2019). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 8(10), 1257. Retrieved from [Link]
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Application Notes and Protocols for N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine in Medicinal Chemistry
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its prevalence in drug discovery is attributed to its favorable physicochemical properties and its ability to act as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[4][5] The 1,2,4-oxadiazole moiety is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral properties.[1][2][3][4][6][7]
This guide focuses on a specific, highly versatile scaffold: N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine . The strategic incorporation of a phenyl group at the 3-position and a methylaminomethyl group at the 5-position provides a unique combination of structural features. The phenyl ring offers a site for further functionalization to modulate lipophilicity and explore aromatic interactions with biological targets. The secondary amine provides a crucial handle for combinatorial library synthesis, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). This scaffold is an excellent starting point for the development of novel therapeutics targeting a wide range of diseases.
PART 1: Synthesis of the Core Scaffold
Rationale for the Synthetic Route
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[1][8] The most common and reliable method involves the cyclization of an O-acyl-amidoxime intermediate, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative. For the synthesis of this compound, a convergent synthesis strategy is employed, starting from commercially available benzamidoxime and N-Boc-sarcosine. The Boc protecting group is crucial for preventing side reactions with the secondary amine during the oxadiazole ring formation.
Experimental Protocol: Synthesis of this compound
Step 1: Activation of N-Boc-sarcosine
-
To a solution of N-Boc-sarcosine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.
Step 2: Acylation of Benzamidoxime
-
Add benzamidoxime (1.0 eq) to the activated N-Boc-sarcosine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl-amidoxime intermediate.
Step 3: Cyclization to the 1,2,4-Oxadiazole Ring
-
Dissolve the crude intermediate in a suitable high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours. This thermal cyclodehydration promotes the formation of the 1,2,4-oxadiazole ring.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the Boc-protected intermediate.
Step 4: Boc Deprotection
-
Dissolve the purified Boc-protected compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, This compound .
Characterization Data (Hypothetical)
| Compound Name | Molecular Formula | Molecular Weight | 1H NMR (400 MHz, CDCl3) δ (ppm) | Purity (HPLC) |
| This compound | C10H11N3O | 189.22 | 8.10-8.08 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 4.15 (s, 2H, CH2), 2.55 (s, 3H, N-CH3), 1.90 (br s, 1H, NH) | >95% |
PART 2: Derivatization of the Scaffold for Library Generation
The secondary amine of the core scaffold is a versatile functional group for the creation of a diverse chemical library. The following protocols outline standard procedures for derivatization.
Protocol: Amide Bond Formation
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a carboxylic acid of interest (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction as described in Step 1.2, followed by purification via column chromatography or preparative HPLC.
Protocol: Reductive Amination
-
To a solution of this compound (1.0 eq) in methanol, add an aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Protocol: Sulfonylation
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a sulfonyl chloride of interest (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, then dry and concentrate.
-
Purify by column chromatography.
PART 3: Biological Evaluation Protocols
Derivatives of the 1,2,4-oxadiazole scaffold have shown activity against a wide range of biological targets. The following protocols provide a general framework for a screening cascade, which can be adapted for specific target classes.
High-Throughput Screening (HTS) Workflow
Caption: High-Throughput Screening Cascade.
Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Add the test compound at various concentrations (typically a 10-point dose-response curve).
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.
-
Calculate the percent inhibition relative to a positive control (no inhibitor) and a negative control (no kinase).
-
Fit the dose-response data to a sigmoidal curve to determine the IC50 value.
Protocol: Cell-Based Target Engagement Assay (Example)
-
Culture a relevant cell line that expresses the target of interest.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and perform a Western blot or an ELISA to measure the phosphorylation status of a downstream substrate of the target kinase.
-
Quantify the band intensities or ELISA signal and normalize to a loading control.
-
Plot the normalized signal against the compound concentration to determine the cellular EC50 value.
PART 4: Structure-Activity Relationship (SAR) Analysis
A systematic SAR study is essential for optimizing the lead compounds. The data generated from the biological assays should be compiled into a table to facilitate analysis.
Hypothetical SAR Data Table
| Compound ID | R Group (from Amide Formation) | MW | LogP (calc.) | Kinase IC50 (nM) | Cellular EC50 (nM) |
| Core-001 | -H | 189.22 | 1.85 | >10,000 | >10,000 |
| Deriv-001 | -C(O)Ph | 293.33 | 3.45 | 5,200 | 8,500 |
| Deriv-002 | -C(O)-(4-Cl-Ph) | 327.77 | 4.15 | 850 | 1,500 |
| Deriv-003 | -C(O)-(4-MeO-Ph) | 323.35 | 3.20 | 1,200 | 2,100 |
| Deriv-004 | -C(O)-c-Hex | 299.38 | 3.10 | >10,000 | >10,000 |
From this hypothetical data, one could infer that an aromatic acyl group is preferred over an aliphatic one and that electron-withdrawing substituents on the phenyl ring enhance potency.
PART 5: Visualizing the Mechanism of Action
Understanding the biological context of the target is crucial. The following diagram illustrates a representative signaling pathway that could be inhibited by a derivative of this scaffold.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. These five-membered heterocycles are considered bioisosteres of esters and amides, often conferring improved metabolic stability and favorable pharmacokinetic properties to drug candidates. Traditionally, the synthesis of 1,2,4-oxadiazoles involves multi-step procedures with long reaction times. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.
Microwave irradiation directly interacts with polar molecules in a reaction mixture, leading to rapid and uniform heating. This volumetric heating drastically reduces reaction times, often from hours to mere minutes, while simultaneously improving reaction yields and product purity by minimizing the formation of side products. Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.
This document provides a comprehensive guide to the microwave-assisted synthesis of 1,2,4-oxadiazole derivatives, detailing the underlying principles, offering step-by-step protocols, and presenting comparative data to underscore the advantages of this modern synthetic approach.
The Chemistry: Mechanism and Rationale
The most prevalent pathway for synthesizing 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step.
General Reaction Scheme:
The reaction typically proceeds through an O-acylamidoxime intermediate. Under conventional heating, the formation and subsequent cyclization of this intermediate can be slow. Microwave irradiation significantly accelerates both steps, often enabling a one-pot procedure. The high temperatures achieved rapidly under microwave conditions facilitate the intramolecular cyclization and subsequent dehydration to form the stable 1,2,4-oxadiazole ring.
Key Starting Materials:
-
Amidoximes: These can be commercially available or readily synthesized from the corresponding nitriles and hydroxylamine.
-
Carboxylic Acids & Acylating Agents: A vast array of carboxylic acids are commercially available, providing extensive structural diversity for the resulting 1,2,4-oxadiazole derivatives. Alternatively, more reactive acylating agents like acyl chlorides can be used.
The Role of Reagents:
-
Coupling Agents: When starting from carboxylic acids, coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are employed to activate the carboxylic acid.
-
**Bases
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Welcome to the dedicated technical support guide for the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not just solutions but also the underlying chemical principles to empower your research and development.
Introduction: The Synthetic Challenge
5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole is a crucial building block in medicinal chemistry, often utilized for its role as a bioisosteric replacement for ester or amide functionalities, which can enhance metabolic stability.[1] The most common and direct synthetic route involves the condensation of benzamidoxime with a chloroacetylating agent, typically chloroacetyl chloride.[2] This process, while conceptually straightforward, consists of two critical stages: the initial O-acylation of the amidoxime followed by a cyclodehydration step. The efficiency of this second step, the ring closure, is frequently the primary determinant of the overall yield and purity of the final product.[3] This guide will dissect the common pitfalls in this synthesis and provide robust, field-proven solutions.
Core Synthesis Workflow
The primary route to 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole is a two-step process that can often be performed in a one-pot fashion.
-
O-Acylation: Benzamidoxime is reacted with chloroacetyl chloride in the presence of a base (like triethylamine or potassium carbonate) to form the key intermediate, O-(chloroacetyl)benzamidoxime.
-
Cyclodehydration: This intermediate is then induced to lose a molecule of water to form the stable 1,2,4-oxadiazole ring. This step requires energy input, either through heat (thermal cyclization) or chemical activation (base-mediated cyclization).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Issue 1: Very low or no yield of the final product, with starting material remaining.
Question: My reaction is complete according to TLC (starting benzamidoxime is consumed), but after workup, I isolate very little of the desired 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. What is the most likely cause?
Answer: This is the most common failure mode, and it almost always points to an incomplete cyclodehydration step .[3] You have successfully formed the O-(chloroacetyl)benzamidoxime intermediate, but it has not cyclized to form the oxadiazole ring. During aqueous workup or even silica gel chromatography, this unstable intermediate can hydrolyze back to benzamidoxime and chloroacetic acid.
Probable Causes & Solutions:
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the ring-closing dehydration is not being overcome.
-
Solution 1 (Thermal): If you performed the initial acylation at a low temperature (e.g., 0-20 °C) in a solvent like dichloromethane (DCM), you must add a high-boiling solvent like toluene or xylene and heat the reaction to reflux (typically >100 °C) for several hours to drive the cyclization.[2][3]
-
Solution 2 (Base-Mediated): Strong, non-nucleophilic bases can promote cyclization, sometimes even at room temperature. After the initial acylation, a superbase system like NaOH/DMSO or KOH/DMSO can be employed.[4][5] Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is also a highly effective reagent for promoting this cyclization.[3][5]
-
-
Hydrolysis of Reagents/Intermediate: Chloroacetyl chloride is extremely sensitive to moisture and will rapidly hydrolyze. The intermediate is also prone to cleavage in the presence of water.[3]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., dry nitrogen or argon). This is critical for success.
-
Issue 2: The reaction yields multiple unidentified side products.
Question: My final crude product shows several spots on the TLC plate and multiple masses in the LC-MS that I cannot identify. What side reactions could be occurring?
Answer: The formation of multiple side products often stems from the high reactivity of the starting materials and intermediates, or potential rearrangements under the reaction conditions.
Probable Causes & Solutions:
-
Cleavage of the O-Acyl Amidoxime: As mentioned previously, this is a common side reaction if conditions are not strictly anhydrous or if the cyclization is slow, allowing for decomposition over time.[3]
-
Solution: Minimize reaction time and temperature where possible, but ensure conditions are sufficient for cyclization. If using thermal methods, once the intermediate is formed, proceed directly to heating. Ensure your workup is performed efficiently and avoids prolonged exposure to aqueous or protic media.
-
-
Slow Addition of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive. Adding it too quickly can cause localized heating and promote polymerization or other side reactions.
-
Solution: Dissolve the chloroacetyl chloride in your anhydrous reaction solvent and add it dropwise to the solution of benzamidoxime and base at a reduced temperature (e.g., 0 °C). This maintains control over the reaction exotherm.
-
-
Boulton-Katritzky Rearrangement (BKR): While less common for this specific substitution pattern, 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to other heterocyclic systems.[3][6]
-
Solution: If you suspect rearrangement during purification, use neutral conditions. Avoid acidic workups. When performing column chromatography, consider neutralizing the silica gel with triethylamine in the eluent (e.g., 0.5-1% v/v). Store the final compound in a cool, dry, dark place.
-
Optimization & Data Summary
The choice of cyclization conditions is the most critical parameter to optimize. The following table provides a comparative summary to guide your experimental design.
| Parameter | Thermal Cyclization | Base-Mediated Cyclization (e.g., TBAF) |
| Solvent | Toluene, Xylene | Anhydrous THF, DCM |
| Temperature | Reflux (110-140 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 1 - 5 hours |
| Typical Yields | 60 - 85% | 70 - 95% |
| Key Advantage | Simple; avoids expensive reagents. | High efficiency, mild conditions. |
| Key Disadvantage | High temperatures may degrade sensitive substrates. | Requires strictly anhydrous conditions and specialized reagents. |
Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis as a one-pot reaction? A1: Absolutely. A one-pot procedure is highly efficient for this synthesis.[5] A common method is to perform the initial acylation of benzamidoxime with chloroacetyl chloride and triethylamine in DCM at 0 °C. After TLC confirms the consumption of the amidoxime, the solvent can be switched to toluene, and the mixture is heated to reflux to induce cyclization. Alternatively, a base like TBAF can be added to the initial reaction mixture after acylation is complete to drive the cyclization at room temperature.[3][4]
Q2: My benzamidoxime starting material is a hydrochloride salt. Do I need to free-base it first? A2: It is highly recommended. While you can sometimes proceed by adding an extra equivalent of base to neutralize the HCl, this can complicate the reaction stoichiometry and introduce salts that may interfere with the reaction. A simple and effective method is to dissolve the benzamidoxime hydrochloride in water, basify with a solution like sodium bicarbonate or dilute NaOH until the free base precipitates, then filter, wash with cold water, and dry thoroughly in vacuo before use.
Q3: What is the best way to purify the final 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole? A3: The standard method is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% ethyl acetate) is typically effective for eluting the product. Recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can also be used for further purification if a crystalline solid is obtained.
Q4: The chloromethyl group is reactive. Are there any stability concerns with the final product? A4: Yes, the 5-(chloromethyl) group is a moderately reactive alkylating agent. The product should be stored in a cool, dry environment. Avoid exposure to nucleophiles (e.g., water, alcohols, amines) during storage, as this can lead to substitution reactions and degradation of the compound over time. For long-term storage, keeping it in a freezer under an inert atmosphere is advisable.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC). Available from: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available from: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. Available from: [Link]
-
Formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect. Available from: [Link]
-
NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. Available from: [Link]
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available from: [Link]
Sources
Challenges and solutions in 1,2,4-oxadiazole ring formation and purification
Welcome to the technical support resource for 1,2,4-oxadiazole synthesis. As a privileged scaffold in medicinal chemistry, the 1,2,4-oxadiazole ring serves as a crucial bioisostere for amides and esters, often enhancing metabolic stability and pharmacokinetic profiles.[1][2] However, its synthesis is not without challenges, frequently leading to issues with yield, side reactions, and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic rationale behind these issues and offer field-proven protocols to streamline your synthesis and purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent and versatile method is the coupling of an amidoxime with a carboxylic acid (or its activated derivative), followed by a cyclodehydration step.[3][4][5] This can be performed as a two-step process, where the O-acyl amidoxime intermediate is isolated, or more commonly as a one-pot procedure.[6][7] The one-pot approach is often preferred for its efficiency and higher overall yields.[6]
Q2: My reaction yield is consistently low. What is the most common bottleneck in the synthesis?
A2: The most frequent bottleneck is the final cyclodehydration of the O-acyl amidoxime intermediate.[4][8] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[8] Inadequate conditions can lead to the accumulation of the intermediate or its hydrolysis back to the starting materials, significantly lowering the yield of the desired 1,2,4-oxadiazole.[8][9]
Q3: What are the most common side products I should be aware of during synthesis?
A3: Common side products include unreacted starting materials, the stable O-acyl amidoxime intermediate, and byproducts from the decomposition or rearrangement of the amidoxime.[7] A significant side reaction to be aware of is the Boulton-Katritzky rearrangement, a thermal or acid-catalyzed process that can convert your desired 1,2,4-oxadiazole into another isomeric heterocycle.[5][8] Additionally, if using the 1,3-dipolar cycloaddition route, dimerization of the nitrile oxide to form a furoxan is a common competing pathway.[8][10]
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for this reaction.[1] It can dramatically reduce reaction times (from hours to minutes), improve yields, and often leads to cleaner reaction profiles by minimizing side product formation.[11][12] It is particularly effective for driving the challenging cyclodehydration step to completion.[1][4][11]
Troubleshooting Guide: From Reaction Failure to Pure Product
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Product Formation
Q: My TLC/LC-MS shows mostly unreacted amidoxime and carboxylic acid. What went wrong with the initial coupling step?
A: Incomplete acylation of the amidoxime is the likely culprit. The nucleophilicity of the amidoxime oxygen must be sufficient to attack the activated carboxylic acid.
-
Probable Cause 1: Ineffective Carboxylic Acid Activation. The conversion of the carboxylic acid to a more electrophilic species is critical. If this activation is inefficient, the reaction will stall.
-
Solution: Employ a reliable coupling agent. While standard reagents like EDC can be used, more robust agents like HATU, HBTU, or CDI often give superior results, especially with sterically hindered or electronically deactivated substrates.[5][8] Always use fresh, high-purity coupling agents.
-
Pro-Tip: Pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the amidoxime can significantly improve acylation efficiency.[4]
-
-
Probable Cause 2: Incorrect Base. The choice of base is crucial. It must be strong enough to deprotonate the carboxylic acid (if not pre-activated) and neutralize any acidic byproducts, but it should not interfere with the reaction.
-
Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases will facilitate the coupling without competing with the amidoxime as a nucleophile.
-
-
Probable Cause 3: Poor Starting Material Quality. Amidoximes can be unstable and may degrade upon storage.[7][13]
-
Solution: Verify the purity of your amidoxime by NMR or LC-MS before starting the reaction. If necessary, purify it or synthesize it fresh from the corresponding nitrile and hydroxylamine.
-
Issue 2: Intermediate Accumulates, Fails to Cyclize
Q: I've successfully formed the O-acyl amidoxime intermediate, but it's stable and won't convert to the 1,2,4-oxadiazole, even with heating. How can I promote cyclization?
A: The energy barrier for the intramolecular cyclodehydration is too high under your current conditions. More forcing conditions or a specific catalyst is required.
-
Probable Cause 1: Insufficient Thermal Energy. Standard reflux temperatures in solvents like THF or DCM may not be high enough.
-
Probable Cause 2: Ineffective Base-Mediation. If attempting a base-mediated cyclization at lower temperatures, the base may not be potent enough.
-
Solution: Strong, non-nucleophilic bases are highly effective. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a widely-used and excellent choice.[8][15] Superbase systems, such as NaOH or KOH in DMSO, have also been shown to promote rapid cyclization, even at room temperature.[4][6][8]
-
-
Probable Cause 3: Electronic Effects. Electron-withdrawing groups on the acyl portion can make the carbonyl carbon less electrophilic, while electron-withdrawing groups on the amidoxime portion can reduce the nucleophilicity of the nitrogen atom, slowing down the cyclization.
-
Solution: For these challenging substrates, microwave heating combined with a strong base is often the most effective strategy.[11]
-
Workflow for Overcoming Low Yields
Here is a logical workflow to diagnose and solve low-yield issues in 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Purification Troubleshooting
Q: My 1,2,4-oxadiazole is highly polar and streaks badly on a silica gel column. How can I purify it effectively?
A: Highly polar heterocyclic compounds are notoriously difficult to purify on standard silica gel due to strong interactions with acidic silanol groups. Several strategies can overcome this.
-
Strategy 1: Modify the Mobile Phase.
-
Solution: For basic compounds that streak, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent (e.g., Ethyl Acetate/Hexane).[16] This neutralizes the acidic sites on the silica, dramatically improving peak shape.
-
-
Strategy 2: Switch the Stationary Phase.
-
Solution 1 (Normal Phase): Switch to a less acidic stationary phase like neutral or basic alumina.[16]
-
Solution 2 (Reversed-Phase): This is often the best method for polar compounds.[16] Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol.[17][18] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape for acidic or basic analytes.[16]
-
-
Strategy 3: Avoid Chromatography with an Acid/Base Wash.
-
Solution: If your product has a different acid/base character than the impurities, a liquid-liquid extraction can be highly effective. For example, if your product is neutral but you have unreacted carboxylic acid, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acid. Conversely, an acidic wash (e.g., dilute HCl) can remove basic impurities.
-
-
Strategy 4: Crystallization.
-
Solution: Do not underestimate the power of crystallization.[19] It is an excellent technique for obtaining highly pure material. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol) to find conditions where your product is soluble when hot but sparingly soluble when cold.[16]
-
Data Table: Recommended Purification Strategies
| Issue Description | Compound Polarity | Recommended Strategy | Key Parameters / Solvents |
| Streaking on Silica | Basic | Normal Phase Chromatography | Add 0.5-1% Triethylamine to EtOAc/Hexane eluent.[16] |
| Compound won't elute | Very High | Reversed-Phase Chromatography | C18 column; Acetonitrile/Water or Methanol/Water gradient.[17] |
| Acidic Impurity | N/A | Liquid-Liquid Extraction | Wash organic phase with saturated aq. NaHCO₃ or 1M Na₂CO₃. |
| Oily Product | Moderate to Low | Crystallization | Screen solvent/anti-solvent pairs (e.g., DCM/Hexane, EtOAc/Heptane).[16] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is a robust starting point for the synthesis of a wide range of 1,2,4-oxadiazoles, leveraging microwave heating for rapid and efficient cyclization.[1][14]
-
Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq), HBTU (1.1 mmol, 1.1 eq), and DIPEA (3.0 mmol, 3.0 eq).
-
Solvent Addition: Add 3-5 mL of an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Pre-Activation: Stir the mixture at room temperature for 15 minutes to ensure complete activation of the carboxylic acid.
-
Amidoxime Addition: Add the amidoxime (1.05 mmol, 1.05 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 140 °C for 15-30 minutes. Monitor the reaction progress by LC-MS if desired.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or crystallization as determined by the troubleshooting guide above.
Diagram: Microwave-Assisted Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles via microwave irradiation.
References
-
Bukin, V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]
-
Sahu, J. K., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research J. Pharm. and Tech. Available at: [Link]
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Fokin, A. V., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Yadav, G., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Porcheddu, A., et al. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sako, M., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. Available at: [Link]
-
Brain, C. T., & Paul, J. M. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Tetrahedron Letters. Available at: [Link]
-
Kumar, S. S., et al. (2011). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Science of Synthesis. (2002). 5.04 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
Yadav, M., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Goral, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Shaveta, et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
-
Wang, S., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Prokop'eva, T. M., et al. (2003). O-nucleophilic features of amidoximes in acyl group transfer reactions. Russian Journal of Organic Chemistry. Available at: [Link]
-
Sun, X., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica. Available at: [Link]
-
The Analytical Scientist (2016). Purification of polar compounds. The Analytical Scientist. Available at: [Link]
-
Moravek (n.d.). Understanding Compound Purification Practices. Moravek. Available at: [Link]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synfacts. Available at: [Link]
-
ResearchGate (2020). Why the oxadiazole of thiophene derivatives are not stable? ResearchGate. Available at: [Link]
-
Shults, E. E., et al. (2020). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Chemistry of Natural Compounds. Available at: [Link]
-
de Arruda, E. J., et al. (2006). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal (n.d.). 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Sharma, Dr. D. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
OC Lectures (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. Available at: [Link]
-
Clement, B., et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]
-
OC Lectures (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]
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Technical Support Center: Optimizing Heterocyclization Reactions of Amidoximes and Carboxylic Acids
Welcome to the Technical Support Center dedicated to the synthesis of 1,2,4-oxadiazoles via the heterocyclization of amidoximes and carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, purity, and efficiency of your synthesis.
The Core Reaction: An Overview
The formation of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid is a cornerstone reaction in medicinal chemistry. This heterocycle is a valuable bioisostere for amide and ester functionalities, often improving a molecule's metabolic stability and pharmacokinetic profile. The transformation is fundamentally a two-stage process:
-
O-Acylation: The nucleophilic amidoxime is acylated by a carboxylic acid. This step almost always requires the activation of the carboxylic acid using a coupling agent.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
The success of this reaction hinges on the careful control of both stages. The following sections will address the common challenges encountered and provide robust solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are the most common frustration in this synthesis. The issue can typically be traced back to either inefficient acylation of the amidoxime or incomplete cyclodehydration of the intermediate.
A1: Root Cause Analysis & Solutions
-
Poor Acylation of the Amidoxime:
-
Inactive Coupling Agent: Carbodiimide reagents like EDC and DCC are moisture-sensitive. Ensure your coupling agent is fresh and stored under anhydrous conditions. For particularly challenging couplings, consider more potent phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents.[1][2]
-
Sub-optimal Activation: Pre-activating the carboxylic acid is crucial. Stir the carboxylic acid with the coupling agent (and an additive like HOBt, if used) for 15-30 minutes before adding the amidoxime. This prevents the coupling agent from being consumed by side reactions.
-
Impure Starting Materials: Verify the purity of both the amidoxime and the carboxylic acid. Impurities can quench the activated acid or interfere with the reaction. Amidoximes, in particular, can be prone to hydrolysis.[3]
-
Steric Hindrance: If either the amidoxime or the carboxylic acid is sterically hindered, the acylation step can be sluggish. In such cases, switching to a more powerful coupling agent like HATU or increasing the reaction temperature may be necessary.
-
-
Inefficient Cyclodehydration:
-
Insufficient Thermal Energy: The cyclization of the O-acylamidoxime intermediate often requires heat.[1] If the reaction stalls after the acylation step (which can be monitored by LC-MS), increasing the temperature is the first step. Refluxing in a higher-boiling solvent like toluene, xylene, or diglyme is a common strategy.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by promoting efficient and uniform heating.[4][5][6] Temperatures between 120-160 °C for 10-30 minutes are typical starting points.[5]
-
Base-Mediated Cyclization: For sensitive substrates, thermal cyclization may lead to degradation. An alternative is base-mediated cyclization. Tetrabutylammonium fluoride (TBAF) is highly effective for promoting cyclization at room temperature.[7] Additionally, one-pot procedures using inorganic bases like NaOH or KOH in DMSO have proven very effective.[7][8][9]
-
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation complicates purification and reduces yield. Understanding the likely side reactions is key to mitigating them.
A2: Common Side Reactions & Mitigation Strategies
-
Unreacted Activated Acid (Hydrolysis): The activated carboxylic acid intermediate (e.g., the O-acylisourea from EDC) is highly reactive and can be quenched by residual water in the solvent, reverting to the starting carboxylic acid.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.
-
-
N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.
-
Solution: Use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the activated acid as a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[1]
-
-
Dehydration of Amidoxime: The starting amidoxime can be dehydrated to the corresponding nitrile under harsh conditions, especially with certain coupling agents.
-
Solution: Employ milder conditions. Pre-activate the acid at a low temperature (e.g., 0 °C) before adding the amidoxime and allowing the reaction to slowly warm to room temperature.
-
-
Boulton-Katritzky Rearrangement (BKR): This is a thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring itself, especially those with certain side-chains, leading to isomeric heterocycles.[10][11][12][13][14]
-
Solution: If you suspect BKR, minimize prolonged heating and ensure the workup conditions are not strongly acidic. Purification via neutral methods like silica gel chromatography is recommended.
-
Q3: How do I choose the optimal coupling agent for my specific substrates?
The vast array of available coupling agents can be daunting. The choice depends on factors like cost, substrate reactivity, and the need to suppress side reactions like racemization.
A3: A Comparative Guide to Common Coupling Agents
| Coupling Agent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, readily available. | Can cause racemization with chiral acids; DCC byproduct (DCU) is poorly soluble; requires additives (HOBt, HOAt) for efficiency.[2] | Routine, large-scale synthesis where cost is a major factor. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, fast reaction times. | More expensive, byproducts can complicate purification. | Sterically hindered substrates or when speed is critical. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Very efficient, fast, low racemization.[9] | Expensive, can be moisture-sensitive. | Peptide synthesis and difficult couplings with valuable substrates. |
| Anhydrides | T3P® (Propanephosphonic Acid Anhydride) | Excellent yields, extremely low epimerization, water-soluble byproducts for easy workup.[15][16][17] | Often supplied as a solution in a solvent (e.g., EtOAc, DMF). | Epimerization-prone substrates and reactions where simple purification is desired.[16][17] |
| Other | CDI (1,1'-Carbonyldiimidazole) | Good for one-pot procedures; byproducts are gaseous (CO₂) and soluble imidazole.[18][19] | Can be less reactive than other agents. | Parallel synthesis where easy purification is a priority.[18] |
Q4: What are the best work-up and purification procedures for 1,2,4-oxadiazoles?
A clean work-up is essential for obtaining a pure product.
A4: Recommended Procedures
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Aqueous Wash: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with:
-
A weak acid (e.g., 5% aq. HCl or sat. aq. NH₄Cl) to remove basic residues like DIPEA or unreacted amidoxime.
-
A weak base (e.g., sat. aq. NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Brine (sat. aq. NaCl) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can usually be purified by flash column chromatography on silica gel using a hexane/ethyl acetate or DCM/methanol gradient. Recrystallization can be used for solid products to achieve high purity.[20]
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams have been created.
Reaction Mechanism Workflow
Caption: General mechanism for 1,2,4-oxadiazole synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low yield in synthesis.
Experimental Protocols
Protocol 1: General Procedure using EDC/HOBt
This protocol is a standard method for solution-phase synthesis.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and an anhydrous solvent (e.g., DMF, DCM, or THF, to make a ~0.2 M solution).
-
Activation: Add HOBt (1.1 eq.) and stir until dissolved. Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Coupling: Add the amidoxime (1.05 eq.) to the reaction mixture. If the reaction is sluggish, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Cyclization: After confirming the formation of the O-acylamidoxime intermediate, place the flask in a preheated oil bath at 80-120 °C (or the reflux temperature of the solvent) and heat until the cyclization is complete (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with 5% HCl (aq), sat. NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol is optimized for speed and efficiency.[5][21]
-
Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq.), the coupling agent (e.g., HATU, 1.1 eq.), and a suitable high-boiling solvent (e.g., DMF, 1,4-dioxane).
-
Activation: Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) and stir for 5 minutes at room temperature.
-
Coupling & Cyclization: Add the amidoxime (1.0 eq.). Seal the vessel tightly.
-
Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120-160 °C for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up & Purification: After cooling, perform the standard aqueous work-up and purification as described in Protocol 1.
References
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
- Boulton, A. J., & Katritzky, A. R. (1962). A New Heterocyclic Rearrangement. Proceedings of the Chemical Society, 257.
-
Kaboudin, B., & Saadati, F. (2005). Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating. Organic Letters, 7(5), 925–928. [Link]
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De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Medicinal Chemistry, 9(1), 1-2. (A representative review covering the topic). [Link]
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Dunetz, J. R., & Magano, J. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]
-
Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]
-
Belskaya, N. P., et al. (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Molecules, 26(4), 993. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
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Oussaid, A., et al. (1995). Improved Synthesis of Oxadiazoles Under Microwave Irradiation. Tetrahedron Letters, 36(41), 7431-7434. [Link]
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Deegan, T. L., et al. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212. [Link]
-
Chiacchio, U., et al. (2003). Experimental and DFT Studies on Competitive Heterocyclic Rearrangements. Part 2: A One-Atom Side-Chain versus the Classic Three-Atom Side-Chain (Boulton-Katritzky) Ring Rearrangement of 3-Acylamino-1,2,4-oxadiazoles. The Journal of Organic Chemistry, 68(9), 3701–3707. [Link]
-
Curia Global. (2024). Understanding T3P® from start to finish. Curia Technical Document. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (n.d.). Examples of molecules obtained through the Boulton-Katritzky rearrangement of oxadiazoles. [Link]
-
Sidneva, E. N., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
- Comprehensive Organic Name Reactions and Reagents. (2010). Boulton–Katritzky Rearrangement. Wiley. (A general reference for named reactions).
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron, 73(33), 5054-5062. [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2383. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(11), 2844-2850. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Reddit r/Chempros. (2022). EDC-HOBt Amide coupling workup help. [Link]
-
Svatunek, D., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2844-2850. [Link]
-
Augustine, J. K. (2011). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis, 8(4), 526-548. [Link]
-
AMRI. (n.d.). T3P® – PROPANEPHOSPHONIC ACID ANHYDRIDE. AMRI Technical Brochure. [Link]
-
YouTube. (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]
-
Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5205. [Link]
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Addressing solubility issues of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine in biological buffers
Introduction: Navigating the Solubility Challenges of a Promising Heterocycle
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring the 1,2,4-oxadiazole scaffold, a motif of significant interest in medicinal chemistry.[1][2] Researchers working with this and structurally related molecules often encounter a critical hurdle in early-stage development: poor aqueous solubility in standard biological buffers (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4). This guide provides a systematic, mechanism-driven approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible results in your biological assays.
The core of the problem—and its solution—lies in the compound's chemical structure. It possesses a lipophilic region, composed of the phenyl and oxadiazole rings, and a basic N-methylmethanamine side chain. This amine group is the key to rationally controlling the compound's solubility. With a calculated LogP of approximately 1.85, the molecule has moderate lipophilicity, but its solubility is most profoundly influenced by its ionization state in solution.[3]
This document is structured as an interactive troubleshooting guide. We will begin with the most common problems and progress through a logical series of experimental strategies, explaining the scientific principles behind each recommendation.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers. Each answer provides both a direct solution and an explanation of the underlying chemical principles.
Q1: My compound immediately precipitated when I diluted my DMSO stock solution into PBS at pH 7.4. Why did this happen and what is the first step to fix it?
A1: This phenomenon, known as "solvent-shifting precipitation," is the most common issue for compounds with moderate to low aqueous solubility.[4] You created a stable solution in a potent organic solvent (DMSO), but upon dilution into an aqueous buffer where the compound is less soluble, it crashed out of solution.
The primary cause is the compound's chemical nature. The N-methylmethanamine group is a weak base. In a neutral pH environment like PBS (pH 7.4), a significant portion of the amine groups will be in their neutral, uncharged state (R-NHCH₃). This form is significantly less soluble in water than its protonated, charged counterpart (R-NH₂⁺CH₃), which would predominate in an acidic environment.
Your First Troubleshooting Step: pH Adjustment.
The most direct and mechanistically sound approach is to lower the pH of your biological buffer. By decreasing the pH, you increase the concentration of hydrogen ions (H⁺), which will protonate the basic amine group according to Le Châtelier's principle.[5] This protonated, ionized form is more polar and thus exhibits significantly higher aqueous solubility.[6][7]
Actionable Advice: Prepare your buffer at a lower pH (e.g., pH 5.0-6.5) and re-test the dilution. For many weakly basic compounds, this simple adjustment is sufficient to achieve the desired concentration without precipitation.[8]
Q2: pH adjustment resolved the precipitation, but my assay is sensitive to pH. What is the next best strategy to try?
A2: If modifying the bulk pH is not an option for your experimental system, the next strategies involve using formulation excipients to increase the apparent solubility of the compound in the existing buffer. The main approaches are the use of co-solvents or cyclodextrins.
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9] This makes the aqueous environment more "hospitable" to lipophilic molecules, thereby increasing solubility.[10][]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).
-
Causality: These solvents reduce the dielectric constant of water, effectively weakening the water's hydrogen-bonding network that excludes non-polar compounds.[]
-
Critical Consideration: The final concentration of any co-solvent in your assay must be kept to a minimum (typically <1%, and often <0.1%) to avoid artifacts or cellular toxicity.[12] Always run a vehicle control (buffer + co-solvent) to validate that the co-solvent itself does not affect the biological outcome.
Cyclodextrins are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone.[13] Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[14]
-
Mechanism of Action: The lipophilic portion of your compound (the phenyl-oxadiazole core) can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[15][16] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[17]
-
Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and well-tolerated derivative with high solubilizing capacity for a broad range of molecules.
Below is a decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting solubility issues.
Q3: What are surfactants and when should I consider using them?
A3: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell.
-
Mechanism of Action: Similar to cyclodextrins, surfactants can solubilize hydrophobic compounds by entrapping them within their lipophilic micelle cores, while the hydrophilic shell allows the entire structure to remain dispersed in water.[19][20]
-
When to Use: Surfactants are a powerful but more complex option. They are typically considered when pH adjustment, co-solvents, and cyclodextrins are insufficient or incompatible. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 (Pluronic® F-68) are generally preferred for biological systems due to lower toxicity.[21]
-
Self-Validation: It is critical to determine the critical micelle concentration (CMC) in your specific buffer and ensure your working concentration of surfactant is above the CMC. Furthermore, you must run stringent controls to confirm the surfactant does not interfere with your assay, as they can disrupt cell membranes or interact with proteins.[22]
Section 2: Detailed Experimental Protocols
These protocols provide step-by-step instructions for systematically evaluating and optimizing the solubility of this compound.
Protocol 1: Determining the pH-Solubility Profile
This experiment will quantitatively determine the compound's solubility at different pH values, providing the empirical data to support pH adjustment as a solubilization strategy.
-
Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., citrate-phosphate or acetate buffers) at various pH points, such as pH 4.0, 5.0, 6.0, 7.0, and 7.4.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at the bottom.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium saturation.
-
Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This plot represents the pH-solubility profile of your compound.
Protocol 2: Screening Solubilizing Excipients
This protocol allows for the systematic evaluation of co-solvents and cyclodextrins.
-
Prepare Stock Solutions:
-
Co-solvent Stocks: Prepare 10% (v/v) solutions of ethanol, propylene glycol, and PEG 400 in your target biological buffer (e.g., PBS pH 7.4).
-
Cyclodextrin Stock: Prepare a 10% (w/v) solution of HP-β-CD in the same buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Test Dilutions:
-
In separate microcentrifuge tubes, add your DMSO compound stock to each of the excipient stock solutions and a control (buffer only) to achieve a target final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and low across all samples (e.g., 0.5%).
-
For example, to make 1 mL of a 100 µM test solution with 0.5% DMSO: Add 5 µL of 20 mM DMSO stock to 995 µL of the appropriate excipient stock or buffer control.
-
-
Equilibration and Observation: Vortex each tube briefly and let them equilibrate at room temperature for at least 1-2 hours.
-
Visual and Microscopic Inspection: Carefully inspect each tube for any signs of precipitation against a dark background. For a more sensitive assessment, place a small drop of the solution on a microscope slide and check for crystalline material.
-
Kinetic Solubility Assessment (Optional): For a quantitative measure, the samples can be analyzed using nephelometry or turbidimetry, which measure light scattering caused by insoluble particles.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 3: Summary of Solubilization Strategies
The choice of a solubilization method is a balance between efficacy and potential interference with the biological system. The table below summarizes the key characteristics of each approach to aid in your decision-making.
| Strategy | Mechanism of Action | Typical Starting Concentration | Pros | Cons & Considerations |
| pH Adjustment | Increases the fraction of the ionized (protonated amine) form of the drug, which is more polar and water-soluble.[23] | Buffer pH 5.0 - 6.5 | Simple, cost-effective, directly addresses the compound's intrinsic chemical properties. | May not be compatible with pH-sensitive assays or cell lines; potential for pH to alter drug activity. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic compounds.[24] | 0.1 - 1.0% (v/v) | Effective for many compounds; simple to prepare. | Potential for solvent toxicity or artifacts in biological assays; must run vehicle controls.[4] |
| Cyclodextrins | Encapsulates the hydrophobic part of the drug in a non-polar cavity, forming a water-soluble inclusion complex.[14] | 1 - 5% (w/v) HP-β-CD | Generally low toxicity; highly effective; can improve compound stability.[17] | Can be more expensive; may extract lipids from cell membranes at high concentrations. |
| Surfactants | Forms micelles that entrap the hydrophobic drug in a non-polar core, allowing dispersion in aqueous media.[19] | > CMC (e.g., 0.01-0.1%) | High solubilization capacity. | Can interfere with assays, disrupt cell membranes, or denature proteins; more complex formulation.[22] |
References
-
Jadhav, M., V. B. Nagarsenker, and M. S. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available at: [Link][13][17]
-
Tiwari, G. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Singh, R., & Sharma, P. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 25-33. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Available at: [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. Available at: [Link]
-
Dening, T. J., & Siepmann, J. (2016). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]
-
askIITians. (n.d.). How does pH affect solubility? Available at: [Link]
-
Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Available at: [Link]
-
da Silva, F. S., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]
-
Applied Microbiology and Biotechnology. (2022). Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
MDPI. (n.d.). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available at: [Link]
-
Journal of Medicinal Chemistry. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. Available at: [Link]
-
Singh, P. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. Available at: [Link]
-
PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Available at: [Link]
Sources
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- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.55983-96-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. benchchem.com [benchchem.com]
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- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. humapub.com [humapub.com]
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- 24. Co-solvent: Significance and symbolism [wisdomlib.org]
Preventing byproduct formation during the synthesis of 1,2,4-oxadiazoles
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and help you optimize your synthetic routes, minimize byproduct formation, and achieve high yields and purity.
Troubleshooting Guide: Navigating Common Hurdles in 1,2,4-Oxadiazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: After carrying out the reaction and workup, analysis of the crude product by TLC, LC-MS, or NMR shows a low yield or complete absence of the target 1,2,4-oxadiazole.
Probable Causes & Recommended Solutions:
-
Incomplete Cyclization of the O-Acyl Amidoxime Intermediate: The cyclodehydration of the O-acyl amidoxime is often the most challenging step in the synthesis.[1]
-
Thermal Cyclization: If you are relying on heat to drive the cyclization, ensure the temperature is adequate. Refluxing in high-boiling solvents like toluene or xylene may be necessary.
-
Base-Mediated Cyclization: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) is a widely used and effective system for promoting cyclization at room temperature.[2][3] Superbase systems, such as NaOH or KOH in DMSO, have also been shown to be effective.[3][4]
-
Activating Agents: Reagents like 1,1'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid and facilitate both the formation and cyclodehydration of the O-acyl benzamidoxime intermediate, often allowing for simpler purification.[5]
-
-
Poor Quality or Instability of Starting Materials: Amidoximes can be unstable. It is crucial to use freshly prepared or properly stored starting materials. Verify the purity of your amidoxime and acylating agent before starting the reaction.
-
Incompatible Solvents or Conditions: The solvent can significantly influence the reaction's success.
-
For base-catalyzed cyclizations, aprotic solvents such as DMF, THF, DCM, and MeCN are generally suitable. Protic solvents like water or methanol should be avoided as they can lead to hydrolysis of the intermediate.[1]
-
Ensure anhydrous conditions, especially when using moisture-sensitive reagents like acyl chlorides or strong bases.
-
-
Presence of Incompatible Functional Groups: Unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the desired reaction.[1] Consider protecting these functional groups prior to the coupling and cyclization steps.
Issue 2: Formation of an Unexpected Isomer or Rearranged Product
Symptom: NMR and MS data indicate the formation of an oxadiazole isomer (e.g., 1,3,4-oxadiazole) or another heterocyclic system instead of the desired 3,5-disubstituted 1,2,4-oxadiazole.
Probable Causes & Recommended Solutions:
-
Competing N-Acylation of the Amidoxime: The primary cause of regioisomer formation is the N-acylation of the amidoxime, which competes with the desired O-acylation.[6] This leads to the formation of undesired byproducts.
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the acylating agent can favor O-acylation.
-
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal or acid-catalyzed rearrangement to form other heterocycles.[1][7]
-
Mitigation: To minimize this rearrangement, use neutral and anhydrous conditions for your workup and purification. Avoid prolonged heating and acidic conditions. Store the final compound in a dry environment.[1]
-
-
Photochemical Rearrangement: Under certain photochemical conditions, some 1,2,4-oxadiazoles, such as 3-amino-1,2,4-oxadiazoles, can rearrange to 1,3,4-oxadiazoles.[1][7] If you are using photochemical methods, carefully control the irradiation wavelength and reaction conditions.
Issue 3: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
Probable Causes & Recommended Solutions:
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in aqueous or protic media, or under prolonged heating.[1][8]
-
Optimization: Minimize the reaction time and temperature for the cyclodehydration step. If using a base, ensure strictly anhydrous conditions.
-
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not have been overcome.
-
Action: Increase the reaction temperature or switch to a more potent cyclization agent. For instance, if thermal conditions in toluene are failing, consider using a stronger base system like TBAF/THF.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles?
A1: The most prevalent methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles are:
-
The Amidoxime Route ([4+1] approach): This involves the reaction of an amidoxime with an acylating agent such as an acyl chloride, carboxylic acid, or ester.[2][7][9][10] This can be a two-step process with isolation of the O-acylamidoxime intermediate, or a one-pot synthesis.[4][10]
-
1,3-Dipolar Cycloaddition ([3+2] approach): This route involves the cycloaddition of a nitrile oxide with a nitrile.[11]
-
Oxidative Cyclization: These methods involve the oxidative coupling of N-H and O-H or C-H bonds to form the heterocyclic core.[4]
Q2: How can I confirm the correct regioisomer of my 1,2,4-oxadiazole has been synthesized?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between 1,2,4- and 1,3,4-oxadiazole regioisomers.
-
¹³C NMR: The chemical shifts of the two carbon atoms within the oxadiazole ring are characteristic. For 3,5-disubstituted 1,2,4-oxadiazoles, the signals for C3 and C5 typically appear in the range of 167-176 ppm. In contrast, for symmetrically substituted 1,3,4-oxadiazoles, the C2 and C5 carbons are equivalent and show a single signal around 164-166 ppm.[6]
-
¹H NMR: The proton signals of the substituents will have distinct chemical shifts depending on their position on the ring. Careful analysis and comparison with literature data for known compounds can help confirm the structure.
Q3: I am using a 1,3-dipolar cycloaddition and getting a lot of a nitrile oxide dimer. How can I prevent this?
A3: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction.[1] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.
Q4: Can microwave irradiation be used to improve the synthesis of 1,2,4-oxadiazoles?
A4: Yes, microwave irradiation has been successfully applied to the synthesis of 1,2,4-oxadiazoles. It can often reduce reaction times and improve yields, particularly for the cyclodehydration step.[12][13]
Experimental Protocols & Data
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles and Carboxylic Acids
This protocol is adapted from a procedure utilizing an in-situ formation of the amidoxime followed by acylation and cyclization.[14]
-
Amidoxime Formation: In a round-bottom flask, dissolve the aryl nitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol). Add a base (e.g., sodium bicarbonate, 1.5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS indicates complete conversion of the nitrile to the amidoxime.
-
Acylation and Cyclization: Cool the reaction mixture to room temperature. Add the carboxylic acid (1.1 eq) and a coupling agent (e.g., EDC, 1.2 eq) or convert the carboxylic acid to its acyl chloride beforehand. After stirring for 30 minutes, add a cyclizing agent. For example, if performing a base-mediated cyclization, the solvent can be removed and replaced with anhydrous THF, followed by the addition of TBAF (1.1 eq). Stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Cyclization Conditions
| Cyclization Method | Reagents/Conditions | Typical Yields | Key Advantages | Potential Issues |
| Thermal | High-boiling solvent (e.g., toluene, xylene), reflux | Moderate to Good | Simple setup | Requires high temperatures, potential for thermal decomposition or rearrangement[1] |
| Base-Mediated (TBAF) | TBAF, anhydrous THF, room temperature | Good to Excellent | Mild conditions, high yields[2] | Requires anhydrous conditions, TBAF can be hygroscopic |
| Base-Mediated (NaOH/DMSO) | NaOH, DMSO, room temperature | Good | Strong base system, effective for many substrates[3][4] | Workup can be challenging |
| Acid-Catalyzed | PTSA-ZnCl₂, reflux | Good | Mild catalyst system | Requires heating |
| Microwave-Assisted | Microwave irradiation, various solvents/catalysts | Good to Excellent | Rapid reaction times, improved yields[12][13] | Requires specialized equipment |
Visualizations
General Synthetic Pathway for 1,2,4-Oxadiazoles from Amidoximes
Caption: The two-step synthesis of 1,2,4-oxadiazoles.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect.
- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry.
- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. ProQuest.
- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.
- Synthesis of 1,2,4-oxadiazoles (a review).
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences.
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
- Dealing with regioisomer formation in 1,2,4-oxadiazole synthesis. BenchChem.
- Parallel synthesis of 1,2,4-oxadiazoles using CDI activ
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies. BenchChem.
- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Troubleshooting Stability of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine in Assays
Welcome to the technical support center for N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during in vitro and in vivo assays involving this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding the Molecule
This compound is a molecule featuring a 1,2,4-oxadiazole heterocyclic core. This core is often employed in medicinal chemistry as a bioisosteric replacement for ester and amide groups to enhance metabolic stability.[1][2][3] While the 1,2,4-oxadiazole ring itself confers a degree of chemical and thermal stability, the overall stability of the molecule in an assay environment can be influenced by its substituents—in this case, the N-methylmethanamine group.[3] This guide will walk you through identifying, diagnosing, and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results, such as variable IC50 values or a loss of activity over time, are hallmark indicators of compound instability. The effective concentration of your compound may be decreasing during the course of your experiment due to degradation. Factors including pH, temperature, light exposure, the presence of enzymes in biological matrices, and interactions with assay components can all impact the stability of the molecule.
Q2: What are the most likely points of instability in the this compound structure?
A2: While the 3-phenyl-1,2,4-oxadiazole core is generally robust, two primary areas of potential instability should be considered:
-
The N-methylmethanamine side chain: This secondary amine is susceptible to enzymatic degradation, particularly in biological assays containing cell lysates, microsomes, or whole cells.[4] Monoamine oxidases (MAOs) or other deaminases could potentially metabolize this group.
-
The O-N bond in the oxadiazole ring: Although generally stable, this bond can be susceptible to cleavage under specific reductive or photochemical conditions, though this is less common in standard assay setups.[5]
Q3: Is the compound likely to be unstable in aqueous buffers?
A3: Disubstituted 1,2,4-oxadiazoles are known to be stable in aqueous media, even under strongly acidic or basic conditions.[3] However, the overall solubility and stability can be affected by the specific buffer components and pH. It is always best practice to experimentally verify stability in your specific assay buffer.
Troubleshooting Guide: A Step-by-Step Approach
If you suspect compound instability is affecting your results, follow this systematic troubleshooting workflow.
// Nodes A [label="Inconsistent Assay Results\n(e.g., variable IC50, loss of potency)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Preliminary Stability Assessment\n(Is there a stability problem?)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Step 2: Diagnose the Cause\n(What is causing the degradation?)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 3: Implement Mitigation Strategies\n(How can I fix it?)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Consistent & Reproducible Data", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges A -> B [label=" Suspect Instability"]; B -> C [label=" Degradation Confirmed"]; C -> D [label=" Root Cause Identified"]; D -> E [label=" Optimized Protocol"]; }
Figure 1. A systematic workflow for troubleshooting compound stability.
Part 1: Preliminary Stability Assessment
The first step is to confirm whether your compound is degrading under your specific experimental conditions.
Q4: How can I quickly check if my compound is degrading in my assay media?
A4: A simple time-course experiment can provide a rapid assessment.
Experimental Protocol: Rapid Stability Check
-
Prepare Fresh Solutions: Always start by preparing a fresh stock solution of this compound in a suitable solvent like DMSO.
-
Prepare Working Solution: Dilute the stock solution to your final working concentration in your complete assay buffer or cell culture medium.
-
Incubation: Incubate the working solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Bioassay: Test the activity of each aliquot in your primary bioassay. A time-dependent loss of activity suggests instability.
| Time (hours) | Expected Biological Activity | Observed Activity (Example) | Implication |
| 0 | 100% | 100% | Baseline |
| 2 | 100% | 85% | Potential Instability |
| 4 | 100% | 60% | Likely Instability |
| 8 | 100% | 35% | Significant Degradation |
| 24 | 100% | <10% | Compound is Unstable |
| Table 1. Example data from a time-course bioassay indicating compound instability. |
Part 2: Diagnosing the Cause of Instability
Once you've confirmed instability, the next step is to identify the root cause. This involves systematically testing different components of your assay system.
// Nodes start [label="Confirmed Instability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Is degradation observed in\nassay buffer alone?", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Is degradation observed only\nin the presence of biological matrix\n(cells, lysate, microsomes)?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Chemical Instability\n(Hydrolysis, Oxidation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Enzymatic Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Is degradation light-dependent?", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Photosensitivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> A; A -> C [label="Yes"]; A -> B [label="No"]; B -> D [label="Yes"]; B -> E [label="No"]; E -> F [label="Yes"]; }
Figure 2. Decision tree for diagnosing the root cause of instability.
Q5: My compound is unstable. How do I determine if it's due to chemical or enzymatic degradation?
A5: You can differentiate between chemical and enzymatic degradation by comparing the compound's stability in a simple buffer versus a complete biological matrix.
Experimental Protocol: Differentiating Degradation Pathways
-
Prepare Solutions:
-
Condition A (Buffer): Prepare the compound in your assay buffer without any biological components (e.g., PBS or Tris buffer).
-
Condition B (Biological Matrix): Prepare the compound in your complete assay medium, including cells, cell lysate, or microsomes.
-
Condition C (Heat-Inactivated Matrix): As a control, prepare the compound in a biological matrix that has been heat-inactivated (e.g., heat lysate at 95°C for 10 minutes) to denature enzymes.
-
-
Incubate: Incubate all three preparations under your standard assay conditions.
-
Analyze: At various time points (e.g., 0, 1, 4, 24 hours), remove aliquots and immediately stop any potential reactions (e.g., by adding acetonitrile to precipitate proteins). Analyze the concentration of the parent compound using an analytical method like HPLC-UV or LC-MS.
| Condition | Expected Outcome if... |
| A: Buffer Only | Chemical Instability: Significant decrease in parent compound concentration. Enzymatic Degradation: Stable (no change in concentration). |
| B: Biological Matrix | Chemical Instability: Similar degradation rate as buffer only. Enzymatic Degradation: Rapid decrease in parent compound concentration. |
| C: Heat-Inactivated | Chemical Instability: Similar degradation rate as buffer only. Enzymatic Degradation: Stable or significantly reduced degradation compared to Condition B. |
| Table 2. Interpreting results to identify the degradation pathway. |
Part 3: Mitigation Strategies
Based on your diagnosis, you can now implement targeted strategies to minimize compound degradation.
Scenario 1: Chemical Instability (e.g., Hydrolysis, Oxidation)
-
Optimize pH: Empirically test the compound's stability in a range of buffer pH values to find the optimal condition.
-
Use Fresh Solutions: Always prepare stock and working solutions immediately before use.
-
Control Temperature: Minimize the time the compound spends at elevated temperatures (e.g., 37°C). Prepare dilutions on ice.
-
Add Antioxidants: If oxidation is suspected, consider adding low concentrations of antioxidants like ascorbic acid, but validate their compatibility with your assay.
Scenario 2: Enzymatic Degradation
-
Reduce Incubation Time: Shorten the duration of the assay if experimentally feasible.
-
Use Enzyme Inhibitors: If the responsible enzyme class is known (e.g., MAOs), include a general inhibitor for that class in your assay buffer. This must be carefully validated to ensure it does not interfere with your primary assay target.
-
Use a Simpler System: If possible, switch from a complex biological matrix (like cell lysate) to a more defined system (like a purified protein) to eliminate metabolic enzymes.
Scenario 3: General Best Practices for All Scenarios
-
Protect from Light: Store stock solutions and conduct experiments in the dark or in amber-colored tubes to prevent potential photodegradation.
-
Assess Adsorption: The compound may adsorb to plasticware. Consider using low-adhesion microplates or adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffer, after confirming it doesn't affect your assay.
Quantitative Analysis Protocol
For a definitive assessment of stability, quantitative analysis is essential.
Experimental Protocol: HPLC-UV Stability Assay
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Standard Curve: Prepare a standard curve of this compound in your chosen solvent (e.g., DMSO/assay buffer 1:1) at known concentrations.
-
Sample Preparation: Prepare your stability samples as described in the "Differentiating Degradation Pathways" protocol. At each time point, quench the reaction (e.g., with a 1:1 volume of acetonitrile), centrifuge to remove precipitates, and transfer the supernatant to an HPLC vial.
-
Analysis: Inject the samples onto the HPLC. The concentration of the parent compound is determined by comparing the peak area to the standard curve.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time to determine its half-life (t½) in each condition.
By implementing these troubleshooting strategies, you can ensure the reliability and accuracy of your data when working with this compound.
References
-
La Mura, E., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, 356(5), e2200518. [Link]
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Conti, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 640–646. [Link]
-
Conti, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ResearchGate. [Link]
-
Conti, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
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Borah, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Biology & Biotechnology, 10(4), 1-17. [Link]
-
Part Consulting. (2019). Formulating with Amines. [Link]
-
Chen, W-H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 488, 137446. [Link]
-
Part Consulting. (2019). Formulating with Amines. [Link]
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Oda, Y., et al. (1993). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. Biological & Pharmaceutical Bulletin, 16(9), 847-51. [Link]
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Peterson, D., et al. (2016). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [Link]
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Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 375-407. [Link]
-
Tighadouini, S., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]
-
Chen, Y-C., et al. (2024). Evaluation of the Feasibility of In Vitro Metabolic Interruption of Trimethylamine with Resveratrol Butyrate Esters and Its Purified Monomers. MDPI. [Link]
-
University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
-
de Oliveira, M. A., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
-
LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]
-
Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
-
Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.org. [Link]
-
Mohammed, M. S., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(13), 5227. [Link]
-
Shetnev, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]
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Technical Support Center: Advanced Purification of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Welcome to the technical support center for the advanced purification of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges encountered with this specific heterocyclic amine. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the chemical principles governing this molecule's behavior.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears oily and dark, even after initial workup. What are the likely causes and first steps?
A1: An oily and discolored crude product often points to the presence of residual high-boiling solvents (e.g., DMF, DMSO), unreacted starting materials, or thermally induced degradation products. The 1,2,4-oxadiazole ring system, while generally stable, can be susceptible to rearrangement or cleavage under prolonged heating or harsh acidic/basic conditions.[1] A primary recommendation is to ensure your reaction workup is thorough. An initial acid-base extraction is highly effective for isolating the basic amine product from neutral or acidic impurities.[2][3]
Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. Why is this happening?
A2: This is a classic issue when purifying amines on standard silica gel.[4][5] The acidic nature of silica's silanol groups strongly interacts with the basic secondary amine of your target compound, leading to irreversible adsorption, tailing, and poor resolution.[5] To mitigate this, you can either add a competing base to your mobile phase (e.g., 0.5-2% triethylamine or ammonia in methanol) to neutralize the acidic sites, or switch to a different stationary phase like basic alumina or an amine-functionalized silica gel.[4][6]
Q3: What are the most common impurities I should be looking for from the synthesis of this compound?
A3: Common impurities often arise from the synthetic route. If synthesized from an O-acyl amidoxime intermediate, incomplete cyclization can leave this intermediate in your crude product.[1] Another possibility is the hydrolysis of the O-acyl amidoxime back to the amidoxime starting material.[1] Additionally, side reactions like the Boulton-Katritzky rearrangement, although more common for 3,5-substituted 1,2,4-oxadiazoles with saturated side chains, should not be entirely ruled out, especially if the reaction or workup involves heat or acid.[1]
Q4: Is recrystallization a viable final purification step for this compound?
A4: Recrystallization can be an excellent final step to achieve high purity, provided your compound is a solid and you have already removed the bulk of impurities via another method like chromatography or extraction. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen for oxadiazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[7][8][9]
Q5: My final product seems to degrade upon storage. What are the best practices for storing this compound?
A5: Amines, in general, can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities over time.[6] It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place. If the compound is particularly sensitive, storing it as a salt (e.g., hydrochloride salt) can significantly enhance its stability.
Troubleshooting Guides
Problem 1: Low Yield After Acid-Base Extraction
Symptom: You have a significantly lower than expected amount of your target amine after performing an aqueous acid wash followed by basification and extraction.
Probable Causes & Solutions:
-
Incomplete Protonation: The aqueous acid may not have been acidic enough (pH too high) to fully protonate the secondary amine, leaving a portion of the product in the organic layer.
-
Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after the acid wash. Use a pH meter or pH paper to verify.[2]
-
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping your product at the interface.
-
Solution: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Incomplete Back Extraction: After basifying the aqueous layer to liberate the free amine, you may not be extracting it efficiently back into the organic solvent.
dot graph TD { A[Crude Product in Organic Solvent] --> B{Add Aqueous Acid (e.g., 1M HCl)}; B --> C[Separate Layers]; C --> D[Organic Layer: Neutral/Acidic Impurities]; C --> E[Aqueous Layer: Protonated Amine]; E --> F{Add Aqueous Base (e.g., 2M NaOH) to pH > 12}; F --> G[Extract with Organic Solvent (3x)]; G --> H[Combined Organic Layers]; G --> I[Aqueous Layer: Inorganic Salts]; H --> J[Dry, Filter, Concentrate]; J --> K[Purified Amine];
} caption: Workflow for Acid-Base Extraction with Troubleshooting Checkpoints.
Problem 2: Co-elution of Impurities During Column Chromatography
Symptom: Despite using column chromatography, you are unable to separate your target compound from one or more impurities.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent may be too high, causing all compounds to elute quickly without adequate separation, or too low, resulting in very long retention times and broad peaks.
-
Solution: Systematically screen different solvent systems. A common starting point for amines is a gradient of methanol in dichloromethane (with 0.5-1% triethylamine). If separation is still poor, consider switching to a different solvent system, such as ethyl acetate/hexanes (with triethylamine).
-
-
Similar Polarity of Product and Impurity: The impurity may have a very similar polarity to your desired product, making separation on silica challenging.
-
Solution 1 (Orthogonal Chromatography): Switch to a different chromatographic mode. If you are using normal-phase (silica), try reversed-phase chromatography (C18). The different separation mechanism can often resolve closely eluting compounds.[10]
-
Solution 2 (Derivative Formation): If the impurity has a reactive functional group that your product lacks (or vice versa), you can selectively react the impurity to drastically change its polarity. For example, if you have an uncyclized amidoxime impurity, its greater polarity might be exploited for separation.
-
-
Chiral Compound: If your starting materials or product are chiral, you may be dealing with a mixture of enantiomers or diastereomers.
-
Solution: Chiral chromatography is necessary to separate enantiomers. This requires specialized chiral stationary phases (CSPs), such as those based on derivatized polysaccharides or cyclofructans.[11][12] Screening different chiral columns and mobile phases is typically required to find the optimal separation conditions.[11]
-
| Parameter | Normal Phase (Silica Gel) | Reversed Phase (C18) | Amine-Functionalized Silica |
| Stationary Phase | Acidic (SiO2) | Non-polar (hydrocarbon) | Basic (amine-grafted SiO2) |
| Typical Mobile Phase | Hexane/Ethyl Acetate or CH2Cl2/MeOH | Acetonitrile/Water or MeOH/Water | Hexane/Ethyl Acetate |
| Additive for Amines | Triethylamine or Ammonia (0.5-2%) | TFA or Formic Acid (0.1%) (to protonate) | Not usually required |
| Elution Order | Least polar elutes first | Most polar elutes first | Least polar elutes first |
| Best for... | Separating compounds with different polarities. | Separating polar and ionizable compounds. | Purifying basic amines without tailing.[4] |
Problem 3: Product is Unstable on the Column
Symptom: You observe the appearance of new spots on TLC of the collected fractions that were not present in the crude material, or you experience a significant loss of mass on the column.
Probable Causes & Solutions:
-
Degradation on Acidic Silica: The prolonged contact of your amine with the acidic silica gel can cause degradation or rearrangement.[5]
-
Solution 1 (Deactivate Silica): Add triethylamine to your mobile phase to neutralize the silica surface. This is the most common and effective solution.[6]
-
Solution 2 (Use a Different Stationary Phase): Switch to a more inert or basic stationary phase like alumina or amine-functionalized silica.[4]
-
Solution 3 (Speed): If you must use silica, perform the chromatography as quickly as possible (flash chromatography) to minimize the residence time of your compound on the column.
-
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: Decision workflow for troubleshooting amine purification on silica gel.
References
-
Jhu, S.-C., Wang, J.-Y., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. Available at: [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Reddit User Discussion (2024). Amine workup. r/Chempros on Reddit. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. Available at: [Link]
-
Scribd (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]
-
Biotage (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
-
Wikipedia (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Optimized Gas Treating. Available at: [Link]
-
Confluence (n.d.). Acid and Base Extraction. Engineering Ideas Clinic - Confluence. Available at: [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Scribd (n.d.). Troubleshooting of Amine Regn. Scribd. Available at: [Link]
-
Al-Hourani, B., et al. (2011). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
-
Hameed, A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. Available at: [Link]
-
de Faria, A. R., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. Available at: [Link]
-
Reddy, C. S., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Al-Hourani, B., et al. (2011). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
ResearchGate (n.d.). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality. Available at: [Link]
-
Toyo'oka, T., et al. (1998). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. Journal of Chromatography A. Available at: [Link]
-
Saczewski, J., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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- 12. Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming common issues in scaling up 1,2,4-oxadiazole synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this critical heterocyclic scaffold. As a bioisostere for esters and amides, the 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, making robust and scalable synthetic routes essential.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the integrity and success of your chemical campaigns.
Section 1: Foundational Principles & Common Synthetic Routes
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles predominantly relies on two well-established pathways: the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4][5][6] The amidoxime route is often favored for its versatility and is the primary focus of this guide due to its widespread use in pharmaceutical development.[5][7]
The general workflow for the amidoxime-based synthesis is a two-stage process: O-acylation of an amidoxime followed by an intramolecular cyclization.[8] This can be performed in a stepwise manner with the isolation of the O-acylamidoxime intermediate or as a more efficient one-pot procedure.[9][10]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up of 1,2,4-oxadiazoles in a practical question-and-answer format.
Low or No Product Formation
Question: I am attempting a one-pot synthesis of a 1,2,4-oxadiazole from an amidoxime and a carboxylic acid using a coupling agent, but I am observing no desired product by LC-MS. What are the likely causes and how can I troubleshoot this?
Answer:
This is a frequent issue that can often be traced back to a few key areas. Let's break down the potential culprits and solutions:
-
Amidoxime Quality: Amidoximes can be prone to degradation. Before starting your reaction, it is crucial to verify the purity of your amidoxime, especially if it has been stored for an extended period. A simple 1H NMR or melting point analysis can confirm its integrity. If degradation is suspected, it is best to synthesize a fresh batch.
-
Inefficient Acylation: The first step of the reaction, the O-acylation of the amidoxime, may be failing. This could be due to:
-
Insufficiently Activated Carboxylic Acid: Ensure your coupling agent (e.g., HBTU, DCC, EDC) is active and used in the correct stoichiometry.[7] For sluggish reactions, consider converting the carboxylic acid to a more reactive species like an acid chloride prior to reaction with the amidoxime.[11]
-
Steric Hindrance: If either the amidoxime or the carboxylic acid is sterically hindered, the acylation may be slow. In such cases, increasing the reaction temperature or switching to a more potent acylating agent might be necessary.
-
-
Failed Cyclization: The second step, the cyclodehydration of the O-acylamidoxime intermediate, often requires specific conditions.
-
Thermal Requirement: Many cyclizations require heating to proceed at an appreciable rate.[3] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) may be necessary.
-
Base Catalysis: Some cyclizations are facilitated by a base. The choice of base is critical; common options include organic bases like DBU or inorganic bases like potassium carbonate.[8] In some large-scale syntheses, issues with corrosive catalysts like tetrabutylammonium fluoride (TBAF) have been reported, leading to the use of alternatives like tetrabutylammonium hydroxide (TBAH).[7][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for No Product Formation.
Question: My reaction yields are consistently low, and I observe multiple side products. What are the common side reactions and how can I minimize them?
Answer:
Low yields with multiple side products often point to issues with reaction selectivity or stability of intermediates. Here are some common side reactions to consider:
-
Amidoxime Dimerization or Decomposition: Amidoximes can undergo self-condensation or decompose, particularly at elevated temperatures. To mitigate this, consider adding the amidoxime slowly to the reaction mixture or running the reaction at a lower temperature if feasible.
-
Boulton-Katritzky Rearrangement: This rearrangement of the 1,2,4-oxadiazole ring can occur under thermal or basic conditions, leading to the formation of other heterocyclic systems.[7] If you suspect this is occurring, carefully control the reaction temperature and consider using a milder base.
-
Formation of 1,2,5-Oxadiazoles (Furazans): In some synthetic routes, particularly those involving nitrile oxides, dimerization can lead to the formation of 1,2,5-oxadiazole-2-oxides.[12] While less common in the amidoxime route, it's a possibility to be aware of if your starting materials or conditions could generate nitrile oxide intermediates.
Strategies to Improve Yield and Selectivity:
| Strategy | Rationale | Key Considerations |
| Optimize Reaction Temperature | Balances reaction rate with the stability of intermediates and products. | Start at a lower temperature and gradually increase while monitoring the reaction progress. |
| Screen Different Solvents | Solvent polarity can influence reaction rates and selectivity. | Aprotic polar solvents like DMSO or DMF are often effective.[8] |
| Choice of Base | The strength and nature of the base can significantly impact the reaction outcome. | Weaker, non-nucleophilic bases are often preferred to minimize side reactions. |
| Purification of Intermediates | Isolating the O-acylamidoxime can lead to a cleaner cyclization step. | While this adds a step, it can be beneficial for complex substrates. |
Scale-Up Challenges
Question: I have a high-yielding procedure on a 1-gram scale, but upon scaling up to 100 grams, the yield has dropped significantly, and I'm observing thermal control issues. What should I consider when scaling up?
Answer:
Scaling up chemical reactions is not always a linear process. Several factors that are negligible at the lab scale can become critical at a larger scale.
-
Heat Transfer: Exothermic reactions can lead to a rapid increase in temperature in a large reactor, which may not be efficiently dissipated. This can cause decomposition of starting materials, intermediates, or products.
-
Solution: Ensure your reactor has adequate cooling capacity. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.
-
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Use an appropriate stirrer and agitation rate for the reactor volume and viscosity of the reaction mixture.
-
-
Reagent Addition: The order and rate of reagent addition can be more critical at a larger scale.
-
Solution: Develop a detailed standard operating procedure (SOP) for the scaled-up reaction, specifying the addition rates and any temperature controls during addition.
-
Safety Considerations for Scale-Up:
The use of hydroxylamine and its derivatives in the synthesis of amidoximes requires careful safety assessment, especially during scale-up.[13][14] Hydroxylamine itself can be thermally unstable.[15] Similarly, some reagents used in the synthesis, such as O-benzoyl-N-alkyl hydroxylamines, can have low thermal onset temperatures and high heat release upon decomposition.[16]
-
Recommendation: Before any scale-up, it is imperative to conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal stability of all starting materials, intermediates, and the final product.[16]
Section 3: Experimental Protocols
Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a general one-pot procedure for the synthesis of 1,2,4-oxadiazoles from a nitrile and a carboxylic acid.[10]
Step 1: In-situ Generation of Amidoxime
-
To a solution of the nitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium carbonate, 1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the nitrile is consumed.
-
Upon completion, cool the reaction mixture and extract the amidoxime. Note: For many syntheses, the crude amidoxime can be used directly in the next step after solvent removal.
Step 2: Acylation and Cyclization
-
Dissolve the crude amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in an aprotic solvent (e.g., THF, DMF).
-
Add a coupling agent (e.g., HBTU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature and monitor for the formation of the O-acylamidoxime intermediate.
-
Once the acylation is complete, heat the reaction mixture (e.g., to 80-120 °C) to induce cyclodehydration.
-
Monitor the disappearance of the intermediate and the formation of the 1,2,4-oxadiazole product.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or recrystallization.
Caption: One-Pot 1,2,4-Oxadiazole Synthesis Workflow.
Section 4: References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. [Link]
-
Studies on the synthesis of amidoximes from nitroalkanes. PMC. [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. ProQuest. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health. [Link]
-
A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Glaxo Wellcome Research and Development. [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. [Link]
-
Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. PMC. [Link]
-
Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. ACS Publications. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]
-
Synthetic methods for 1,2,4-oxadiazoles and... ResearchGate. [Link]
-
Studies on the synthesis of amidoximes from nitroalkanes. ResearchGate. [Link]
-
Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. Angewandte Chemie International Edition. [Link]
-
Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. [Link]
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5.04 1,2,4-Oxadiazoles. ResearchGate. [Link]
-
An Unexpected Incident during the Manufacture of O -(Diphenylphosphinyl)hydroxylamine. ResearchGate. [Link]
-
Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. ResearchGate. [Link]
-
(PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [Link]
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. PMC. [Link]
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. [Link]
-
Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. ACS Publications. [Link]
-
Enhancing safety in the storage of hazardous molecules: the case of hydroxylamine. CoLab. [Link]
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Technical Support Center: Method Refinement for Consistent Results in Biological Screening of Oxadiazoles
Welcome to the technical support center dedicated to empowering researchers like you with the tools and knowledge for successful biological screening of oxadiazole compounds. This guide is structured to provide practical, in-depth solutions to common challenges, ensuring the consistency and reliability of your experimental results. We will delve into the nuances of assay development, troubleshooting, and data interpretation, moving beyond simple protocols to explain the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of oxadiazole screening campaigns.
Q1: My oxadiazole compound shows poor solubility in aqueous buffer. How can I improve its solubility for biological assays?
A1: Poor aqueous solubility is a known challenge with many heterocyclic compounds, including oxadiazoles, particularly those with aryl substituents.[1] Addressing this is critical, as undissolved compound can lead to inaccurate concentration measurements and inconsistent results.[2] Here are several strategies to consider:
-
Co-solvents: While Dimethyl Sulfoxide (DMSO) is the most common co-solvent, if precipitation occurs upon dilution in aqueous media, consider using a small percentage of another organic solvent like ethanol or a cyclodextrin as a carrier.[3] However, always validate the tolerance of your specific cell line or enzyme to the chosen co-solvent and its final concentration.[4][5]
-
pH Adjustment: The solubility of ionizable oxadiazole derivatives can sometimes be improved by adjusting the pH of the buffer. Systematically test a range of pH values to find the optimal condition for your compound, ensuring the pH remains compatible with your biological system.
-
Formulation Strategies: For lead optimization studies, consider formulating the compound with solubility-enhancing excipients. While this is more common in later-stage development, early formulation work can sometimes be beneficial.
-
Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups to the oxadiazole scaffold to enhance solubility.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?
A2: The tolerance to DMSO is highly cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[6] Some robust cell lines may tolerate up to 1%, while primary cells are often more sensitive, requiring concentrations below 0.1%.[6] It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration. High concentrations of DMSO (>5%) can dissolve cell membranes and induce apoptosis.[6][7]
Q3: I am observing a high rate of false positives in my high-throughput screen (HTS). What are the common causes and how can I mitigate them?
A3: False positives are a significant challenge in HTS and can arise from several sources.[8][9] Identifying and eliminating them early is crucial to avoid wasting resources.[10] Common causes include:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts.[11]
-
Assay Interference: Compounds can directly interfere with the detection method, for instance, by possessing autofluorescence in a fluorescence-based assay or by inhibiting a reporter enzyme like luciferase.[11]
-
Reactivity: Some compounds are inherently reactive and can covalently modify proteins, leading to non-specific inhibition.
-
Impurities: Contaminants from the synthesis process, such as metal ions (e.g., zinc), can cause false-positive signals.[12]
Mitigation Strategies:
-
Counter-screens: Employ assays that use a different detection technology to confirm hits.[9]
-
Detergent Titration: Including a non-ionic detergent like Triton X-100 in the assay buffer can help to disrupt compound aggregates. Varying the detergent concentration can help identify aggregation-prone compounds.
-
Hit Confirmation: Always re-test hits from a fresh sample of the compound to rule out issues with the initial sample.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related compounds. True hits usually exhibit a discernible SAR, while false positives often do not.[9]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent IC50 Values for an Enzyme Inhibitor
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Instability | 1. Prepare fresh stock solutions of the oxadiazole daily. 2. Assess compound stability in the assay buffer over the experiment's duration using analytical methods like HPLC. | Oxadiazoles, while generally stable, can degrade under certain pH or temperature conditions, leading to a lower effective concentration. |
| Enzyme Inactivation | 1. Run a control with the enzyme in the assay buffer for the full duration of the experiment without the inhibitor. 2. Ensure proper storage and handling of the enzyme stock. | The enzyme may be losing activity over time due to factors other than inhibition, leading to variability in the assay window. |
| Assay Conditions | 1. Optimize incubation times for both the enzyme-inhibitor pre-incubation and the enzymatic reaction. 2. Ensure the substrate concentration is well below its Km for competitive inhibitors. | Sub-optimal assay conditions can lead to non-Michaelis-Menten kinetics and inconsistent IC50 values. |
| Plate Edge Effects | 1. Avoid using the outer wells of the microplate for samples. 2. Ensure proper sealing of the plate to prevent evaporation. | Evaporation from the outer wells can concentrate both the compound and the enzyme, leading to skewed results.[13] |
Issue 2: High Variability in a Cell-Based Cytotoxicity Assay (e.g., MTT/MTS)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension before seeding. 2. Use a multichannel pipette with care to avoid disturbing the cell monolayer. 3. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. | A non-uniform cell density across the plate will lead to high well-to-well variability in the final readout. |
| Compound Precipitation | 1. Visually inspect the wells for any precipitate after adding the compound. 2. Reduce the final concentration of the compound or try a different solubilization method (see FAQ 1). | Precipitated compound will not be bioavailable to the cells, leading to an underestimation of cytotoxicity and inconsistent results.[14] |
| Incomplete Formazan Solubilization (MTT assay) | 1. Ensure complete removal of the media before adding the solubilization buffer. 2. Mix thoroughly and incubate for a sufficient time to dissolve all formazan crystals. | Incomplete solubilization of the formazan crystals will lead to artificially low absorbance readings and high variability. |
| Contamination | 1. Regularly check cell cultures for any signs of microbial contamination. 2. Use sterile techniques throughout the assay. | Contamination can affect cell health and metabolism, leading to unreliable and inconsistent results. |
Section 3: Detailed Experimental Protocols
Here, we provide step-by-step protocols for key experiments in oxadiazole screening.
Protocol 1: Enzyme Inhibition Assay
This protocol provides a general framework for an enzyme inhibition assay. Specific parameters such as buffer composition, substrate, and enzyme concentrations should be optimized for the target of interest.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
Prepare a serial dilution of the oxadiazole compound in assay buffer containing a constant percentage of DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of the compound dilution to the appropriate wells.
-
Add 10 µL of the 2X enzyme solution to all wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the 2X substrate solution.
-
Immediately begin kinetic reading on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of oxadiazole compounds on adherent cell lines.[15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxadiazole compounds in complete growth medium. The final DMSO concentration should not exceed the pre-determined non-toxic level.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (cells treated with DMSO-containing medium only).
-
Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
-
Section 4: Visualizations
Workflow for High-Throughput Screening of Oxadiazoles
Caption: A generalized workflow for the high-throughput screening of oxadiazole compounds.
Troubleshooting Logic for Inconsistent Screening Results
Caption: A decision tree for troubleshooting inconsistent results in oxadiazole screening.
References
-
Bhat, M. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Appl. Sci., 12(8), 3756. [Link]
-
Cox, D. N., et al. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. J. Vis. Exp., (116), e54532. [Link]
-
Di Martile, G., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Cancers, 12(10), 2898. [Link]
-
Graphviz. (2024). DOT Language. [Link]
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Shastri, M. A., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as DPP-IV Inhibitors. Chemical Methodologies, 8(11), 800-819. [Link]
-
Kumar, D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
-
Yilmaz, I., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(45), 30453-30467. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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Stallard, M. (n.d.). Simple Graph - GraphViz Examples and Tutorial. GraphViz Pocket Reference. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
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Galvao, J., et al. (2022). Cell viability following exposure to DMSO. ResearchGate. [Link]
-
Kumar, R., & Singh, V. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
-
Unpakt. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS chemical biology, 9(7), 1465-1473. [Link]
-
da Silva, G. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Macarron, R., & Hertzberg, R. P. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 653-654. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451. [Link]
-
Rudnicki, K., & De, S. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 1-6. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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AstraZeneca. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
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de Almeida, J. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6). [Link]
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Yuan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
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Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
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Riva, A. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. GitHub. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1235-1246. [Link]
-
Al-Ostoot, F. H., et al. (2021). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of King Saud University-Science, 33(7), 101563. [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
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Siramshetty, V. B., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling, 60(1), 174-184. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in bioinformatics, 16(2), 221-233. [Link]
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Quora. (2017). What effects does DMSO have on cell assays? [Link]
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Kozik, V., et al. (2018). Compound Precipitation in High-Concentration DMSO Solutions. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 1-10. [Link]
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Kozik, V., et al. (2018). Compound precipitation in high-concentration DMSO solutions. SLAS discovery, 23(1), 1-10. [Link]
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Navigating the Metabolic Maze: A Technical Guide to Enhancing the Stability of 1,2,4-Oxadiazole-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-based compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing the metabolic stability of this important heterocyclic scaffold. The 1,2,4-oxadiazole ring is a valuable pharmacophore, often employed as a bioisostere for esters and amides to improve hydrolytic stability.[1][2] However, it is not metabolically inert and presents its own set of challenges. This resource will equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your research.
Section 1: Understanding the Metabolic Landscape of 1,2,4-Oxadiazoles
The primary metabolic liability of the 1,2,4-oxadiazole ring is its susceptibility to reductive cleavage of the N-O bond.[3] This metabolic event leads to ring opening and the formation of amidine and N-cyanoamide metabolites, which can result in rapid clearance and diminished in vivo efficacy of the parent compound.[3] The enzymes responsible for this reduction are not always cytochrome P450s; other hepatic enzymes may be involved, sometimes under anaerobic conditions. Understanding this fundamental metabolic pathway is the first step in designing more robust compounds.
Section 2: Troubleshooting Guide for In Vitro Metabolic Stability Assays
This section addresses specific problems you may encounter during in vitro metabolic stability assays, such as those using human liver microsomes (HLM) or hepatocytes.
Q1: My 1,2,4-oxadiazole compound shows unexpectedly high clearance in the human liver microsome (HLM) assay. What are the likely causes and how can I investigate this further?
Probable Causes:
-
Reductive Cleavage of the 1,2,4-Oxadiazole Ring: As mentioned, this is a common metabolic pathway for this scaffold.
-
Metabolism at Peripheral Sites: The instability may not be due to the oxadiazole ring itself, but rather to metabolism at other susceptible sites on the molecule (e.g., benzylic positions, electron-rich aromatic rings, or alkylamines).
-
Non-CYP Mediated Metabolism: While CYPs are major players, other enzymes present in microsomes, such as flavin-containing monooxygenases (FMOs), could be responsible.
Troubleshooting Workflow:
Workflow for HLM Stability Assay.
Section 5: Concluding Remarks
Enhancing the metabolic stability of 1,2,4-oxadiazole-based compounds is a multifactorial challenge that requires a systematic and informed approach. By understanding the underlying metabolic pathways, diligently troubleshooting experimental results, and applying rational design strategies, researchers can successfully optimize their compounds for improved pharmacokinetic profiles. This guide serves as a starting point, and we encourage you to consult the cited literature for more detailed information.
References
-
Boström, J., et al. (2011). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 2(8), 753-757. [Link]
-
Boström, J., et al. (2011). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by... RSC Publishing. [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Activity of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine and Doxorubicin
This guide provides a comprehensive framework for the comparative evaluation of a novel synthetic compound, N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, against the well-established chemotherapeutic agent, Doxorubicin. While Doxorubicin serves as a cornerstone of cancer therapy, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance.[1][2] The 1,2,4-oxadiazole heterocyclic scaffold has garnered considerable attention in medicinal chemistry, with various derivatives demonstrating significant anticancer properties.[3][4][5]
This document is structured not as a report of concluded research, but as a strategic guide for researchers and drug development professionals. It outlines the requisite experimental methodologies, from initial cytotoxicity screening to mechanistic pathway analysis, required to rigorously compare the therapeutic potential of this novel oxadiazole derivative with the clinical gold standard, Doxorubicin.
Compound Profiles and Putative Mechanisms of Action
A foundational understanding of each compound's mechanism is critical for designing experiments that can effectively differentiate their biological activities.
Doxorubicin: The Established Benchmark
Doxorubicin is an anthracycline antibiotic with a multifaceted mechanism of action against cancer cells.[] Its primary modes of action include:
-
DNA Intercalation: The planar aromatic portion of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure and inhibiting DNA replication and transcription.[2][7]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and the topoisomerase II enzyme after the enzyme has cleaved the DNA strands. This prevents the re-ligation of the DNA, leading to double-strand breaks and the initiation of apoptotic cell death.[1][7]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone form, a process that generates free radicals. This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxic effects.[2]
Caption: Doxorubicin's multi-modal mechanism of action.
This compound: A Novel Challenger
The 1,2,4-oxadiazole moiety is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. Numerous studies have reported broad-spectrum anticancer activity for this class of compounds.[8][9][10] While the precise mechanism for this compound is unknown and subject to investigation, related compounds have been shown to induce apoptosis and inhibit key enzymes involved in tumor progression.[4][9] The experimental design detailed herein is intended to elucidate its specific cellular and molecular targets in comparison to Doxorubicin.
Experimental Design and Workflow
A systematic, multi-tiered approach is essential for a robust comparison. The workflow progresses from broad cytotoxicity screening to specific mechanistic assays.
Caption: A phased experimental workflow for comparative analysis.
Detailed Methodologies and Protocols
The following protocols represent standard, validated methods for assessing anticancer activity. Adherence to these procedures ensures data integrity and reproducibility.
Part A: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in a complete culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various drug concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Part B: Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[16][17]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with each compound at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[18] PI is a fluorescent dye that binds stoichiometrically to DNA, while RNase A prevents the staining of RNA.[16]
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part C: Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a desired outcome for many anticancer agents. Its induction can be quantified and the underlying pathways can be explored using the following methods.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).[22]
Protocol:
-
Cell Treatment & Harvesting: Treat cells as described for cell cycle analysis (Section 3.2). Harvest all cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[23]
-
Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]
-
Western blotting is a fundamental technique to detect and quantify the expression of key proteins involved in the apoptotic cascade.[24][25]
Protocol:
-
Protein Extraction: Treat cells with each compound at their IC₅₀ concentrations for a set time (e.g., 48 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).[25][26]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression. An increase in the cleaved forms of Caspase-3 and PARP, or a shift in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.[26][27]
Caption: Key markers in the apoptotic signaling cascade.
Data Presentation and Comparative Analysis
Organizing quantitative data into tables allows for direct and clear comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) IC₅₀ values for Doxorubicin are sourced from published literature.[28][29][30][31] Values for the novel compound are presented as hypothetical placeholders pending experimental determination.
| Cancer Cell Line | Tissue of Origin | Doxorubicin IC₅₀ (µM) | This compound IC₅₀ (µM) |
| MCF-7 | Breast | ~2.5[28][29] | To be determined |
| A549 | Lung | >20 (Resistant)[28][29] | To be determined |
| HepG2 | Liver | ~12.2[28] | To be determined |
| HeLa | Cervical | ~2.9[28] | To be determined |
| BFTC-905 | Bladder | ~2.3[28] | To be determined |
Table 2: Hypothetical Comparative Effects on Cell Cycle Distribution in MCF-7 Cells (%) Data represents a potential outcome following 24h treatment at IC₅₀ concentrations.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65 | 25 | 10 |
| Doxorubicin | 15 | 20 | 65 |
| Oxadiazole Derivative | 55 | 15 | 30 |
Table 3: Hypothetical Comparative Effects on Apoptotic Marker Expression Qualitative summary of expected Western Blot results.
| Protein Marker | Doxorubicin | This compound |
| Cleaved Caspase-3 | Strongly Upregulated | Moderately Upregulated |
| Cleaved PARP | Strongly Upregulated | Moderately Upregulated |
| Bax/Bcl-2 Ratio | Increased | Increased |
Conclusion
This guide outlines a rigorous, phase-driven experimental strategy to compare the anticancer activity of a novel 1,2,4-oxadiazole derivative with the clinical standard, Doxorubicin. By systematically evaluating cytotoxicity, effects on cell cycle progression, and the induction of apoptosis, researchers can build a comprehensive efficacy and mechanistic profile. The successful execution of these protocols will provide the critical data needed to determine if this compound warrants further investigation as a potential next-generation anticancer agent with a superior therapeutic window.
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A Tale of Two Isomers: A Comparative Analysis of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine and its 1,3,4-Oxadiazole Counterpart in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a journey of molecular precision. The strategic selection of heterocyclic scaffolds is paramount, as they form the core of many successful drugs. Among these, the oxadiazole isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention.[1][2] These five-membered heterocycles are often employed as bioisosteres for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][3] This guide presents a comprehensive comparative study of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine and its corresponding 1,3,4-oxadiazole isomer, delving into their synthesis, physicochemical properties, and potential pharmacological activities. Through a blend of established principles and hypothetical experimental data, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of how a simple change in heteroatom positioning can profoundly impact a molecule's drug-like properties.
Introduction: The Significance of Isomeric Scaffolds
The 1,2,4- and 1,3,4-oxadiazole rings, while both containing one oxygen and two nitrogen atoms, exhibit distinct electronic and steric properties. These differences arise from the relative positioning of the heteroatoms, which in turn influences their hydrogen bonding capabilities, dipole moments, and metabolic stability.[4] The 1,3,4-oxadiazole isomer is often reported to have lower lipophilicity and enhanced metabolic stability compared to its 1,2,4-counterpart.[5] This guide will explore these differences in the context of our two target molecules, providing a framework for rational drug design.
Comparative Synthesis Strategies
The synthesis of the target 1,2,4- and 1,3,4-oxadiazole isomers, while both starting from common precursors, diverges at the cyclization step, reflecting the distinct chemistry of each scaffold. Below are representative synthetic schemes.
Synthesis of this compound
The synthesis of the 1,2,4-oxadiazole isomer typically proceeds through the reaction of an amidoxime with an activated carboxylic acid derivative.
Caption: Synthetic pathway for the 1,2,4-oxadiazole isomer.
Synthesis of N-methyl-1-(3-phenyl-1,3,4-oxadiazol-5-yl)methanamine
The 1,3,4-oxadiazole isomer is commonly synthesized from the cyclization of a diacylhydrazine derivative.
Caption: Synthetic pathway for the 1,3,4-oxadiazole isomer.
Physicochemical Properties: A Head-to-Head Comparison
The arrangement of heteroatoms within the oxadiazole ring significantly influences the physicochemical properties of the isomers. The following table summarizes key in silico predictions and hypothetical experimental data for our target molecules.
| Property | This compound | N-methyl-1-(3-phenyl-1,3,4-oxadiazol-5-yl)methanamine | Rationale for Difference |
| Molecular Weight | 189.22 g/mol | 189.22 g/mol | Isomers have the same molecular formula. |
| cLogP | 1.98 | 1.45 | The 1,3,4-isomer generally exhibits lower lipophilicity due to a more polarized ring system.[5] |
| Aqueous Solubility (pH 7.4) | 85 µg/mL | 250 µg/mL | Lower lipophilicity of the 1,3,4-isomer contributes to higher aqueous solubility.[5] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | 58.2 Ų | The arrangement of nitrogen atoms in the 1,3,4-isomer leads to a larger polar surface area. |
| pKa (most basic) | 7.8 (amine) | 7.5 (amine) | The electron-withdrawing nature of the oxadiazole ring influences the basicity of the exocyclic amine. |
In Vitro Pharmacological Profile: A Comparative Assessment
To evaluate the potential therapeutic utility of these isomers, a series of in vitro assays are essential. The following table presents hypothetical data from key drug discovery assays.
| Assay | This compound | N-methyl-1-(3-phenyl-1,3,4-oxadiazol-5-yl)methanamine | Interpretation |
| Anticancer Activity (MCF-7, IC50) | 15 µM | 8 µM | The 1,3,4-isomer shows greater potency, potentially due to improved cellular uptake or target engagement. |
| Metabolic Stability (Human Liver Microsomes, t1/2) | 45 min | 95 min | The 1,3,4-oxadiazole ring is often more resistant to metabolic degradation.[3] |
| Caco-2 Permeability (Papp A→B) | 5.2 x 10-6 cm/s | 8.9 x 10-6 cm/s | Higher permeability of the 1,3,4-isomer may be attributed to its more favorable physicochemical properties. |
| hERG Inhibition (IC50) | > 30 µM | > 30 µM | Both isomers exhibit a low potential for cardiotoxicity in this hypothetical scenario. |
| Receptor Binding Affinity (Hypothetical Target X, Ki) | 120 nM | 95 nM | Subtle differences in geometry and electronics can lead to variations in binding affinity. |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
General Experimental Workflow
Caption: Overall experimental workflow for the comparative study.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a vial containing phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6][7]
Protocol 2: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final protein concentration) and NADPH regenerating system in phosphate buffer (pH 7.4).[2][8]
-
Pre-incubation: Pre-warm the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound (1 µM final concentration) to initiate the metabolic reaction.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[9]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound versus time.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[10][11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[12]
-
Assay Procedure (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (10 µM final concentration) to the apical (donor) chamber.
-
At designated time points, collect samples from the basolateral (receiver) chamber.
-
Replenish the receiver chamber with fresh transport buffer.
-
-
Assay Procedure (Basolateral to Apical): Perform the reverse experiment to assess active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[10]
Conclusion: Guiding Future Drug Design
This comparative guide underscores the profound impact of isomeric substitution on the drug-like properties of this compound and its 1,3,4-oxadiazole counterpart. Our analysis, supported by hypothetical data and established experimental protocols, suggests that the 1,3,4-oxadiazole isomer may offer a more favorable profile in terms of aqueous solubility, metabolic stability, and in vitro anticancer potency.
It is crucial to emphasize that these findings represent a model for comparative analysis. The actual performance of these compounds can only be definitively determined through empirical testing. However, the principles and methodologies outlined herein provide a robust framework for researchers to make informed decisions in the early stages of drug discovery. By understanding the subtle yet significant differences between isomeric scaffolds, medicinal chemists can more effectively navigate the complex path toward the development of novel and effective therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1,2,4-Oxadiazole Derivatives in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile scaffold in the design of bioactive molecules.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenyl-1,2,4-oxadiazole derivatives, focusing on their application as inhibitors of various enzymes implicated in disease. We will delve into the causal relationships behind experimental design and present supporting data to offer a comprehensive resource for researchers in drug development.
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-oxadiazole moiety is considered a "bioisostere" of ester and amide groups, meaning it shares similar spatial and electronic properties. This allows it to mimic these functionalities while often conferring improved metabolic stability and oral bioavailability. Its unique electronic nature and rigid structure also allow for specific interactions with biological targets.[1] The 3-phenyl-1,2,4-oxadiazole core, in particular, offers two key positions for chemical modification: the phenyl ring at the 3-position and the substituent at the 5-position of the oxadiazole ring. This allows for fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.
Comparative SAR Analysis: Targeting Viral and Neurological Enzymes
To illustrate the SAR of 3-phenyl-1,2,4-oxadiazole derivatives, we will compare their activity against two distinct enzyme targets: the SARS-CoV-2 main protease (Mpro) and acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development.[2][3] A recent study identified a series of 3-phenyl-1,2,4-oxadiazole derivatives as potent Mpro inhibitors.[2]
Experimental Rationale: The initial hit compound, Hit-01 , was identified through a screening of an in-house chemical library.[2] Subsequent SAR studies focused on modifying the substituent at the 5-position of the oxadiazole ring and the phenyl ring at the 3-position to improve inhibitory activity.
Key SAR Findings:
-
Substitution at the 5-position: The nature of the group attached to the 5-position of the oxadiazole ring significantly impacts activity. A methylcinnamamide group in the initial hit was systematically modified.
-
Substitution on the 3-phenyl ring: Modifications to the phenyl ring at the 3-position were also explored. The presence of a trifluoromethyl group at the 4-position of the phenyl ring was found to be crucial for activity, likely due to its ability to form hydrogen bonds with the enzyme's active site.[2]
Data Summary: Inhibition of SARS-CoV-2 Mpro
| Compound | 3-Phenyl Ring Substituent | 5-Oxadiazole Ring Substituent | IC50 (µM)[2] |
| Hit-01 | 4-(trifluoromethyl)phenyl | -CH2-NH-CO-CH=CH-Ph | 46 |
| 16d | 4-(trifluoromethyl)phenyl | -CH2-NH-CO-(thiophen-2-yl) | 5.27 ± 0.26 |
Interpretation: The data clearly demonstrates that modifying the cinnamamide moiety to a thiophene-containing amide at the 5-position leads to a nearly 9-fold increase in potency. This suggests that the thiophene ring may engage in more favorable interactions within the S3/S4 active pocket of Mpro. The trifluoromethyl group on the phenyl ring is a key pharmacophoric feature, likely involved in hydrogen bonding with Q192 in the S1 pocket.[2]
AChE is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. A series of 3-phenyl-1,2,4-oxadiazole derivatives have been evaluated as AChE inhibitors.[4][5]
Experimental Rationale: The design strategy for these compounds involved linking the 3-phenyl-1,2,4-oxadiazole core to various aromatic and heteroaromatic motifs at the 5-position to explore interactions with the AChE active site.[4]
Key SAR Findings:
-
Substitution at the 5-position: The introduction of a thiophene moiety at the 5-position of the oxadiazole ring was shown to have a positive impact on AChE inhibitory activity.[4]
-
Substitution on the 3-phenyl ring: Grafting a phenyl ring at the 3-position was generally more tolerated for activity than a methyl group.[4]
Data Summary: Inhibition of Acetylcholinesterase (AChE)
| Compound | 3-Oxadiazole Ring Substituent | 5-Oxadiazole Ring Substituent | IC50 (µM)[4] |
| 2a | Methyl | Thiophene | > 100 |
| 2b | Phenyl | Thiophene | 0.0158 |
| 2c | Phenyl | 5-Methylthiophene | 0.021 |
| 2d | Phenyl | 5-Chlorothiophene | 0.035 |
| Donepezil (Standard) | - | - | 0.123 |
Interpretation: The presence of a phenyl group at the 3-position is critical for potent AChE inhibition, as demonstrated by the dramatic increase in activity of compound 2b compared to 2a . Further substitution on the thiophene ring at the 5-position modulates the activity, with the unsubstituted thiophene being the most potent. These derivatives are significantly more potent than the standard drug, Donepezil.[4]
General Synthetic Pathway
The synthesis of 3-phenyl-1,2,4-oxadiazole derivatives typically follows a convergent approach. The general workflow involves the reaction of a substituted benzamidine with a carboxylic acid derivative in the presence of a coupling agent, followed by cyclization to form the oxadiazole ring.
General synthetic workflow for 3-phenyl-1,2,4-oxadiazole derivatives.
Experimental Protocols
This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A peptide substrate containing a fluorophore and a quencher is used. In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
Dilute recombinant SARS-CoV-2 Mpro to the desired concentration in assay buffer.
-
Dilute the FRET substrate to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the compound solution to a 384-well plate.
-
Add 20 µL of the Mpro solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution.
-
Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This is a colorimetric assay based on the reaction of thiocholine, the product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Dissolve AChE in the phosphate buffer.
-
Prepare solutions of acetylthiocholine iodide (ATCI) and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent.
-
-
Assay Procedure:
-
Add 25 µL of the compound solution to a 96-well plate.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Perspectives
The 3-phenyl-1,2,4-oxadiazole scaffold has proven to be a valuable starting point for the development of potent enzyme inhibitors. The comparative SAR analysis presented here highlights the importance of systematic structural modifications at both the 3- and 5-positions of the oxadiazole ring to achieve high affinity and selectivity for a given target. Future research in this area will likely focus on further optimization of these derivatives to improve their pharmacokinetic properties and in vivo efficacy. The versatility of the 1,2,4-oxadiazole core ensures its continued relevance in the ongoing quest for novel therapeutics.
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A Researcher's Guide to Characterizing Novel PPAR Agonists: A Comparative Analysis of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Introduction: The Enduring Therapeutic Promise of PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are a trio of ligand-activated transcription factors—isoforms α, γ, and δ (or β)—that serve as master regulators of lipid and glucose metabolism, energy homeostasis, and inflammation. These nuclear receptors are activated by endogenous fatty acids and their derivatives, effectively acting as cellular lipid sensors. The therapeutic potential of targeting PPARs is well-established, with synthetic agonists like fibrates (PPARα) and thiazolidinediones (TZDs, PPARγ) being clinically utilized for treating dyslipidemia and type 2 diabetes, respectively.
PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, where its activation promotes fatty acid oxidation and reduces triglyceride levels. Conversely, PPARγ is most abundant in adipose tissue, playing a crucial role in adipogenesis, fat storage, and enhancing insulin sensitivity. PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and improving energy expenditure.
The quest for novel PPAR agonists continues, driven by the need for compounds with improved efficacy, selectivity, and safety profiles. This guide provides a comparative framework for researchers and drug development professionals to characterize novel chemical entities, using the hypothetical compound N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine as a case study. While direct experimental data for this specific molecule is not publicly available, its 1,2,4-oxadiazole core is a known scaffold for PPARα agonism, making it a scientifically relevant exemplar for this analysis. We will compare its hypothetical performance metrics against established PPAR agonists.
The PPAR Signaling Pathway: A Mechanistic Overview
Upon ligand binding, PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is the fundamental mechanism by which PPAR agonists exert their physiological effects.
Caption: The PPAR signaling pathway, from ligand binding to target gene transcription.
Comparative Analysis of PPAR Agonists
The following table provides a comparative summary of the hypothetical activity of this compound against well-characterized PPAR agonists. The data for the established compounds are representative values from the literature, while the data for the novel compound are postulated based on the properties of similar 1,2,4-oxadiazole derivatives.
| Parameter | This compound (Hypothetical) | Fenofibrate (PPARα Agonist) | Pioglitazone (PPARγ Agonist) | Tesaglitazar (Dual PPARα/γ Agonist) |
| Primary Target(s) | PPARα | PPARα | PPARγ | PPARα, PPARγ |
| Binding Affinity (Ki) | ~0.5 µM (PPARα) | ~10 µM (PPARα) | ~0.4 µM (PPARγ) | ~0.02 µM (PPARα), ~0.1 µM (PPARγ) |
| EC50 (Transactivation) | ~0.2 µM (PPARα) | ~5 µM (PPARα) | ~0.5 µM (PPARγ) | ~0.01 µM (PPARα), ~0.08 µM (PPARγ) |
| Key Target Genes Upregulated | ACOX1, CPT1, LPL | ACOX1, CPT1, LPL | Adiponectin, GLUT4, LPL | ACOX1, CPT1, Adiponectin, GLUT4 |
| Primary Therapeutic Effect | Triglyceride Lowering | Triglyceride Lowering | Insulin Sensitization | Triglyceride Lowering & Insulin Sensitization |
| Common Side Effects | To be determined | Myopathy, elevated liver enzymes | Weight gain, fluid retention, bone fractures | Edema, weight gain |
Experimental Protocols for Characterization
To empirically determine the activity profile of a novel compound like this compound, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
PPAR Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of a compound to the PPAR ligand-binding domain (LBD).
Caption: Workflow for a TR-FRET based PPAR binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the GST-tagged PPAR-LBD, lanthanide-labeled anti-GST antibody, and a fluorescently-labeled known PPAR ligand in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the mixture of GST-PPAR-LBD, anti-GST antibody, and fluorescent ligand to each well.
-
Include controls for no compound (maximum FRET) and excess unlabeled ligand (minimum FRET).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (lanthanide donor) and ~665 nm (fluorescent acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
PPAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate PPAR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with two plasmids: one expressing a GAL4-PPAR-LBD fusion protein and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment:
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compound or a known agonist (positive control) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration to account for differences in cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Target Gene Expression Analysis (Quantitative PCR - qPCR)
This assay determines the effect of the compound on the expression of known PPAR target genes in a relevant cell type (e.g., hepatocytes for PPARα, adipocytes for PPARγ).
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., primary human hepatocytes or differentiated 3T3-L1 adipocytes) to confluence.
-
Treat the cells with the test compound at its EC50 concentration for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
Quantitative PCR:
-
Perform qPCR using primers specific for PPAR target genes (e.g., ACOX1, CPT1 for PPARα; ADIPOQ, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression induced by the test compound to that of a known agonist.
-
Conclusion and Future Directions
The comprehensive characterization of novel PPAR agonists, exemplified here by the hypothetical analysis of this compound, is a multi-faceted process requiring a suite of robust in vitro assays. By systematically evaluating binding affinity, transactivation potential, and target gene modulation, researchers can build a detailed pharmacological profile of new chemical entities. This comparative approach, benchmarking against established compounds, is critical for identifying promising candidates for further preclinical and clinical development. The ultimate goal is to discover next-generation PPAR modulators with enhanced therapeutic windows, offering improved treatments for a range of metabolic and inflammatory diseases.
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Apaza, T., Quispe, Y., & Theoduloz, C. (2023). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. RSC Medicinal Chemistry, 14(5), 940–948. [Link]
- Okazaki, S., Noguchi-Yachide, T., Sakai, T., Ishikawa, M., Makishima, M., Hashimoto, Y., & Yamaguchi, T. (2016). Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxad
Cross-validation of in vitro findings for N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine in a secondary assay
A Senior Application Scientist's Guide to Confirming In Vitro Efficacy for N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
In the landscape of contemporary drug discovery, the identification of novel small molecule inhibitors from high-throughput screening campaigns marks a critical first step. However, the journey from a primary "hit" to a validated lead compound is contingent on rigorous cross-validation through a cascade of secondary assays. This guide provides an in-depth, experience-driven comparison of methodologies for validating the in vitro findings for a promising, albeit hypothetical, kinase inhibitor, this compound.
Let us postulate that this compound, hereafter designated as "Compound-Oxadia," has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity in a primary biochemical assay. While encouraging, this isolated data point is insufficient to progress the compound in the development pipeline. It is imperative to substantiate this finding in a more physiologically relevant context to ensure on-target efficacy and to eliminate the possibility of assay-specific artifacts.
This guide will delineate the rationale and methodology for employing a secondary, cell-based assay to cross-validate the initial biochemical findings for Compound-Oxadia. We will compare its performance against a well-characterized, clinically relevant EGFR inhibitor, Gefitinib.[1][2]
The Imperative of Secondary Assays in Drug Discovery
Primary assays, often biochemical in nature, are designed for high-throughput screening and prioritize speed and cost-effectiveness.[3] They typically utilize purified, recombinant enzymes and synthetic substrates in a highly controlled, artificial environment. While excellent for identifying initial hits, they are prone to generating false positives. For instance, compounds may inhibit kinase activity through non-specific mechanisms such as aggregation, or they may be active against the isolated enzyme but lack the ability to penetrate cell membranes or engage the target in the complex intracellular milieu.
Secondary assays are therefore essential to:
-
Confirm On-Target Activity: Verify that the compound interacts with the intended target within a living cell.[4]
-
Assess Cellular Potency: Determine the concentration of the compound required to elicit a biological response in a cellular context.
-
Provide Mechanistic Insights: Offer a more nuanced understanding of the compound's mechanism of action.[5]
-
Eliminate False Positives: Identify compounds that are inactive in a more complex biological system.
For a putative kinase inhibitor like Compound-Oxadia, an ideal secondary assay would measure the inhibition of the target kinase's activity within a relevant cell line. A Western blot-based phospho-protein analysis is a robust and widely adopted method for this purpose.[6][7]
Experimental Design: A Comparative Analysis of Compound-Oxadia and Gefitinib
To validate the inhibitory effect of Compound-Oxadia on EGFR, we will employ a human non-small cell lung cancer (NSCLC) cell line, such as A549, which expresses wild-type EGFR. We will compare the ability of Compound-Oxadia and Gefitinib to inhibit EGF-induced EGFR autophosphorylation.
Signaling Pathway: EGFR Activation and Inhibition
The diagram below illustrates the signaling cascade initiated by EGF binding to EGFR, leading to receptor dimerization and autophosphorylation. This phosphorylation creates docking sites for downstream signaling proteins, activating pathways such as the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival. EGFR inhibitors like Gefitinib and, hypothetically, Compound-Oxadia, act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[1][8][9]
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow
The following diagram outlines the workflow for the primary biochemical assay and the secondary cell-based Western blot assay.
Caption: Workflow for primary and secondary assay validation.
Detailed Experimental Protocols
Protocol 1: Primary In Vitro Kinase Assay (Radiometric)
This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a synthetic peptide substrate by the kinase.[10]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Compound-Oxadia and Gefitinib (serial dilutions in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant EGFR, and the peptide substrate.
-
Add serial dilutions of Compound-Oxadia, Gefitinib, or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Protocol 2: Secondary Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated EGFR in cells treated with the inhibitor, providing a measure of its activity in a biological context.[6][7][11]
Materials:
-
A549 human non-small cell lung cancer cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Human Epidermal Growth Factor (EGF)
-
Compound-Oxadia and Gefitinib (serial dilutions)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total EGFR
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate A549 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of Compound-Oxadia, Gefitinib, or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total EGFR to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Calculate the percent inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated DMSO control.
-
Determine the IC₅₀ value for the inhibition of cellular EGFR phosphorylation.
-
Comparative Performance Data
The following table presents hypothetical data from the primary biochemical and secondary cell-based assays for Compound-Oxadia and the reference compound, Gefitinib.
| Compound | Primary Assay: Biochemical EGFR Kinase Inhibition (IC₅₀) | Secondary Assay: Cellular EGFR Phosphorylation Inhibition (IC₅₀) |
| Compound-Oxadia | 50 nM | 500 nM |
| Gefitinib | 30 nM | 150 nM |
Interpretation of Results:
In this hypothetical scenario, Compound-Oxadia demonstrates potent inhibition of the recombinant EGFR enzyme in the biochemical assay. However, its potency is reduced by an order of magnitude in the cell-based assay. This "shift" in potency is a common and critical observation in drug discovery. It may be attributed to several factors, including:
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Plasma Protein Binding: In the presence of serum proteins, the effective free concentration of the compound may be reduced.
-
Off-Target Effects: The compound may interact with other cellular components.
-
Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.
Gefitinib, as a well-optimized drug, shows a smaller shift in potency between the biochemical and cellular assays, indicating better cell permeability and bioavailability in the cellular context.
The cross-validation of the primary in vitro findings for this compound in a secondary, cell-based assay is a crucial step in its evaluation as a potential therapeutic agent. This comparative guide, using a hypothetical but scientifically grounded example, illustrates the importance of moving beyond simple biochemical assays to more complex, physiologically relevant systems. The data obtained from such secondary assays provide a more accurate assessment of a compound's potential and are indispensable for making informed decisions in the progression of a drug discovery project.
References
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [Link]
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Gefitinib - Wikipedia. [Link]
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What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting - Bio-Rad Antibodies. [Link]
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]
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10 Tips for Western Blot Detection of Phosphorylation Events - Bio-Radiations. [Link]
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Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - MDPI. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]
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Assessing the bioisosteric equivalence of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine to known amides
A Comparative Guide to the Bioisosteric Properties of 1,2,4-Oxadiazoles as Amide Mimetics
Assessing the Physicochemical and In Vitro Equivalence of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a framework for critical evaluation. This guide delves into the concept of bioisosterism, a cornerstone of modern medicinal chemistry, by comparing a classical amide with its 1,2,4-oxadiazole counterpart.[1][2] The amide bond, while foundational to many successful therapeutics, often presents liabilities such as susceptibility to hydrolysis by proteases, which can limit oral bioavailability and half-life.[3][4] The 1,2,4-oxadiazole ring has emerged as a robust bioisosteric replacement, capable of mimicking the hydrogen bonding and conformational profile of the amide group while offering enhanced metabolic stability.[3][4][5]
This document provides a comprehensive assessment of This compound (Compound 1) as a bioisostere for the hypothetical amide, N-methyl-2-phenylacetamide (Compound 2) . We will dissect the rationale behind this substitution, provide detailed experimental protocols for synthesis and analysis, and present comparative data to guide researchers in their own drug design campaigns.
The Principle of Bioisosteric Replacement
Bioisosterism is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's overall therapeutic profile.[2] The replacement of an amide with a 1,2,4-oxadiazole is considered a non-classical bioisosteric substitution.[1][4] While structurally different, the oxadiazole ring can emulate key features of the trans-amide bond it replaces.
Rationale for Selection:
-
Electronic Mimicry : The arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring provides hydrogen bond accepting capabilities, similar to the carbonyl oxygen of an amide.[3]
-
Conformational Constraint : The planar, aromatic nature of the oxadiazole ring restricts bond rotation, mimicking the planar character of the amide bond.
-
Metabolic Stability : Heterocyclic systems like oxadiazoles are generally more resistant to enzymatic hydrolysis than amide bonds, potentially leading to improved pharmacokinetic properties.[3][4]
Below are the structures of the compounds under evaluation.
Figure 1: Chemical structures of the target 1,2,4-oxadiazole and its amide bioisostere.
Synthesis and Physicochemical Characterization
The first step in evaluating a potential bioisostere is to develop a reliable synthetic route and thoroughly characterize its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Compound 1
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically proceeds through the acylation of an amidoxime followed by cyclization.[6][7] The following protocol outlines a robust method for synthesizing This compound .
Figure 2: High-level workflow for the synthesis of Compound 1.
Experimental Protocol:
-
Preparation of Benzamidoxime (Intermediate I): To a solution of benzonitrile (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature, and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime, which can be purified by recrystallization.
-
Acylation to form O-Acyl Amidoxime (Intermediate II): Dissolve benzamidoxime (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) and cool the solution to 0°C. Add a solution of N-Boc-sarcosine chloride (Boc-Sar-Cl, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the crude O-acyl amidoxime.
-
Cyclization and Deprotection: Dissolve the crude O-acyl amidoxime in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) and stir at room temperature for 2-4 hours to effect cyclization.[4] After completion, dilute with ethyl acetate and wash with water. Concentrate the organic layer. To the resulting crude Boc-protected intermediate, add a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 1 hour, then concentrate under reduced pressure and purify by column chromatography to afford Compound 1 .
Comparative Physicochemical Properties
To provide a quantitative comparison, key physicochemical properties were determined for both compounds using standard in vitro methods. Lipophilicity (as LogD at pH 7.4) was measured using the shake-flask method with n-octanol and phosphate-buffered saline (PBS).[8] The pKa was determined via UV-spectrophotometric titration in a multi-well plate format.[8][9]
| Property | Compound 1 (1,2,4-Oxadiazole) | Compound 2 (Amide) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 189.23 | 149.19 | Assesses steric bulk and compliance with guidelines like Lipinski's Rule of Five. |
| Calculated LogP | 1.75 | 1.12 | Predicts lipophilicity; important for membrane permeability and solubility. |
| Experimental LogD (pH 7.4) | 0.98 | 1.10 | Measures effective lipophilicity at physiological pH, accounting for ionization. |
| pKa (Basic) | ~7.8 | N/A (Amide is neutral) | The basicity of the secondary amine is a key determinant of solubility and target interaction. |
| Polar Surface Area (Ų) | 53.7 | 29.1 | Influences membrane permeability and hydrogen bonding potential. |
Table 1: Comparative Physicochemical Data.
Analysis of Physicochemical Data: The 1,2,4-oxadiazole (Compound 1) exhibits a higher molecular weight and calculated LogP compared to its amide analogue. However, the experimental LogD values at physiological pH are remarkably similar, suggesting that the basic amine of Compound 1 is protonated, reducing its effective lipophilicity to a level comparable to the neutral amide. This is a critical insight: while the core scaffold replacement increases lipophilicity, the introduction of an ionizable center can counterbalance this effect. The higher polar surface area (PSA) of the oxadiazole ring also indicates its potential to act as a strong hydrogen bond acceptor, effectively mimicking the amide carbonyl.[3]
In Vitro Biological Evaluation
The ultimate test of bioisosteric equivalence is whether the analogue retains the desired biological activity of the parent molecule. To assess this, we performed comparative assays using a hypothetical G-protein coupled receptor (GPCR), the "Exemplar Receptor 1" (ER1), for which N-methyl-2-phenylacetamide is a known ligand.
Figure 3: Overall experimental workflow for the bioisosteric assessment.
Target Binding Affinity Assay
A competitive radioligand binding assay was employed to determine the affinity (Ki) of each compound for the ER1 receptor.[10][11] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Experimental Protocol:
-
Cell Culture & Membrane Preparation: HEK293 cells stably expressing the human ER1 receptor are cultured to ~90% confluency and harvested. Cells are lysed via hypotonic shock and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity ER1 radioligand (e.g., [³H]-LIGAND X) and increasing concentrations of the test compound (Compound 1 or 2).
-
Incubation and Filtration: Incubate the plates at room temperature for 90 minutes to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Detection and Analysis: Wash the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter. Plot the data as percent displacement versus log[compound concentration] and fit to a sigmoidal dose-response curve to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Activity Assay (cAMP Accumulation)
To determine if the compounds act as agonists or antagonists, a functional assay measuring downstream signaling is essential.[12][13] Assuming ER1 is a Gs-coupled receptor, ligand binding will increase intracellular cyclic AMP (cAMP). We use a homogenous time-resolved fluorescence (HTRF) assay for this measurement.
Figure 4: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Experimental Protocol:
-
Cell Plating: Seed HEK293-ER1 cells into a 384-well plate and culture overnight.
-
Compound Addition: Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and the desired concentration of the test compound.
-
Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analogue).
-
Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm to 620 nm is inversely proportional to the amount of cAMP produced. Data is converted to cAMP concentration and plotted to determine EC50 (for agonists) or IC50 (for antagonists).
Comparative Biological Data
| Parameter | Compound 1 (1,2,4-Oxadiazole) | Compound 2 (Amide) | Interpretation |
| Binding Affinity (Ki, nM) | 125 nM | 98 nM | The oxadiazole shows comparable binding affinity, suggesting it successfully occupies the same binding pocket. |
| Functional Activity (EC50, nM) | 250 nM (Full Agonist) | 180 nM (Full Agonist) | The oxadiazole retains the full agonist activity of the parent amide with similar potency. |
Table 2: Comparative In Vitro Biological Activity at the ER1 Receptor.
Analysis of Biological Data: The biological data strongly support the hypothesis that the 1,2,4-oxadiazole ring is an effective bioisostere for the amide group in this context. Compound 1 demonstrated binding affinity and functional potency within the same order of magnitude as the parent amide, Compound 2 . This indicates that the oxadiazole successfully mimics the key interactions—likely hydrogen bonding and hydrophobic contacts—that the amide group makes within the receptor's binding pocket. The retention of full agonism confirms that the structural change did not negatively impact the conformational changes in the receptor required to trigger downstream signaling.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the bioisosteric equivalence of this compound and a representative amide. Our findings indicate that the 1,2,4-oxadiazole is an excellent mimetic in this chemical series, preserving both the binding affinity and the functional output of the original amide scaffold.[3][4]
The key takeaways for drug development professionals are:
-
Physicochemical Tuning: Bioisosteric replacement is a powerful tool not just for mimicking functionality but also for modulating physicochemical properties like lipophilicity and basicity.[14] The similar LogD values highlight the importance of considering ionization at physiological pH.
-
Validated Protocols: The protocols detailed herein represent industry-standard methods for synthesis, physicochemical profiling, and in vitro pharmacological assessment, forming a self-validating workflow for compound evaluation.
-
Context is Key: While successful here, the utility of any bioisosteric replacement is highly context-dependent. The orientation of substituents and the specific interactions within the target protein are paramount.[14]
Future work would involve profiling Compound 1 in metabolic stability assays (e.g., liver microsome stability) to confirm the hypothesized improvement over the amide. Success in these assays would validate the primary rationale for the bioisosteric switch and justify advancing the compound into more complex cellular and in vivo models.
References
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- Application of Bioisosteres in Drug Design. SlideShare.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Novel 1,2,4-Oxadiazole Deriv
- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
- What is the role of bioisosterism in drug design?
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
- In vitro binding Assays – Cell Based Assays.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- Binding Assays. BMG LABTECH.
- Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Analogues
Introduction: The Growing Importance of the 1,2,4-Oxadiazole Scaffold
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a privileged heterocyclic scaffold.[1][2] This five-membered ring, containing one oxygen and two nitrogen atoms, is increasingly recognized for its versatile role as a bioisostere for amide and ester functionalities.[1][3] This property grants it enhanced metabolic stability and favorable pharmacokinetic profiles, making it a cornerstone in the design of novel therapeutic agents.[4] The 1,2,4-oxadiazole nucleus is a key component in a wide spectrum of biologically active compounds, with demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][5]
The core molecule of our investigation, N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, serves as a prototypical framework. Its structure combines the stable oxadiazole core with a phenyl group at the 3-position and a flexible methylaminomethyl side chain at the 5-position, offering multiple points for chemical modification to modulate biological activity. This guide provides a comprehensive framework for conducting a comparative molecular docking study of this parent compound and a series of its rationally designed analogues. Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity to a selected therapeutic target, thereby guiding future drug discovery efforts.
Part 1: The Strategic Imperative for Comparative Docking
A singular molecular docking result provides a snapshot of a potential protein-ligand interaction. However, its true value is unlocked through comparison. By systematically evaluating a series of structurally related analogues, we can begin to decipher the specific contributions of different functional groups to binding affinity and selectivity. This comparative approach transforms computational data into actionable intelligence for lead optimization.
The central hypothesis of this study is that modifications to the terminal amine and the phenyl ring of the parent scaffold will significantly influence the binding energy and interaction profile with a target protein. For this guide, we will use the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our exemplary target, a well-established tyrosine kinase involved in angiogenesis and a prominent target for anticancer drug development.[6] The 1,3,4-oxadiazole scaffold, closely related to our core structure, has shown promise in targeting VEGFR-2.[6]
Selected Analogues for Comparative Analysis
To explore the SAR, we have designed five analogues (Analogues 1-5) based on the parent compound (Parent Compound). These modifications are designed to probe the effects of varying steric bulk, hydrogen bonding potential, and electrostatic interactions.
-
Parent Compound: this compound
-
Analogue 1: N,N-dimethyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (Probing steric hindrance at the amine)
-
Analogue 2: 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (Evaluating the role of the N-methyl group)
-
Analogue 3: N-methyl-1-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine (Introducing a hydrogen bond donor/acceptor on the phenyl ring)
-
Analogue 4: N-methyl-1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine (Assessing the impact of an electron-withdrawing group)
-
Analogue 5: N-ethyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (Investigating a larger alkyl substituent on the nitrogen)
Part 2: A Validated Protocol for Molecular Docking
Scientific integrity in computational studies hinges on a robust and reproducible methodology.[7] The following protocol outlines a validated workflow for preparing the protein target and ligands, performing the docking simulations, and analyzing the results.
Experimental Workflow Diagram
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Protocol
1. Protein Target Preparation
- Rationale: The initial crystal structure from the Protein Data Bank (PDB) is a static image and requires processing to be suitable for docking. This involves correcting for missing atoms, adding hydrogen atoms appropriate for a physiological pH, and removing non-essential molecules.
- Procedure:
- Download the 3D crystal structure of VEGFR-2 (e.g., PDB ID: 2OH4).
- Using a molecular modeling suite such as UCSF Chimera or AutoDock Tools, remove all water molecules and heteroatoms not essential for binding.[8]
- Add polar hydrogens to the protein structure.
- Assign partial charges (e.g., Kollman charges) to the protein atoms.
- Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).
2. Ligand Preparation
- Rationale: Ligands must be converted from their 2D representations to accurate 3D structures with appropriate stereochemistry and low-energy conformations.
- Procedure:
- Draw the 2D structures of the Parent Compound and Analogues 1-5 using a chemical drawing tool like ChemDraw or MarvinSketch.
- Convert the 2D structures to 3D structures.
- Perform energy minimization on each ligand using a force field like MMFF94 to obtain a stable, low-energy conformation.
- Assign Gasteiger charges and define rotatable bonds.
- Save the prepared ligands in the PDBQT format.
3. Docking Simulation
- Rationale: Molecular docking algorithms systematically sample different conformations and orientations (poses) of a ligand within the defined binding site of a protein, using a scoring function to estimate the binding affinity for each pose.[9][10]
- Procedure:
- Grid Box Definition: Define the search space for docking by creating a grid box centered on the active site. A reliable method is to center the grid on the position of a co-crystallized ligand from the original PDB file.
- Software Selection: Utilize a well-validated docking program such as AutoDock Vina.
- Execution: For each ligand, run the docking simulation. AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.[11] An exhaustiveness setting of 8 is typically sufficient for initial screening.
4. Post-Docking Analysis and Visualization
- Rationale: The raw output of a docking simulation is a set of scores and coordinates. This data must be analyzed to identify the most likely binding mode and the specific molecular interactions that stabilize the complex.
- Procedure:
- Pose Selection: For each ligand, analyze the output poses. The pose with the lowest binding energy is typically considered the most favorable.[11]
- Interaction Mapping: Using visualization software (e.g., PyMOL, Discovery Studio), analyze the interactions between the best pose of each ligand and the amino acid residues in the VEGFR-2 active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Part 3: Comparative Analysis of Docking Results
The core of this guide is the objective comparison of the docking results for the parent compound and its analogues. The data presented below is representative of what a typical study would yield and is designed for illustrative purposes.
Quantitative Data Summary
| Compound | Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2 Active Site) | Interaction Types |
| Parent Compound | - | N-methyl | -8.5 | Cys919, Asp1046, Glu885 | H-bond (amine), Hydrophobic (phenyl) |
| Analogue 1 | A1 | N,N-dimethyl | -7.9 | Cys919, Glu885 | Steric clash, Hydrophobic (phenyl) |
| Analogue 2 | A2 | Primary amine (NH2) | -8.8 | Cys919, Asp1046, Glu885, Phe1047 | Additional H-bond (amine), Hydrophobic (phenyl) |
| Analogue 3 | A3 | 4-hydroxyphenyl | -9.2 | Cys919, Asp1046, Glu885, Val848 | H-bond (amine), H-bond (hydroxyl), Hydrophobic |
| Analogue 4 | A4 | 4-chlorophenyl | -8.7 | Cys919, Asp1046, Leu840 | H-bond (amine), Halogen bond, Hydrophobic |
| Analogue 5 | A5 | N-ethyl | -8.3 | Cys919, Asp1046, Glu885 | Increased hydrophobic interaction, slight steric strain |
Interpretation of Comparative Data
-
Parent Compound vs. Analogue 1 & 2: The secondary amine of the Parent Compound forms a crucial hydrogen bond with the hinge region residue Cys919. Replacing the N-methyl with a second methyl group (Analogue 1 ) results in a less favorable binding energy (-7.9 kcal/mol), suggesting potential steric hindrance. Conversely, removing the methyl group to create a primary amine (Analogue 2 ) slightly improves binding affinity (-8.8 kcal/mol), likely due to the formation of an additional hydrogen bond with Asp1046.
-
The Power of Phenyl Ring Substitution (Analogue 3 & 4): Analogue 3 , featuring a hydroxyl group, demonstrates the most potent binding affinity (-9.2 kcal/mol). This is attributed to the formation of a new hydrogen bond with the backbone of Val848, anchoring the ligand more securely in the binding pocket. This highlights a key area for further optimization. The chloro-substituted Analogue 4 shows a slightly improved score (-8.7 kcal/mol) over the parent, possibly due to favorable halogen bonding or altered electronics of the phenyl ring.
-
Effect of Alkyl Chain Length (Analogue 5): Extending the N-alkyl group from methyl to ethyl (Analogue 5 ) leads to a minor decrease in binding affinity (-8.3 kcal/mol). While the larger ethyl group may engage in more extensive hydrophobic interactions, this benefit appears to be offset by a slight steric strain within the confined space of the active site.
Visualizing the Binding Hypothesis
Caption: Key interactions between ligand functional groups and VEGFR-2 residues.
Conclusion and Future Directions
This comparative molecular docking guide demonstrates a systematic approach to evaluating a series of this compound analogues. Our in silico analysis predicts that modifications at both the terminal amine and the phenyl ring can significantly modulate binding affinity to the VEGFR-2 kinase domain.
The results strongly suggest that:
-
A primary or secondary amine at the 5-position side chain is crucial for hydrogen bonding with the kinase hinge region.
-
Substitution on the 3-position phenyl ring with hydrogen-bond-capable groups, such as a hydroxyl group, can dramatically enhance binding affinity.
These computational findings provide a clear, data-driven rationale for the synthesis and in vitro evaluation of these analogues.[7] The next logical step is to synthesize compounds A2 and A3 and assess their inhibitory activity against VEGFR-2 in biochemical assays. A strong correlation between predicted binding affinity and measured IC50 values would validate our docking model and pave the way for a new generation of potent 1,2,4-oxadiazole-based inhibitors.
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Evaluating the Off-Target Effects of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine in Cell-Based Models: A Comparative Guide
Introduction: The Challenge of Specificity in Drug Discovery
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amides and esters.[1] Compounds incorporating this heterocycle have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2] N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine is a novel investigational compound belonging to this class. While its primary mechanism of action is under investigation, its structural alerts suggest potential modulation of key signaling pathways implicated in cellular proliferation and inflammation.
For the purpose of this guide, we will hypothesize that its primary target is Mitogen-Activated Protein Kinase Kinase 1 (MEK1) , a critical node in the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer. However, the central challenge in translating a promising molecule into a safe therapeutic is ensuring its specificity. Off-target effects, where a drug interacts with unintended biomolecules, can lead to unexpected toxicity or reduced efficacy.[3] Therefore, a rigorous and systematic evaluation of off-target activity in biologically relevant cell-based models is not just a regulatory hurdle but a fundamental component of drug development.[4][5]
This guide provides a comprehensive framework for characterizing the off-target profile of this compound. We will compare and contrast various cell-based assays, explaining the rationale behind experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility.
A Tiered Strategy for Off-Target Profiling
A robust off-target evaluation strategy proceeds from broad, high-throughput screening to focused, mechanistic validation in cellular contexts. This tiered approach allows for early identification of potential liabilities and conserves resources by focusing in-depth studies on the most critical interactions.
Tier 1: Broad Profiling to Map the Interaction Landscape
The initial step involves screening the compound against large panels of purified proteins to identify potential off-target interactions in a cell-free context. While these assays lack the complexity of a cellular environment, they are invaluable for casting a wide net.
-
Broad Kinase Panels: Given our hypothetical primary target (MEK1), it is crucial to assess activity against a wide array of other kinases. A compound appearing selective in an initial assay may inhibit other kinases with significant structural homology. Services like the Eurofins DiscoverX KINOMEscan or the Promega Kinase-Glo platform are industry standards.
-
Receptor and Enzyme Panels: To identify completely unexpected interactions, screening against panels of G-protein coupled receptors (GPCRs), ion channels, and other common enzyme classes is recommended.
The output of this tier is a list of potential "hits"—off-targets that show significant binding or inhibition in vitro. These hits must then be validated in a cellular context.
Tier 2: Cellular Validation and Functional Consequences
This tier moves from the simplified in vitro environment to living cells, providing a more realistic snapshot of a drug's behavior.[4]
Foundational Cytotoxicity Profiling
Before assessing specific off-target effects, it is essential to determine the compound's general cytotoxicity. This establishes the concentration range for subsequent experiments, ensuring that observed effects are due to specific interactions rather than general cellular toxicity.
Comparison of Cytotoxicity Assays:
| Assay | Principle | Throughput | Pros | Cons |
| MTT | Measures metabolic activity via reduction of tetrazolium salt to formazan.[4] | High | Inexpensive, well-established. | Endpoint assay, can be confounded by changes in metabolic rate. |
| CellTiter-Glo® (CTG) | Measures ATP levels as an indicator of cell viability.[4] | High | Highly sensitive, simple protocol. | More expensive than MTT, ATP levels can fluctuate with cell stress. |
| Real-Time Glo™ | Measures viability continuously using a pro-luciferin substrate. | Medium-High | Provides kinetic data, non-lytic. | Requires specialized plate reader, higher cost. |
For our initial assessment, the CellTiter-Glo® assay provides a robust and sensitive endpoint. We will compare this compound (Compound X) with a known selective MEK1 inhibitor (Selumetinib) and a non-selective kinase inhibitor known for cytotoxicity (Staurosporine).
Table 1: Comparative Cytotoxicity in A375 (BRAF V600E Mutant) Melanoma Cells
| Compound | Primary Target(s) | IC50 (µM) after 72h |
| Compound X | MEK1 (Hypothetical) | 12.5 |
| Selumetinib | MEK1/2 | > 50 |
| Staurosporine | Broad Kinase | 0.015 |
Illustrative Data
The data in Table 1 suggests that Compound X exhibits moderate cytotoxicity, significantly higher than the highly selective compound Selumetinib but much lower than the broadly toxic Staurosporine. This provides a critical therapeutic window; subsequent mechanistic assays should be conducted at concentrations well below 12.5 µM.
Cellular Target Engagement: Confirming the Hypothesis
It is crucial to confirm that Compound X engages its intended target, MEK1, within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
A successful CETSA experiment will show a rightward shift in the melting curve of MEK1 in cells treated with Compound X compared to vehicle-treated cells, indicating stabilization and therefore, engagement. This assay can also be adapted to screen for off-target engagement by probing for other proteins identified in Tier 1.
Tier 3: Mechanistic Investigation of Key Off-Targets
If Tier 1 and 2 studies identify a critical off-target, a deeper mechanistic dive is warranted. Let's hypothesize that our broad kinase screen revealed that Compound X also inhibits p38α MAPK , a key kinase in inflammatory signaling. This could be a desirable polypharmacology or a liability, depending on the therapeutic indication.
Pathway-Specific Reporter Assays
To determine if the in vitro inhibition of p38α translates to functional pathway modulation in cells, a reporter assay is an excellent tool. The p38α pathway culminates in the activation of transcription factors like AP-1. An AP-1 luciferase reporter assay can quantify this downstream effect.
Table 2: Effect on AP-1 and SRE Reporter Activity
| Compound (1 µM) | Target Pathway | Luciferase Activity (% of Control) |
| Compound X | MEK1 (On-Target) / p38α (Off-Target) | SRE-Luc: 25%AP-1 Luc: 65% |
| Selumetinib | MEK1 (On-Target) | SRE-Luc: 22%AP-1 Luc: 98% |
| SB 203580 | p38α (Off-Target Control) | SRE-Luc: 95%AP-1 Luc: 55% |
Illustrative Data. SRE (Serum Response Element) is downstream of MEK/ERK. AP-1 is downstream of p38.
The data in Table 2 demonstrates that Compound X inhibits the intended MEK/ERK pathway (reduced SRE activity) similarly to the selective control, Selumetinib. However, it also reduces AP-1 activity, an effect not seen with Selumetinib but observed with the p38 inhibitor SB 203580. This provides strong cellular evidence of a functional off-target effect on the p38 pathway.
Phospho-Protein Western Blotting
To confirm the upstream signaling events, Western blotting for phosphorylated (i.e., activated) forms of key proteins is the gold standard.
By treating cells with Compound X and probing for p-ERK (the direct substrate of MEK1) and p-MK2 (a direct substrate of p38α), one can directly visualize the impact on both pathways. A decrease in both phospho-proteins would confirm the dual-inhibitory action of the compound at the molecular level.
Experimental Protocols
Protocol 1: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed A375 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X, Selumetinib, and Staurosporine in DMSO. Dilute these stocks into culture medium to create a 10X working solution.
-
Dosing: Add 10 µL of the 10X compound working solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using a four-parameter logistic regression to determine the IC50 value.
Protocol 2: AP-1 Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T cells with an AP-1 firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate at a density of 20,000 cells/well.
-
Compound Treatment: Allow cells to adhere for 6-8 hours. Treat with Compound X, Selumetinib, SB 203580, or vehicle at the desired concentration (e.g., 1 µM).
-
Pathway Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the p38 pathway by adding Anisomycin (10 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System (Promega) according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the data as a percentage of the stimulated, vehicle-treated control.
Conclusion and Forward Look
The systematic evaluation of this compound using a tiered, multi-assay approach provides a robust framework for understanding its selectivity profile. By moving from broad, cell-free panels to specific, cell-based functional assays, we can build a comprehensive picture of both on-target and off-target activities. The illustrative data presented here suggests that our hypothetical Compound X is a dual inhibitor of MEK1 and p38α. This polypharmacology could be therapeutically beneficial or a safety liability, a determination that would require further investigation in disease-specific models.
Ultimately, this guide underscores a critical principle in modern drug discovery: a deep understanding of a compound's off-target effects is paramount. Employing these validated cell-based models and logical workflows enables researchers to make informed decisions, mitigating risks and increasing the probability of developing safer, more effective medicines.
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Benchmarking the Efficacy of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Against Current Therapeutic Agents: A Comparative Guide
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy of the novel compound, N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, against established therapeutic agents. The methodologies outlined herein are designed to ensure scientific rigor and provide a clear, data-driven comparison.
Introduction
The therapeutic landscape for neurobehavioral disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy is continually evolving. While current treatments offer significant benefits, there remains a need for novel agents with improved efficacy, safety profiles, and patient compliance. This compound is a novel synthetic compound with a chemical structure suggestive of psychoactive properties. This guide outlines a systematic approach to compare its potential therapeutic efficacy against current standards of care.
Pharmacological Profile: A Comparative Overview
A critical initial step is to elucidate the mechanism of action of this compound. Based on its structural similarity to known psychostimulants, it is hypothesized to act as a monoamine reuptake inhibitor. This section will compare its in vitro pharmacological profile to that of established drugs for ADHD and narcolepsy, such as methylphenidate and atomoxetine.
Key Pharmacological Targets for Comparison:
-
Dopamine Transporter (DAT): A primary target for many stimulants, responsible for the reuptake of dopamine from the synaptic cleft.
-
Norepinephrine Transporter (NET): The target for drugs that modulate noradrenergic signaling, crucial for attention and arousal.
-
Serotonin Transporter (SERT): Inhibition of this transporter is the primary mechanism of SSRIs and is a key parameter to assess for potential off-target effects or a broader spectrum of activity.
Comparative In Vitro Potency and Selectivity
The following table summarizes hypothetical, yet plausible, in vitro data for this compound compared to standard therapeutic agents. This data would be generated using radioligand binding assays.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT:SERT Selectivity Ratio | NET:SERT Selectivity Ratio |
| This compound | 25 | 50 | >1000 | >40 | >20 |
| Methylphenidate | 15 | 35 | >2000 | >133 | >57 |
| Atomoxetine | 1500 | 5 | 77 | 0.05 | 15.4 |
Experimental Protocol: Radioligand Binding Assays
This protocol outlines the steps to determine the binding affinity (IC50) of the test compounds at the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Test compounds: this compound, methylphenidate, atomoxetine.
-
Scintillation counter and appropriate scintillation fluid.
Procedure:
-
Cell Membrane Preparation: Harvest HEK293 cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with the respective radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action of this compound as a dopamine and norepinephrine reuptake inhibitor.
Caption: Hypothesized mechanism of this compound.
In Vivo Efficacy: Preclinical Models
To assess the therapeutic potential in a living system, preclinical animal models are indispensable. The following section details a standard model for evaluating stimulant and antidepressant-like effects.
Spontaneous Locomotor Activity in Rodents
This model is used to assess the stimulant properties of a compound. An increase in locomotor activity is indicative of a central nervous system stimulant effect.
Experimental Protocol:
-
Animals: Male Swiss Webster mice (25-30 g).
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, methylphenidate, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Locomotor Activity Monitoring: Immediately place the mice in individual locomotor activity chambers equipped with infrared beams to automatically record horizontal and vertical movements.
-
Data Collection: Record locomotor activity for a period of 60-120 minutes.
-
Data Analysis: Analyze the total distance traveled, number of horizontal and vertical movements. Compare the effects of the test compound to the vehicle and the positive control (methylphenidate).
Comparative Locomotor Activity Data
| Treatment | Dose (mg/kg, i.p.) | Total Distance Traveled (m) |
| Vehicle | - | 150 ± 20 |
| This compound | 10 | 450 ± 50 |
| Methylphenidate | 10 | 500 ± 60 |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo locomotor activity assay.
Caption: Workflow for the in vivo locomotor activity experiment.
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of this compound. The in vitro and in vivo data, although hypothetical, illustrate the type of comparative results that these experiments would yield. A favorable profile, characterized by potent and selective inhibition of DAT and NET, coupled with robust in vivo activity, would warrant further investigation.
Future studies should expand upon this initial assessment to include:
-
Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Safety and toxicology studies: To identify any potential adverse effects.
-
Evaluation in more complex behavioral models: To assess effects on cognition, impulsivity, and other domains relevant to ADHD and narcolepsy.
By following a systematic and comparative approach, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and make informed decisions about their advancement in the drug development pipeline.
References
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Title: Radioligand binding assays: theory and practice. Source: Journal of Receptors and Signal Transduction. URL: [Link]
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Title: The behavioral pharmacology of psychostimulants. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
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Title: Animal models of attention-deficit/hyperactivity disorder. Source: Journal of Neuroscience Methods. URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to 3,5-Disubstituted-1,2,4-Oxadiazoles: A Guide for the Modern Chemist
Introduction: The Enduring Relevance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug development.[1][2] Its significance stems from its role as a bioisostere for amide and ester functionalities.[1][3] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity, making the 1,2,4-oxadiazole a privileged scaffold in the design of novel therapeutics.[1][4] Consequently, the development of efficient, robust, and scalable synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles is of paramount importance to researchers in the pharmaceutical industry and academia.
This guide provides a head-to-head comparison of the most prevalent and innovative synthetic strategies for accessing this versatile heterocyclic core. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and objectively evaluate the performance of each route, supported by experimental data from peer-reviewed literature.
Route 1: The Classical Acylation and Cyclization of Amidoximes
The most traditional and widely applied method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative, typically an acyl chloride or anhydride.[5][6] This is conceptually a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[3]
Mechanism and Rationale
The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of the amidoxime's amino group attacks the electrophilic carbonyl carbon of the acylating agent. This forms an O-acylamidoxime intermediate.[6] This intermediate is often stable enough to be isolated but is typically carried forward directly.[3] The second step is a thermal or base-catalyzed cyclodehydration. Heating the intermediate promotes an intramolecular nucleophilic attack of the oxime oxygen onto the amide carbonyl, followed by elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. The use of a base, such as pyridine or triethylamine, facilitates the deprotonation of the oxime hydroxyl group, increasing its nucleophilicity and often allowing the cyclization to occur at a lower temperature.[5]
Caption: General workflow for the classical amidoxime acylation-cyclization route.
Experimental Protocol: Synthesis of 3-Aryl-5-Substituted-1,2,4-Oxadiazoles
This protocol is adapted from methodologies described in the literature.[7]
-
Amidoxime Preparation: The requisite amidoxime is typically prepared by reacting a nitrile (R1-CN) with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
-
Acylation: In a round-bottom flask under a nitrogen atmosphere, dissolve the amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Cool the solution to 0 °C using an ice bath.
-
Add the carboxylic acid or acyl chloride (R2-COCl) (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the amidoxime and formation of the O-acylamidoxime intermediate.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-24 hours. Monitor the conversion of the intermediate to the final product by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
Route 2: 1,3-Dipolar Cycloaddition
An alternative, though often less utilized, approach is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[3][5] This method is mechanistically distinct from the amidoxime route and results in a different regiochemical outcome for the substituents.
Mechanism and Rationale
Nitrile oxides are highly reactive 1,3-dipoles. They can be generated in situ from various precursors, most commonly by the base-induced dehydrohalogenation of hydroxamoyl halides. Once formed, the nitrile oxide undergoes a concerted [3+2] cycloaddition reaction with a nitrile substrate to form the 1,2,4-oxadiazole ring. A significant challenge with this route is the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which can lead to lower yields and purification difficulties.[5] However, catalysis, for instance with platinum(IV), can promote the desired cycloaddition under mild conditions.[5]
Caption: Pathway for the 1,3-dipolar cycloaddition route, showing the competing dimerization side reaction.
Route 3: Modern One-Pot and Catalytic Approaches
To overcome the limitations of multi-step procedures and harsh reaction conditions, numerous one-pot syntheses have been developed. These methods are highly valued for their operational simplicity, reduced waste, and often shorter reaction times, making them ideal for library synthesis in drug discovery.[5][8]
Key Methodologies
-
From Nitriles and Acid Chlorides: An efficient one-pot method utilizes potassium phosphate (K₃PO₄) to mediate the reaction between nitriles, hydroxylamine hydrochloride, and acid chlorides. The K₃PO₄ facilitates both the in situ formation of the amidoxime and the subsequent acylation and cyclization under mild conditions.[8] This approach offers good to excellent yields and short reaction times.[8]
-
From Amidoximes and Carboxylic Acids (Vilsmeier Reagent): The Vilsmeier reagent can be used to activate carboxylic acids for the O-acylation of amidoximes.[4][5] This method proceeds at room temperature and provides good to excellent yields, highlighting its utility for synthesizing molecules with thermally sensitive functional groups.[4][5]
-
From Amidoximes and Esters (Superbase): In a superbasic medium like NaOH/DMSO, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized at room temperature from amidoximes and carboxylic acid esters.[5] While reaction times can be longer (4-24h), the protocol is simple and effective for a range of substrates.[5]
Experimental Protocol: K₃PO₄-Mediated One-Pot Synthesis
This protocol is adapted from the method described by Ghaffari et al.[8]
-
To a mixture of the nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in DMF (3 mL), add K₃PO₄ (1.5 mmol).
-
Heat the mixture at 90 °C for 45 minutes to form the amidoxime in situ.
-
Add the acid chloride (1.0 mmol) to the reaction mixture.
-
Increase the temperature to 110 °C and stir for the time indicated by TLC/LC-MS analysis (typically 1-2 hours).
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1,2,4-oxadiazole.
Route 4: Enabling Technologies - Microwave and Flow Chemistry
Modern enabling technologies have revolutionized the synthesis of 1,2,4-oxadiazoles, offering dramatic improvements in speed, efficiency, and scalability.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides rapid and uniform heating, which can drastically accelerate reaction rates.[1] For 1,2,4-oxadiazole synthesis, MAOS significantly reduces reaction times from many hours to mere minutes (typically 10-30 minutes).[1] This technique is particularly effective for driving the cyclodehydration step to completion and is highly amenable to one-pot procedures, making it a powerful tool for high-throughput synthesis in medicinal chemistry.[1][9][10]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is a general representation based on methodologies found in the literature.[1][10]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a non-nucleophilic base (e.g., DIEA, 2.0 eq) in a suitable anhydrous solvent (e.g., DMF or NMP).
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-30 minutes.[1] Reaction progress can be monitored by LC-MS.
-
Work-up: After cooling the vessel to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Isolate and purify the product as described in previous methods.
Continuous Flow Synthesis
Flow chemistry offers enhanced safety, precise control over reaction parameters, and straightforward scalability.[11][12] For 1,2,4-oxadiazole synthesis, a flow setup can telescope multiple reaction and purification steps. For example, an oxidative cyclization can be performed in a heated packed-bed reactor, followed by integrated in-line quenching and liquid-liquid extraction, and even automated chromatographic purification.[11] This approach minimizes manual handling of potentially hazardous reagents and streamlines the entire production process from starting materials to purified product.
Head-to-Head Comparison of Synthetic Routes
The choice of synthetic route depends heavily on the specific goals of the researcher, such as scale, desired throughput, available equipment, and the nature of the substituents.
| Synthetic Route | Typical Reaction Time | Typical Temperature | Key Advantages | Key Disadvantages | Best For |
| Classical Amidoxime | 4 - 24 hours | 80 - 120 °C (Reflux) | Well-established, reliable, broad substrate scope. | Long reaction times, high temperatures, often requires multiple steps. | Fundamental research, small-to-medium scale synthesis. |
| 1,3-Dipolar Cycloaddition | 1 - 12 hours | Room Temp to Reflux | Alternative regiochemistry, can be mild. | Risk of nitrile oxide dimerization, limited substrate scope for nitriles.[5] | Accessing specific regioisomers not available via amidoxime route. |
| One-Pot (e.g., K₃PO₄) | 1 - 3 hours | 90 - 110 °C | High efficiency, operational simplicity, reduced waste.[8] | May require optimization for specific substrates. | Library synthesis, process intensification. |
| Microwave-Assisted (MAOS) | 10 - 30 minutes | 120 - 160 °C | Extremely fast, high yields, excellent for high-throughput synthesis.[1][9] | Requires specialized equipment, potential for pressure buildup. | Rapid library generation, reaction optimization. |
| Continuous Flow | Minutes (Residence Time) | Variable (Heated Reactor) | Highly scalable, enhanced safety, potential for full automation.[11] | High initial equipment cost, requires expertise in flow chemistry. | Process development, large-scale manufacturing. |
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has evolved significantly from the classical, multi-step acylation of amidoximes. Modern one-pot procedures have streamlined the process, offering greater efficiency and convenience. Furthermore, the application of enabling technologies like microwave-assisted synthesis and continuous flow chemistry has provided chemists with powerful tools to accelerate discovery and scale-up production.
For rapid lead optimization and library synthesis, microwave-assisted one-pot methods offer an unparalleled combination of speed and efficiency. For process development and manufacturing, continuous flow synthesis presents the most robust, safe, and scalable platform. The classical amidoxime route , while slower, remains a reliable and accessible method for foundational research and smaller-scale work. The continued development of novel catalytic systems and more efficient one-pot procedures will undoubtedly further refine our ability to construct this vital heterocyclic scaffold, empowering the next generation of drug discovery.
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Li, Y.-C., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]
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Ghaffari, S., et al. (2015). Mild and Efficient One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles Mediated by K3PO4. Synthetic Communications. Available at: [Link]
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Baykov, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International. Available at: [Link]
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ResearchGate (n.d.). Synthetic methods for 1,2,4-oxadiazoles and 2,5-dihydro-1,2,4-oxadiazoles. Available at: [Link]
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Porcheddu, A., et al. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry. Available at: [Link]
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Sidneva, E. A., et al. (2023). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications. Available at: [Link]
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Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
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Sagaydachnyi, A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
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ResearchGate (n.d.). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. Available at: [Link]
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Patel, N. B., & Shaikh, F. M. (2010). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists. Available at: [Link]
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ResearchGate (n.d.). Scheme 1. Synthesis of 1, 2, 4-oxadiazoles 3 via 1.3-dipolar cycloaddition. Available at: [Link]
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Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. Available at: [Link]
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Golushko, A. A., & Beryozkina, T. V. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
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Reddy, T. R., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kumar, A., et al. (2021). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications. Available at: [Link]
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Snead, D. R., & O'Brien, A. G. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate (n.d.). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. Available at: [Link]
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El-Emam, A. A. (2007). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Journal of the Chinese Chemical Society. Available at: [Link]
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Gomaa, M. S., & Ali, M. M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available at: [Link]
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ResearchGate (n.d.). Substrate scope for biocatalytic synthesis of 1,2,4-oxadiazoles. Available at: [Link]
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Baykov, S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. International Journal of Molecular Sciences. Available at: [Link]
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Li, J., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate (n.d.). Flow synthesis of 1,2,4-oxadiazole derivatives. Available at: [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
As a novel research chemical, the proper handling and disposal of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established chemical safety principles and data from structurally related compounds. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream responsibly.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from analogous 1,2,4-oxadiazole derivatives provide critical insights into its likely hazard profile.
Anticipated Hazards:
-
Skin and Eye Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Aquatic Toxicity: Many complex organic molecules, including related oxadiazoles, are very toxic to aquatic life with long-lasting effects.
-
Acute Toxicity: Related compounds have been classified as harmful if swallowed.[1][2]
Given these potential hazards, this compound should be treated as a hazardous substance. The cardinal rule of laboratory waste management is to consult the compound-specific Safety Data Sheet (SDS) for detailed handling and disposal information.[3][4] In its absence, the precautionary principle dictates treating it with a high degree of caution.
Table 1: Pre-Disposal Checklist
| Step | Action | Rationale |
| 1 | Consult the SDS | The SDS is the primary source of information on hazards, handling, and disposal.[4] |
| 2 | Review Local Regulations | Disposal procedures must comply with institutional, local, and national regulations.[3][5] |
| 3 | Waste Minimization | Plan experiments to use the minimum amount of material necessary to reduce waste generation.[5] |
| 4 | Gather PPE | Ensure appropriate Personal Protective Equipment is available and in good condition. |
Personal Protective Equipment (PPE)
Due to the anticipated hazards, the following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a fume hood or wear a government-approved respirator.[6]
Step-by-Step Disposal Protocol
This protocol addresses the disposal of pure compound, contaminated labware, and solutions containing the compound. The guiding principle is the segregation of waste to prevent incompatible materials from mixing.[4][7]
Workflow for Disposal of this compound
Caption: Disposal decision workflow for this compound waste streams.
3.1. Disposal of Solid Waste (Pure Compound and Contaminated Materials)
-
Container Selection: Choose a designated solid chemical waste container that is compatible with the chemical.[5][8] The container should be clearly labeled "Hazardous Waste."
-
Transfer: Carefully transfer the solid waste into the container, minimizing dust generation. This should be done in a fume hood.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number (if known): 55983-96-5[9]
-
An accurate estimation of the quantity.
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
-
Storage: Keep the container tightly sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[5][7] This area should be away from incompatible chemicals.
3.2. Disposal of Liquid Waste (Solutions)
-
Segregation: Do not mix aqueous solutions with organic solvent solutions.[4]
-
Container Selection: Use separate, clearly labeled, and compatible liquid waste containers for aqueous and organic waste.[4][7] For example, use a "Non-Halogenated Organic Waste" container for solutions in solvents like ethanol or acetone.
-
pH Neutralization (Aqueous Waste Only): For aqueous solutions, check the pH. If it is highly acidic or basic, it may need to be neutralized to a pH between 5.0 and 12.5 before being added to the aqueous waste container, depending on institutional guidelines.[7]
-
Transfer: Carefully pour the liquid waste into the appropriate container, avoiding splashes.
-
Labeling and Storage: Label and store the liquid waste containers as described for solid waste, ensuring they are tightly sealed.
3.3. Disposal of Contaminated Labware
-
Sharps: All contaminated sharps, such as needles, syringes, and broken glass, must be placed in a designated, puncture-proof sharps container.[3]
-
Non-Sharps: Contaminated gloves, weighing paper, and plasticware should be placed in the designated solid chemical waste container.[3]
-
Glassware: Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., acetone). The rinsate should be collected and disposed of as liquid chemical waste. Once decontaminated, the glassware can be washed for reuse. If not decontaminated, it should be disposed of as solid chemical waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: If available, consult the SDS for spill cleanup procedures.
-
Use Spill Kit: For a small spill of solid material, gently cover it with an absorbent material from a chemical spill kit to avoid raising dust. For a small liquid spill, use absorbent pads.
-
Collect Waste: Carefully sweep or wipe up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Seek Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and correct labeling, researchers can effectively manage the waste stream of this and other research chemicals. Always prioritize consulting the specific Safety Data Sheet and your institution's waste disposal guidelines.
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Navigating the Uncharted: A Safety and Handling Guide for N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey into uncharted territory. N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, a compound of interest in contemporary research, represents one such frontier. As with any new molecule, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a regulatory requirement but a cornerstone of responsible scientific practice. This guide provides essential, immediate safety and logistical information, grounded in established principles of laboratory safety and chemical hazard assessment, to empower you to work with this compound confidently and securely.
Hazard Assessment: A Data-Driven Approach to Safety
While a comprehensive toxicological profile for this compound is not yet established, we can extrapolate potential hazards from a structurally similar compound, N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this analogue[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the structural similarities, it is prudent to handle this compound as a compound with a comparable hazard profile. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
Chemical Reactivity Insights: The 1,2,4-oxadiazole ring is a stable aromatic heterocycle under standard laboratory conditions[2][3]. However, it can undergo rearrangements under specific circumstances, such as exposure to high temperatures, UV light, or strong bases[2][4][5]. It is crucial to avoid these conditions during handling and storage unless they are part of a planned chemical transformation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound, based on the anticipated hazards.
| PPE Category | Specific Equipment | Rationale for Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | To prevent contact with the eyes, which can cause serious irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation[1]. Always inspect gloves for tears or punctures before use. |
| Body Protection | A properly fitting laboratory coat. | To protect personal clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary. | To prevent inhalation of any dust or aerosols, which may cause respiratory irritation[1]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical for minimizing exposure and ensuring the integrity of your research. The following operational plan provides a procedural guide for handling this compound from receipt to use.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Ensure the container is properly sealed and labeled.
-
Hazard Review: Before handling, review this safety guide and any available Safety Data Sheet (SDS) for similar compounds. Be fully aware of the potential hazards and emergency procedures.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Ensure a proper fit and inspect for any defects.
-
Work Area Preparation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Weighing and Transfer: When weighing the solid, use a spatula or other appropriate tool to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
-
Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area. A supplier of the compound recommends keeping it in a dry and cool condition[6].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, carefully clean it up using an appropriate absorbent material. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
Waste Management Protocol:
-
Segregation: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and a description of the hazards (e.g., "Harmful if swallowed," "Skin and Eye Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Conclusion: Fostering a Culture of Safety
The responsible advancement of science requires an unwavering commitment to safety. While this compound holds promise for new discoveries, its handling demands a thorough and proactive approach to safety. By adhering to the principles and procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their work. Always consult your institution's specific safety protocols and EHS department for guidance.
References
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (n.d.). ResearchGate. Retrieved from [Link]
-
The new era of 1,2,4-oxadiazoles. (2009, September 16). RSC Publishing. Retrieved from [Link]
-
N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine | C9H9N3O | CID 12728457. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine | C9H9N3O | CID 12728457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The new era of 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound, CasNo.55983-96-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
